Thioperamide
説明
structure given in first source; histamine H3 receptor antagonist
特性
IUPAC Name |
N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4S/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDJDBFONZGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147555 | |
| Record name | Thioperamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106243-16-7 | |
| Record name | Thioperamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106243-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioperamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106243167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioperamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOPERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4319BWUI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thioperamide's Mechanism of Action on H3/H4 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioperamide is a potent and selective antagonist/inverse agonist of the histamine H3 and H4 receptors.[1][2] This document provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with these two receptor subtypes. It includes a detailed summary of its binding affinities and functional potencies, outlines the experimental protocols for key assays, and illustrates the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of histamine receptor pharmacology and the development of related therapeutic agents.
Introduction to this compound
Initially developed as a selective H3 receptor antagonist, this compound has been instrumental in elucidating the physiological roles of this receptor.[2][3] It is a piperidine derivative that readily crosses the blood-brain barrier, making it a valuable tool for studying the central nervous system effects of H3 receptor modulation.[1] Subsequent research revealed that this compound also exhibits high affinity for the histamine H4 receptor, where it also acts as an antagonist/inverse agonist. Its dual activity on both H3 and H4 receptors makes it a complex but important pharmacological tool.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound for the H3 and H4 receptors across different species and experimental conditions.
Table 1: this compound Binding Affinities (Ki)
| Receptor Subtype | Species | Radioligand | Ki (nM) | Source |
| H3 | Human (recombinant) | [125I]iodoproxyfan | 25 | |
| H3 | Rat (cortex membranes) | [125I]-IPP | 4.3 ± 1.6 | |
| H3 | Rat (cortex membranes) | [3H]-thioperamide | 1.1 ± 0.3 (high affinity site) | |
| H4 | Human (recombinant) | [3H]histamine | 27 |
Table 2: this compound Functional Activity (IC50/pA2)
| Assay | Species/Cell Line | Measured Effect | Value | Source |
| Eosinophil Shape Change | Human | Inhibition of histamine-induced shape change | IC50 = 1.4 µM | |
| Eosinophil Chemotaxis | Human | Inhibition of histamine-induced chemotaxis | IC50 = 519 nM | |
| Guinea-pig jejunum contraction | Guinea-pig | Antagonism of (R)-alpha-methylhistamine | pA2 = 8.9 ± 0.2 |
Mechanism of Action and Signaling Pathways
This compound functions as an antagonist and an inverse agonist at both H3 and H4 receptors. This means it not only blocks the action of the endogenous agonist, histamine, but also reduces the constitutive activity of these receptors.
Histamine H3 Receptor
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation, or constitutive activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as an inverse agonist, blocks this constitutive inhibition, leading to an increase in cAMP levels.
The H3 receptor also modulates other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. As a presynaptic autoreceptor, the H3 receptor inhibits the synthesis and release of histamine. As a heteroreceptor, it also inhibits the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. By antagonizing the H3 receptor, this compound increases the release of these neurotransmitters.
H3 Receptor Signaling Pathway
Histamine H4 Receptor
Similar to the H3 receptor, the H4 receptor is also a Gαi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. This compound's inverse agonism at the H4 receptor counteracts this effect. The H4 receptor is highly expressed on immune cells, including eosinophils, mast cells, and T cells, and plays a crucial role in inflammatory responses and chemotaxis. This compound's antagonism of the H4 receptor can block histamine-induced eosinophil shape change and chemotaxis. The H4 receptor is also involved in the regulation of MAPK cascades and intracellular calcium mobilization.
H4 Receptor Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with H3 and H4 receptors.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human or rat H3 or H4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [125I]iodoproxyfan for H3, [3H]histamine for H4).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand will be trapped on the filter.
-
Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
cAMP Accumulation Assay
This functional assay measures the effect of a compound on the intracellular concentration of cAMP, providing information on its agonist or inverse agonist activity at Gαi/o-coupled receptors.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human or rat H3 or H4 receptor.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and a phosphodiesterase inhibitor like IBMX.
-
Test Compound: this compound.
-
Forskolin (optional): To stimulate adenylyl cyclase and enhance the signal for inverse agonism.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add the assay buffer containing varying concentrations of this compound.
-
Incubation: Incubate the cells with the compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
(Optional) Forskolin Stimulation: Add a low concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase. Incubate for another 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximum effect.
Conclusion
This compound is a valuable pharmacological tool with a well-characterized mechanism of action as a potent antagonist/inverse agonist at both histamine H3 and H4 receptors. Its ability to modulate multiple signaling pathways and neurotransmitter systems has made it instrumental in advancing our understanding of the roles of these receptors in health and disease. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of histamine pharmacology.
References
The Multifaceted Effects of Thioperamide on Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of thioperamide on the release of key neurotransmitters, including histamine, dopamine, acetylcholine, norepinephrine, GABA, and serotonin. This compound, a potent and selective histamine H3 receptor antagonist/inverse agonist, has been instrumental in elucidating the complex role of the histaminergic system in modulating central nervous system activity. This document details the molecular mechanisms of action, summarizes quantitative data from key studies, provides detailed experimental protocols, and illustrates the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's primary mechanism of action is the blockade of histamine H3 receptors. These receptors are predominantly presynaptic, acting as autoreceptors on histaminergic neurons and as heteroreceptors on neurons that release other neurotransmitters.
-
As an H3 Autoreceptor Antagonist: By blocking the inhibitory feedback mechanism on histaminergic neurons, this compound enhances the synthesis and release of histamine.[1][2]
-
As an H3 Heteroreceptor Antagonist: this compound blocks the inhibitory action of histamine on the terminals of non-histaminergic neurons, thereby increasing the release of various other neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[2][3]
-
As an Inverse Agonist: H3 receptors exhibit high constitutive activity, meaning they can signal without an agonist. This compound acts as an inverse agonist, reducing this constitutive activity and further promoting neurotransmitter release.[4]
-
H4 Receptor Antagonism: this compound is also a known antagonist of the histamine H4 receptor, which is primarily involved in inflammatory responses.
Effects on Neurotransmitter Release: A Quantitative Summary
The following tables summarize the quantitative effects of this compound on the release of various neurotransmitters as reported in the scientific literature.
Table 1: Effects of this compound on Histamine Release
| Brain Region | Species | Method | This compound Concentration/Dose | Effect on Histamine Release | Reference |
|---|---|---|---|---|---|
| Mouse Brain | Mouse | Biochemical Assay | 12.5-75.0 mg/kg | Decreased histamine content (indicative of increased release and metabolism) |
| Rat Brain | Rat | Not Specified | Not Specified | Accelerates the release of neuronal histamine | |
Table 2: Effects of this compound on Acetylcholine (ACh) Release
| Brain Region | Species | Method | This compound Concentration/Dose | Effect on ACh Release | Reference |
|---|---|---|---|---|---|
| Rat Entorhinal Cortex Slices | Rat | In Vitro Superfusion | 0.1-1 µM | Enhanced potassium-stimulated release by ~20% |
| Mouse Brain | Mouse | Not Specified | 20 mg/kg (in combination with zolantidine) | Significantly increased choline content | |
Table 3: Effects of this compound on Dopamine (DA) Release
| Brain Region | Species | Method | This compound Concentration/Dose | Effect on DA Release | Reference |
|---|---|---|---|---|---|
| Mouse Striatal Slices | Mouse | In Vitro Superfusion | Not Specified | Abolished the histamine-induced inhibition of dopamine release | |
| Rat Striatum | Rat | In Vivo Microdialysis | 10 µM | Blocked the effect of the H3 agonist immepip, which prevented the D1 agonist-induced reduction in dopamine release |
| Rat Nucleus Accumbens | Rat | Not Specified | Not Specified | Increased methamphetamine-induced dopamine release | |
Table 4: Effects of this compound on Norepinephrine (NE) Release
| Brain Region | Species | Method | This compound Concentration/Dose | Effect on NE Release | Reference |
|---|---|---|---|---|---|
| Rat Hippocampus | Rat | In Vivo Microdialysis | 2 mg/kg (i.p.) or 100 µM (local) | No modification of basal release; prevented H3 agonist-induced reduction |
| Isolated Guinea Pig Hearts | Guinea Pig | Not Specified | 0.3 µmol/L | No effect alone; prevented H3 agonist-induced inhibition of norepinephrine overflow | |
Table 5: Effects of this compound on GABA and Glutamate Release
| Neurotransmitter | Brain Region | Species | Method | This compound Concentration/Dose | Effect on Release | Reference |
|---|---|---|---|---|---|---|
| GABA | Rat Prefrontal Cortex | Rat | In Vivo Microdialysis | 20 mg/kg | Attenuated high potassium-stimulated GABA release | |
| GABA | Rat Striatal Slices | Rat | In Vitro Superfusion | 1 µM | Reversed the H3 agonist-induced inhibition of GABA release |
| Glutamate | Rat Striatal Synaptosomes | Rat | In Vitro Assay | 100 nM | Reversed the H3 agonist-induced inhibition of glutamate release | |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: H3 Receptor Signaling Pathway.
Caption: this compound's Modulation of Neurotransmitter Release.
Experimental Workflows
Caption: In Vivo Microdialysis Workflow.
Detailed Experimental Protocols
The following are generalized protocols for commonly used methods to study the effects of this compound on neurotransmitter release. These should be adapted based on specific experimental goals and available resources.
In Vivo Microdialysis in Rodents
This protocol outlines the steps for measuring extracellular neurotransmitter levels in the brain of a freely moving rodent.
1. Materials and Reagents:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Equipment: Stereotaxic frame, anesthesia machine (e.g., isoflurane), surgical drill, dental cement.
-
Microdialysis Probe: Commercially available or custom-made probe with appropriate membrane length (e.g., 2-4 mm) and molecular weight cutoff (e.g., 20 kDa).
-
Perfusion System: Syringe pump, liquid switch, and tubing.
-
Artificial Cerebrospinal Fluid (aCSF): Prepare fresh and sterile. Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4.
-
This compound Solution: Dissolve in a suitable vehicle (e.g., saline or aCSF).
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for monoamines and acetylcholine, or with fluorescence detection for amino acids (after derivatization).
2. Protocol:
-
Anesthesia and Surgery: Anesthetize the animal with isoflurane and place it in the stereotaxic frame.
-
Probe Implantation: Drill a burr hole over the target brain region (e.g., prefrontal cortex, striatum, hippocampus) using appropriate stereotaxic coordinates. Slowly lower the microdialysis probe into the brain and secure it to the skull with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Experiment:
-
Connect the probe to the perfusion system and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 10-20 minutes for at least one hour.
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.
-
Continue collecting dialysate samples for the desired experimental duration.
-
-
Sample Analysis: Immediately analyze the collected dialysate samples using a validated HPLC method to quantify the neurotransmitter(s) of interest.
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline levels. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of any changes.
In Vitro Brain Slice Superfusion
This protocol describes a method for measuring neurotransmitter release from isolated brain slices.
1. Materials and Reagents:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Tissue Preparation: Vibrating microtome (vibratome), ice-cold oxygenated aCSF.
-
Superfusion System: Superfusion chambers, peristaltic pump, water bath.
-
Radiolabeled Precursors: e.g., [3H]-choline for acetylcholine, [3H]-dopamine for dopamine.
-
Stimulation Solution: aCSF with an elevated potassium concentration (e.g., 15-30 mM KCl).
-
This compound Solution: Dissolve in aCSF.
-
Scintillation Counter and Fluid: For quantifying radioactivity.
2. Protocol:
-
Brain Slice Preparation: Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated aCSF. Prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome.
-
Pre-incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour. Then, incubate the slices with the appropriate radiolabeled precursor (e.g., [3H]-choline) for 30-60 minutes.
-
Superfusion: Transfer the slices to the superfusion chambers and perfuse with oxygenated aCSF at a constant flow rate (e.g., 0.5-1 mL/min).
-
Baseline Release: Collect fractions of the superfusate every 2-5 minutes to establish a stable baseline of radioactivity.
-
Stimulation and Drug Application:
-
Introduce this compound into the superfusion medium.
-
Induce neurotransmitter release by switching to the high-potassium aCSF for a short period (e.g., 2-5 minutes).
-
Collect superfusate fractions throughout the stimulation and drug application period.
-
-
Quantification: Determine the amount of radioactivity in each collected fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the fractional release of the radiolabeled neurotransmitter for each sample. Express the stimulated release as a percentage of the total radioactivity in the tissue at the time of stimulation. Compare the effects of this compound to control conditions.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of the histaminergic system in the brain. Its ability to modulate the release of a wide array of neurotransmitters underscores the extensive influence of histamine H3 receptors in the central nervous system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting the histaminergic system for various neurological and psychiatric disorders.
References
- 1. Effect of R-(-)-alpha-methylhistamine and this compound on in vivo release of norepinephrine in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of neurotransmitter release via histamine H3 heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor antagonist this compound rescues circadian rhythm and memory function in experimental parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
Thioperamide's Role in Memory and Cognition: A Technical Guide
An In-depth Examination of the Histamine H3 Receptor Antagonist/Inverse Agonist in Preclinical Research for Researchers, Scientists, and Drug Development Professionals.
Introduction
Thioperamide, a potent and selective histamine H3 receptor antagonist/inverse agonist, has emerged as a significant pharmacological tool in neuroscience research, particularly in the investigation of cognitive processes. By blocking the autoregulatory H3 receptors, this compound enhances the release of histamine and other key neurotransmitters involved in arousal, attention, and memory, such as acetylcholine and glutamate. This whitepaper provides a comprehensive technical overview of the preclinical evidence supporting this compound's role in memory and cognition. It details the experimental protocols used to evaluate its efficacy, presents quantitative data from key studies in structured tables, and illustrates the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Mechanism of Action
This compound's primary mechanism of action is the blockade of presynaptic histamine H3 receptors, which function as autoreceptors to inhibit histamine synthesis and release in the central nervous system.[1] By acting as an antagonist or inverse agonist at these receptors, this compound disinhibits histaminergic neurons, leading to increased histamine levels in the synaptic cleft.[2] This elevation in histamine enhances neurotransmission at postsynaptic H1 and H2 receptors, which are known to play crucial roles in modulating neuronal excitability, synaptic plasticity, and cognitive functions.[3][4]
Furthermore, H3 receptors also act as heteroreceptors on non-histaminergic neurons, regulating the release of other neurotransmitters vital for memory and learning, including acetylcholine and glutamate.[1] this compound's blockade of these heteroreceptors contributes to a broader neurochemical environment conducive to enhanced cognitive performance. Recent studies have also elucidated its role in downstream signaling cascades, notably the activation of the cAMP response element-binding protein (CREB) pathway, which is critically involved in long-term memory formation and synaptic plasticity. In the context of Alzheimer's disease, this compound has been shown to promote cognitive function by ameliorating neuronal loss and β-amyloid pathology through CREB-mediated autophagy.
Preclinical Evidence in Cognitive Enhancement
A substantial body of preclinical research has demonstrated the cognitive-enhancing effects of this compound in various animal models and behavioral paradigms. These studies have consistently shown its ability to improve different phases of memory, including acquisition, consolidation, and retrieval.
Alzheimer's Disease Models
In transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model which exhibits hallmark pathologies of the disease including β-amyloid plaques and cognitive deficits, this compound has shown significant therapeutic potential. Administration of this compound has been found to rescue cognitive impairments in these models, as evidenced by improved performance in a range of memory tasks.
Table 1: Effects of this compound in APP/PS1 Mouse Models of Alzheimer's Disease
| Behavioral Test | Animal Model | This compound Dose | Key Findings | Reference |
| Y-Maze Test | 8-month-old APP/PS1 Tg mice | Not specified | Increased spontaneous alternation percentage from 53.92% to 75.28% | |
| Morris Water Maze | 8-month-old APP/PS1 Tg mice | Not specified | Significantly reversed the increased escape latency observed in APP/PS1 mice | |
| Novel Object Recognition | APP/PS1 Tg mice | Not specified | Time spent exploring the novel object was reversed from 52.09% (with autophagy inhibitor) to 67.40% | |
| Neuronal Loss | APP/PS1 Tg mice | Not specified | Increased the number of NeuN+ cells in the hippocampal CA1, CA3, and DG regions from ~68-84% to ~94-97% of wild-type levels | |
| β-Amyloid Plaque Burden | APP/PS1 Tg mice | Not specified | Significantly reduced thioflavin-S-positive plaque area in the hippocampus (from 0.1050% to 0.0704%) and cortex (from 0.1658% to 0.1128%) |
Inhibitory and Passive Avoidance Tasks
Inhibitory and passive avoidance tasks are widely used to assess learning and memory. In these paradigms, animals learn to avoid a location associated with an aversive stimulus. This compound has been shown to dose-dependently enhance memory consolidation in the one-trial step-through inhibitory avoidance task. It has also demonstrated efficacy in reversing amnesia induced by agents like scopolamine and dizocilpine.
Table 2: Effects of this compound in Inhibitory/Passive Avoidance Tasks
| Behavioral Task | Animal Model | This compound Dose | Key Findings | Reference |
| Inhibitory Avoidance | Female C57BL/6J mice | Not specified | Post-training administration facilitated consolidation; pre-retrieval administration improved memory retrieval. | |
| Step-through Inhibitory Avoidance | C57BL/6J mice | 1.25-20 mg/kg | Exerted a dose-dependent facilitative effect on memory consolidation. Reversed scopolamine- and dizocilpine-induced amnesia. | |
| Step-through Passive Avoidance | Senescence-accelerated mice (SAM-P/8) | 15 mg/kg (i.p.) | Significantly improved response latency in aged mice with learning and memory impairment. | |
| Step-through Passive Avoidance | Mice with scopolamine-induced learning deficit | 20 mg/kg | Slightly ameliorated the learning deficit; this effect was significantly enhanced by co-administration of a histamine H2-receptor antagonist. |
Signaling Pathways and Experimental Workflows
The cognitive-enhancing effects of this compound are mediated by complex signaling pathways. A key pathway involves the activation of CREB, a transcription factor crucial for synaptic plasticity and memory.
Caption: this compound's signaling cascade leading to cognitive improvement.
A typical experimental workflow for evaluating the effect of this compound on memory involves several stages, from animal preparation to behavioral testing and data analysis.
Caption: A generalized workflow for preclinical cognitive assessment.
Detailed Experimental Protocols
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test for spatial learning and memory.
-
Apparatus: A circular pool (typically 1.5 m in diameter) filled with opaque water maintained at 20 ± 1°C. A hidden escape platform (10 cm in diameter) is submerged 1.5 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Procedure:
-
Habituation: Mice are handled for several days before the experiment. On the day before training, they are allowed to swim freely in the pool without the platform for 60 seconds.
-
Acquisition Training: Mice undergo 4 trials per day for 5 consecutive days. For each trial, the mouse is placed into the pool at one of four quasi-random starting positions, facing the wall of the tank. The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails to find the platform within 60 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds. The time to reach the platform (escape latency) and the path length are recorded by a video tracking system.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.
-
-
Drug Administration: this compound or vehicle is typically administered intraperitoneally (i.p.) 30-60 minutes before the first trial of each day during the acquisition phase to assess its effect on learning. To assess effects on consolidation, it is administered immediately after the last trial of each day. For retrieval, it is administered before the probe trial.
Novel Object Recognition (NOR) Test
The NOR test assesses an animal's ability to recognize a novel object in a familiar environment.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of objects that are different in shape and texture but similar in size and cannot be easily displaced by the mice.
-
Procedure:
-
Habituation: On the first day, each mouse is allowed to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Training (T1): On the second day, two identical objects are placed in opposite corners of the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
Test/Recognition (T2): After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A preference for the novel object (discrimination index > 0) indicates successful memory.
-
Drug Administration: this compound is typically administered before the training session to assess its effect on memory acquisition and consolidation, or before the test session to evaluate its impact on retrieval.
Inhibitory/Passive Avoidance Task
This task measures fear-motivated memory.
-
Apparatus: A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild electric foot shock.
-
Procedure:
-
Training (Acquisition): The mouse is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door is closed, and a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
Retention Test: 24 hours later, the mouse is again placed in the light compartment, and the door is opened. The latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency to enter the dark compartment is indicative of better memory of the aversive event.
-
-
Drug Administration: To study the effects on consolidation, this compound is administered immediately after the training trial. To assess effects on retrieval, it is given before the retention test.
Conclusion
The extensive preclinical data strongly support the role of this compound as a cognitive enhancer. Its mechanism of action, centered on the disinhibition of the histaminergic system and modulation of other key neurotransmitter systems, provides a solid rationale for its effects on memory and cognition. The consistent positive results in a variety of animal models and behavioral tasks, including those relevant to neurodegenerative diseases like Alzheimer's, highlight the therapeutic potential of targeting the histamine H3 receptor. The detailed experimental protocols and quantitative data presented in this guide offer a robust foundation for further research and development in this promising area of neuropharmacology. Future investigations should continue to explore the long-term efficacy and safety of this compound and other H3 receptor antagonists as potential treatments for cognitive disorders.
References
- 1. Effects of this compound on the cholinergic system and the step-through passive avoidance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Effects of this compound, a histamine H3-receptor antagonist, on a scopolamine-induced learning deficit using an elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Anti-Inflammatory Properties of Thioperamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioperamide is a potent and selective antagonist of the histamine H3 receptor (H3R) and also exhibits antagonist activity at the histamine H4 receptor (H4R).[1] Initially recognized for its role in modulating histamine release in the central nervous system, a growing body of evidence has illuminated the significant anti-inflammatory properties of this compound. This technical guide provides an in-depth exploration of the mechanisms, experimental evidence, and methodologies related to the anti-inflammatory effects of this compound, with a focus on its potential in neuroinflammatory conditions.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through its interaction with histamine receptors H3 and H4, which are expressed on various immune cells, including microglia and astrocytes in the central nervous system.[2] Its antagonism of these receptors initiates a cascade of downstream signaling events that collectively suppress pro-inflammatory responses and promote a shift towards an anti-inflammatory cellular phenotype.
Histamine Receptor Antagonism
This compound acts as an antagonist/inverse agonist at both H3 and H4 receptors.[3] By blocking the inhibitory presynaptic H3 autoreceptors on histaminergic neurons, this compound increases the synthesis and release of histamine.[1] This elevated histamine can then act on other histamine receptors, contributing to a complex modulatory effect on inflammation. Its direct antagonism of H4 receptors on immune cells, such as eosinophils and mast cells, directly inhibits chemotaxis and the release of inflammatory mediators.[4]
Modulation of Intracellular Signaling Pathways
A crucial aspect of this compound's anti-inflammatory action lies in its ability to modulate key intracellular signaling pathways:
-
CREB (cAMP response element-binding protein) Pathway: this compound has been shown to rescue the phosphorylation of CREB. Activation of the CREB pathway is associated with the transcription of anti-inflammatory genes and plays a role in promoting neuronal survival and neurogenesis.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound suppresses the phosphorylation of the p65 subunit of NF-κB. The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Impact on Glial Cell Phenotype
In the context of neuroinflammation, this compound influences the phenotype of glial cells, particularly microglia and astrocytes:
-
Microglia Polarization: this compound promotes a shift in microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This is a critical mechanism for resolving inflammation and promoting tissue repair in the CNS.
-
Astrocyte Reactivity: The compound can induce a phenotypical switch in astrocytes from a reactive A1 state to a more protective A2 state, further contributing to the attenuation of neuroinflammation.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory properties of this compound from various studies.
Table 1: Receptor Binding Affinity and In Vitro Inhibitory Concentrations of this compound
| Parameter | Value | Species/System | Reference |
| Ki (H3 Receptor) | 4.3 ± 1.6 nM | Rat Cortex | |
| 25 nM | Human Recombinant | ||
| Ki (H4 Receptor) | 27 nM | Human Recombinant | |
| IC50 (Eosinophil Shape Change) | 1.4 µM | - | |
| IC50 (Eosinophil Chemotaxis) | 519 nM | - | |
| IC50 (Cortisol Secretion) | 0.20 µM | Bovine Adrenocortical Cells |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Species | Model | Reference |
| ED50 (Histamine Turnover) | 2.0 ± 0.2 mg/kg | Rat | - | |
| 4.8 ± 0.6 mg/kg | Guinea Pig | - | ||
| 2.6 ± 0.3 mg/kg | Mouse | - |
Mandatory Visualization
References
- 1. jpccr.eu [jpccr.eu]
- 2. This compound attenuates neuroinflammation and cognitive impairments in Alzheimer's disease via inhibiting gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist, this compound, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of new human histamine H3 receptor ligands with flavonoid structure on BV-2 neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Thioperamide and its Impact on the Sleep-Wake Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of thioperamide, a potent and selective histamine H3 receptor antagonist and inverse agonist, and its significant impact on the regulation of the sleep-wake cycle. By blocking the presynaptic H3 autoreceptors, this compound enhances the release of histamine and other key neurotransmitters involved in arousal, leading to a pronounced increase in wakefulness and a reduction in both NREM and REM sleep. This document consolidates key quantitative data from preclinical studies, details common experimental protocols for evaluating this compound's effects, and provides visual representations of its mechanism of action and experimental workflows.
Introduction
The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in maintaining arousal and cortical activation. Histamine H3 receptors are primarily presynaptic autoreceptors that provide negative feedback on histamine synthesis and release.[1] They also function as heteroreceptors, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[2][3] this compound, as an H3 receptor antagonist/inverse agonist, effectively disinhibits histaminergic neurons, leading to a sustained state of wakefulness.[4][5] This property has made it a valuable pharmacological tool for studying the role of histamine in sleep-wake regulation and a progenitor for the development of novel wake-promoting agents for disorders such as narcolepsy and excessive daytime sleepiness.
Mechanism of Action: Histamine H3 Receptor Signaling
This compound exerts its effects by acting as an antagonist and inverse agonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR) linked to Gαi/o proteins. In its basal state, the H3 receptor exhibits constitutive activity, tonically inhibiting histamine release.
As an antagonist , this compound blocks the binding of endogenous histamine to the H3 receptor, preventing the feedback inhibition of histamine release.
As an inverse agonist , this compound binds to the H3 receptor and stabilizes it in an inactive conformation, further reducing its basal inhibitory activity and leading to a more robust increase in histamine release.
The downstream signaling cascade initiated by H3 receptor activation (which is blocked by this compound) involves:
-
Inhibition of Adenylyl Cyclase: This leads to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
-
Modulation of Ion Channels: Activation of H3 receptors can inhibit N-type voltage-gated calcium channels, thereby reducing neurotransmitter release.
-
Activation of MAPK and PI3K/Akt Pathways: H3 receptor stimulation can also influence other signaling cascades involved in cellular processes.
By blocking these pathways, this compound promotes a neurochemical environment conducive to wakefulness.
Quantitative Effects on the Sleep-Wake Cycle
Numerous preclinical studies have quantified the impact of this compound on sleep architecture in various animal models. The consistent finding is a dose-dependent increase in wakefulness at the expense of both NREM and REM sleep.
| Animal Model | Dose (Route) | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Duration of Effect | Reference |
| Rat | 1.0-4.0 mg/kg (i.p.) | Increased | Decreased | Decreased | Not specified | |
| Rat | 5 mg/kg (i.p.) | Not specified | Not specified | Not specified | Not specified | |
| Mouse | 10 mg/kg (i.p.) | Increased | Not specified | Not specified | 3 hours | |
| Mouse | 12.5 and 25 mg/kg (i.p.) | Significantly increased locomotor activity | Not specified | Not specified | 1 hour | |
| Cat | Not specified | Long-lasting arousal | Not specified | Not specified | Not specified |
Note: This table is a summary of findings and specific quantitative values (e.g., percentage change) may vary between studies.
Impact on Neurotransmitter Release
This compound's wake-promoting effects are not solely due to increased histamine levels. As an H3 heteroreceptor antagonist, it also facilitates the release of other key neurotransmitters involved in arousal and cognition.
| Neurotransmitter | Brain Region | Effect of this compound | Reference |
| Histamine | Anterior Hypothalamus (Rat) | 3-fold increase in basal release (at 5 mg/kg, i.p.) | |
| Acetylcholine | Cortex and Hippocampus | Enhanced release | |
| Norepinephrine | Cortex | Enhanced release | |
| Dopamine | Not specified | Enhanced release |
Experimental Protocols
The following outlines a typical experimental workflow for assessing the effects of this compound on the sleep-wake cycle in rodents.
Animal Preparation and Surgical Implantation
-
Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgery: Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine cocktail) and placed in a stereotaxic frame. For EEG and EMG recordings, stainless-steel screw electrodes are implanted into the skull over the frontal and parietal cortices. EMG electrodes, typically stainless-steel wires, are inserted into the nuchal muscles to record muscle tone. All electrodes are connected to a pedestal which is secured to the skull with dental cement.
-
Recovery: A post-operative recovery period of at least one week is allowed, during which animals are monitored and receive analgesics.
Sleep Recording and Analysis
-
Habituation: Animals are habituated to the recording chambers and tethered to the recording cables for several days before the experiment to minimize stress.
-
Recording: EEG and EMG signals are continuously recorded for a baseline period (e.g., 24 hours) followed by the experimental period after drug administration. Recordings are typically performed during the light phase (the normal sleep period for rodents).
-
Data Acquisition: Signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.
-
Sleep Scoring: The recording is divided into epochs (e.g., 10 or 30 seconds) and manually or semi-automatically scored into three stages:
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).
-
Drug Administration
-
Compound: this compound maleate is typically dissolved in saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is common for systemic effects. Intracerebroventricular (i.c.v.) or direct microinjections into specific brain regions can be used to investigate localized effects.
-
Dosing: A dose-response study is often conducted, with doses typically ranging from 1 to 25 mg/kg for i.p. administration in rodents. A vehicle control (saline) is always included.
In Vivo Microdialysis for Neurotransmitter Measurement
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the hypothalamus or prefrontal cortex).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after this compound administration.
-
Analysis: The concentration of neurotransmitters (e.g., histamine) in the dialysate is quantified using highly sensitive techniques such as high-performance liquid chromatography (HPLC) with fluorometric or electrochemical detection.
Discussion and Future Directions
The evidence overwhelmingly supports the role of this compound as a potent wake-promoting agent, acting through the disinhibition of the brain's histaminergic system. Its ability to increase not only histamine but also other key arousal-related neurotransmitters underscores the therapeutic potential of H3 receptor antagonism for conditions of hypersomnolence.
Future research should focus on:
-
Long-term Efficacy and Safety: While acute administration robustly promotes wakefulness, the effects of chronic this compound administration on sleep homeostasis and potential side effects require further investigation.
-
Translational Studies: While preclinical data are strong, more clinical trials are needed to establish the efficacy and safety of H3 receptor antagonists in human populations with sleep disorders. Pitolisant, a more recent H3 receptor inverse agonist, has already been approved for narcolepsy, paving the way for further development in this class of drugs.
-
Neurobiological Specificity: Further elucidating the specific downstream circuits and neuronal populations that are modulated by the increased neurotransmitter release following this compound administration will provide a more nuanced understanding of its wake-promoting effects.
Conclusion
This compound has been instrumental in defining the role of the histaminergic system in the regulation of the sleep-wake cycle. Its mechanism as a histamine H3 receptor antagonist/inverse agonist leads to a significant and sustained increase in wakefulness by enhancing the release of histamine and other key arousal-promoting neurotransmitters. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and modulate the neurobiology of sleep and wakefulness. The continued exploration of H3 receptor antagonists holds significant promise for the development of novel therapies for sleep disorders characterized by excessive daytime sleepiness.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of selective activation or blockade of the histamine H3 receptor on sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SleepInvestigatoR: a flexible R function for analyzing scored sleep in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Thioperamide's Impact on Synaptic Plasticity and Neuronal Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioperamide, a potent and selective antagonist/inverse agonist of the histamine H3 and H4 receptors, has emerged as a significant pharmacological tool for investigating the role of the histaminergic system in neuronal function. This technical guide provides an in-depth analysis of this compound's effects on synaptic plasticity, specifically long-term potentiation (LTP), and key neuronal signaling pathways. By acting on presynaptic H3 autoreceptors, this compound enhances the release of histamine and other neurotransmitters, thereby modulating downstream signaling cascades crucial for learning and memory. This document summarizes quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding of this compound's neuropharmacological profile.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The histaminergic system, a neuromodulatory network originating from the tuberomammillary nucleus of the hypothalamus, plays a critical role in regulating various physiological processes, including wakefulness, cognition, and synaptic plasticity. The histamine H3 receptor, predominantly a presynaptic autoreceptor, tonically inhibits histamine synthesis and release.[1] this compound, by antagonizing this receptor, effectively disinhibits histaminergic neurons, leading to increased histamine levels in the synaptic cleft.[2] This guide explores the downstream consequences of this action on synaptic efficacy and intracellular signaling.
This compound and Synaptic Plasticity
Long-Term Potentiation (LTP)
LTP, a long-lasting enhancement in signal transmission between two neurons, is a primary cellular model for learning and memory. Studies have demonstrated that this compound can significantly enhance LTP in the hippocampus, a brain region critical for memory formation.
One key study investigated the effect of this compound on LTP in the dentate gyrus of rats.[3] The results indicated a significant enhancement of the excitatory postsynaptic potential (EPSP) slope, a measure of synaptic strength, in both the induction and maintenance phases of LTP.[3]
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in the Rat Dentate Gyrus [3]
| Parameter | Control (Saline) | This compound | Statistical Significance |
| Short-Term Potentiation (15-20 min post-HFS) | |||
| % Change in EPSP Slope | 135.4 ± 5.6 | 162.3 ± 7.1 | p < 0.03 |
| Long-Term Potentiation (85-90 min post-HFS) | |||
| % Change in EPSP Slope | 128.9 ± 6.2 | 155.8 ± 8.3 | p < 0.03 |
HFS: High-Frequency Stimulation
Long-Term Depression (LTD)
Long-term depression (LTD) is a form of synaptic plasticity characterized by a long-lasting decrease in synaptic strength. To date, there is a notable lack of specific quantitative data in the published literature detailing the effects of this compound on LTD. Further research is required to fully elucidate the role of H3 receptor antagonism in this form of synaptic plasticity.
Neuronal Signaling Pathways Modulated by this compound
As an inverse agonist at the H3 receptor, which is constitutively active, this compound can significantly influence intracellular signaling cascades even in the absence of endogenous histamine. The H3 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. By blocking this tonic inhibition, this compound can lead to an increase in cAMP and the activation of downstream pathways.
cAMP/PKA Signaling Pathway
The cyclic AMP-dependent protein kinase A (cAMP/PKA) pathway is a critical signaling cascade involved in synaptic plasticity and gene expression. This compound, by removing the inhibitory effect of the H3 receptor on adenylyl cyclase, can lead to an increase in intracellular cAMP levels and subsequent PKA activation. This activation of the cAMP/PKA pathway is believed to contribute to the cognitive-enhancing effects of this compound.
Akt/GSK-3β Signaling Pathway
The Akt/Glycogen Synthase Kinase 3β (Akt/GSK-3β) pathway is another crucial signaling cascade involved in cell survival, proliferation, and synaptic plasticity. Studies have shown that H3 receptor activation can modulate this pathway. As an inverse agonist, this compound can inhibit the H3R-mediated activation of Akt. However, the net effect in a physiological context can be complex, as this compound also increases the release of other neurotransmitters that can influence this pathway.
Table 2: Semi-Quantitative Analysis of this compound's Effect on Akt Phosphorylation
| Treatment | p-Akt Levels (relative to control) |
| H3R Agonist (Immepip) | Increased |
| H3R Agonist + this compound | Inhibition of agonist-induced increase |
Data derived from studies showing this compound's ability to block agonist-induced Akt phosphorylation.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a key signaling cascade that regulates a variety of cellular processes, including gene expression, cell proliferation, and synaptic plasticity. While some studies suggest that H3 receptor activation can modulate the MAPK/ERK pathway, there is limited direct quantitative evidence detailing the specific effects of this compound on ERK phosphorylation in the context of synaptic plasticity.
Experimental Protocols
In Vitro Electrophysiology for Long-Term Potentiation (LTP)
This protocol is a generalized procedure based on methodologies reported in studies investigating synaptic plasticity in hippocampal slices.
-
Slice Preparation:
-
Anesthetize and decapitate an adult rat or mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 D-glucose.
-
Prepare 400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to an interface or submerged chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) every 30 seconds for at least 20 minutes.
-
Apply this compound (e.g., 1-10 µM) or vehicle to the perfusion bath for a predetermined period before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, with a 20-second inter-train interval).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
Western Blot Analysis of Signaling Proteins
This is a generalized protocol for analyzing the phosphorylation state of proteins like Akt, GSK-3β, and ERK in neuronal cell cultures or brain tissue homogenates following this compound treatment.
-
Sample Preparation:
-
Treat neuronal cell cultures or brain slices with this compound or vehicle for the desired time.
-
Lyse the cells or tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein to normalize for protein loading.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound serves as a valuable pharmacological agent for elucidating the role of the histaminergic system in synaptic plasticity and neuronal signaling. The available evidence strongly indicates that by antagonizing the histamine H3 receptor, this compound enhances LTP in the hippocampus, a process likely mediated through the modulation of key signaling pathways including the cAMP/PKA and Akt/GSK-3β cascades. The lack of data on this compound's effect on LTD highlights an area for future investigation. The detailed methodologies and pathway diagrams provided in this guide are intended to support researchers in designing and interpreting experiments aimed at further unraveling the complex neuropharmacology of this compound and its potential therapeutic applications in cognitive disorders.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 3. Constitutive activity of H3 autoreceptors modulates histamine synthesis in rat brain through the cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Thioperamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioperamide is a potent and selective antagonist/inverse agonist of the histamine H3 receptor (H3R) and also exhibits high affinity for the histamine H4 receptor (H4R).[1][2] Its ability to cross the blood-brain barrier has made it a valuable pharmacological tool for studying the role of the central histaminergic system in various physiological processes, including wakefulness, cognition, and neuronal communication.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of chemical modifications on its biological activity. This document summarizes key quantitative data, outlines experimental protocols for assessing compound activity, and visualizes relevant biological pathways and workflows.
Structure-Activity Relationship of this compound
The this compound molecule can be divided into three key regions: the imidazole ring, the piperidine linker, and the N-cyclohexyl-carbothioamide moiety. Modifications in each of these regions have been extensively studied to understand their influence on receptor affinity and selectivity.
The Imidazole Moiety
The imidazole ring is a crucial component for high-affinity binding to the H3 receptor.[4] However, its presence can lead to off-target effects, such as inhibition of cytochrome P450 enzymes, and may limit brain penetration.
-
Substitution on the Imidazole Ring: Methyl substitution on the imidazole ring, as in 5-methylthis compound, has been shown to result in a considerable selectivity for the H3 receptor state recognized by the agonist [3H]Nα-methylhistamine over that recognized by [3H]histamine.
-
Replacement of the Imidazole Ring: Replacement of the imidazole ring with a piperidine moiety generally leads to a significant decrease in H3 receptor antagonist potency. For this compound, this replacement resulted in a 2.7 log unit decrease in the pA2 value. However, for other classes of H3 antagonists, this substitution can be well-tolerated. This highlights that the contribution of the imidazole ring to affinity is dependent on the overall scaffold of the ligand. Non-imidazole antagonists have been developed to improve the pharmacokinetic properties of H3 receptor ligands.
The Piperidine Linker
The piperidine ring serves as a central scaffold, and its integrity is important for maintaining the correct orientation of the other pharmacophoric elements. While less explored than other regions, modifications to this linker can impact affinity. Studies on related compounds suggest that the piperidine ring helps in conferring conformational rigidity, which is favorable for binding to the H3 receptor.
The N-Cyclohexyl-Carbothioamide Moiety
This lipophilic portion of the molecule plays a significant role in receptor affinity.
-
The Thiourea Group: The thiourea group of this compound can be replaced by other basic moieties such as formamidine or S-methylisothiourea without loss of H3 receptor affinity. This modification is often pursued to mitigate the potential hepatotoxicity associated with the thioamide group.
-
The Cyclohexyl Group: The cyclohexyl group can be replaced by other bulky, lipophilic groups to enhance H3 receptor affinity. For instance, replacement with a 1-adamantyl or an exo-2-norbornyl group has been shown to increase affinity. This suggests that a large, hydrophobic substituent in this position is beneficial for interaction with a corresponding hydrophobic pocket in the receptor.
Quantitative Data: Binding Affinities of this compound and its Analogs
The following tables summarize the binding affinities (Ki values) of this compound and selected analogs for the histamine H3 and H4 receptors.
| Compound/Analog | Modification | Receptor | Ki (nM) | Reference |
| This compound | - | human H3 | 25 | |
| This compound | - | human H4 | 27 | |
| This compound | - | rat H3 | 4.3 | |
| N,N'-Dibutyl-[S-[3-(imidazol-4-yl)propyl]isothiourea | Thiourea and cyclohexyl replacement | rat H3 | 1.5 | |
| AQ0145 (N-(1-adamantyl)-N',N'-[3-(4(5)-1H-imidazolyl)pentamethylene] formamidine) | Thiourea and cyclohexyl replacement | rat H3 | High Affinity | |
| 5-Methylthis compound | Methyl substitution on imidazole | rat H3 | High Affinity |
| Compound | human H3R Ki (nM) | human H4R Ki (nM) | Selectivity (H3 vs H4) | Reference |
| This compound | 25 | 43 | ~0.6 | |
| Clobenpropit | ~2-13 fold more potent at H3R | - | H3 selective | |
| Imetit | - | ~2 fold less potent than at H3R | H3 selective | |
| Ciproxifan | ~2-13 fold more potent at H3R | - | H3 selective |
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H3 receptor.
Materials:
-
Membrane Preparation: Membranes from rat cerebral cortex or cells stably expressing the human H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine ([3H]NAMH) or [125I]iodophenpropit.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM this compound or another high-affinity H3 ligand.
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B).
Procedure:
-
Incubation: In a final volume of 250 µL, incubate the cell membranes (10-20 µg protein) with the radioligand (e.g., 0.5 nM [3H]NAMH) and various concentrations of the test compound for 60 minutes at 25°C.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Histamine H3 Receptor Inverse Agonism
This assay measures the ability of a compound to increase intracellular cyclic AMP (cAMP) levels by blocking the constitutive activity of the H3 receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).
-
Forskolin: To stimulate adenylyl cyclase and increase the assay window.
-
Test Compounds: Serial dilutions of the compounds of interest.
-
cAMP Detection Kit: (e.g., HTRF, LANCE, or ELISA-based kits).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add the test compounds at various concentrations to the cells in assay buffer.
-
Forskolin Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1 µM) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal effect.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. It exhibits high constitutive activity, meaning it can signal in the absence of an agonist. Activation of the H3 receptor, either by histamine or through its constitutive activity, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This compound, as an inverse agonist, binds to the receptor and stabilizes it in an inactive conformation, thereby blocking this constitutive signaling and leading to an increase in cAMP levels.
Caption: Histamine H3 Receptor Signaling Pathway.
General Workflow for H3 Receptor Ligand Characterization
The characterization of novel ligands for the H3 receptor typically follows a multi-step process, starting with initial binding assays to determine affinity, followed by functional assays to assess efficacy (agonist, antagonist, or inverse agonist activity).
Caption: Workflow for H3 Receptor Ligand Characterization.
Conclusion
The structure-activity relationship of this compound is well-characterized, providing a solid foundation for the rational design of novel histamine H3 and H4 receptor ligands. The key pharmacophoric elements—the imidazole ring, the piperidine linker, and the N-cyclohexyl-carbothioamide moiety—each contribute significantly to the molecule's affinity and selectivity. Future drug development efforts will likely continue to focus on modifying these regions to optimize potency, selectivity, and pharmacokinetic properties, particularly with the aim of developing non-imidazole analogs with improved drug-like characteristics. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in this field. field.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound, a histamine H3 antagonist, on the step-through passive avoidance response and histidine decarboxylase activity in senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
Thioperamide: A Technical Guide for Probing the Histaminergic System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioperamide is a potent and selective antagonist of the histamine H3 receptor (H3R) and also exhibits inverse agonist activity at the histamine H4 receptor (H4R). Its ability to readily cross the blood-brain barrier has established it as an invaluable pharmacological tool for elucidating the complex roles of the histaminergic system in both central and peripheral physiological processes. As an H3R antagonist, this compound blocks the presynaptic autoreceptors on histaminergic neurons, leading to enhanced synthesis and release of histamine. This, in turn, modulates the activity of other neurotransmitter systems, including dopamine and acetylcholine.[1][2] Its activity at the H4R, predominantly expressed on immune cells, allows for the investigation of histamine's role in immunomodulation. This guide provides a comprehensive overview of this compound's mechanism of action, presents key quantitative data, details essential experimental protocols for its use, and illustrates the associated signaling pathways, making it an essential resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
The histaminergic system, with its cell bodies originating in the tuberomammillary nucleus (TMN) of the hypothalamus and projecting throughout the brain, is a key regulator of numerous physiological functions, including wakefulness, cognition, and neuroinflammation. This compound, first described in the 1980s, has been instrumental in dissecting the functions of this system. It acts as a competitive antagonist and inverse agonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor, inhibiting histamine synthesis and release.[3] By blocking this negative feedback loop, this compound effectively increases histaminergic tone in the brain.[4] Furthermore, this compound is a potent antagonist/inverse agonist at the histamine H4 receptor, which is primarily involved in immune responses. This dual activity, combined with its excellent brain penetrance, makes this compound a versatile and powerful research tool.
Mechanism of Action
As an inverse agonist, this compound can reduce the constitutive activity of the H3 receptor, which is often observed with this receptor subtype. This means that even in the absence of the endogenous agonist histamine, this compound can decrease the basal level of receptor signaling.
At the histamine H4 receptor, this compound also acts as an antagonist/inverse agonist. The H4 receptor is also coupled to Gαi/o proteins, and its activation leads to downstream signaling cascades that are crucial in modulating immune cell function, including chemotaxis and cytokine release.
Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound at histamine H3 and H4 receptors across various species and experimental conditions.
Table 1: Binding Affinity (Ki) of this compound
| Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| H3 | Human | Recombinant | [3H]Nα-methylhistamine | 25 | |
| H4 | Human | Recombinant | [3H]Histamine | 27 | |
| H3 | Rat | Cerebral Cortex | [3H]this compound | 0.80 ± 0.06 | |
| H3 | Rat | Adrenocortical Microsomes | [3H]Histamine | 330 |
Table 2: Functional Potency (IC50) of this compound
| Assay | Species | Tissue/Cell Line | Effect Measured | IC50 (µM) | Reference |
| Cortisol Secretion Inhibition | Bovine | Isolated Adrenocortical Cells | Inhibition of cortisol secretion | 0.20 |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study the histaminergic system.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol describes a competitive binding assay to determine the affinity of compounds for the histamine H3 receptor using [3H]-Nα-methylhistamine ([3H]-NAMH) as the radioligand and rat brain membranes.
Materials:
-
Rat brain tissue (e.g., cerebral cortex)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA
-
[3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol)
-
This compound (for defining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Homogenization Buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 41,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Homogenization Buffer and centrifuge again.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL. Aliquot and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer
-
50 µL of various concentrations of the test compound or vehicle
-
50 µL of [3H]-NAMH (final concentration ~0.6 nM)
-
50 µL of membrane suspension (~100 µg of protein)
-
-
For determining non-specific binding, use 10 µM this compound.
-
Incubate the plate at 25°C for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Histamine Release
This protocol outlines the procedure for measuring extracellular histamine levels in the rat hypothalamus following the administration of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Perfusion pump
-
Ringer's solution (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2)
-
This compound solution for injection
-
Fraction collector
-
HPLC system with fluorescence detection for histamine analysis
Procedure:
-
Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a microdialysis probe into the desired brain region (e.g., medial hypothalamus).
-
Secure the probe to the skull with dental cement.
-
-
Microdialysis:
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, connect the probe to the perfusion pump and perfuse with Ringer's solution at a flow rate of 1 µL/min.
-
Collect dialysate samples every 30 minutes into vials containing perchloric acid to prevent histamine degradation.
-
After establishing a stable baseline of histamine release (typically 3-4 fractions), administer this compound (e.g., 5 mg/kg, i.p.).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the histamine content in the dialysate samples using a sensitive HPLC method with fluorescence detection.
-
-
Data Analysis:
-
Express the histamine concentration in each fraction as a percentage of the mean baseline concentration.
-
Plot the percentage change in histamine release over time.
-
Locomotor Activity Test
This protocol describes the assessment of spontaneous locomotor activity in mice after this compound administration.
Materials:
-
Male mice (e.g., C57BL/6)
-
Locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beams.
-
This compound solution for injection
-
Vehicle solution (e.g., saline)
Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituate the mice to the locomotor activity chambers for 30-60 minutes on the day before the test.
-
-
Testing:
-
Administer this compound (e.g., 2.5, 5, 10 mg/kg, i.p.) or vehicle to the mice.
-
Immediately place each mouse into the center of a locomotor activity chamber.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.
-
Compare the activity levels between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
-
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: this compound blocks the Gαi/o-coupled H3 receptor, preventing the inhibition of adenylyl cyclase and N-type calcium channels.
Experimental Workflow for In Vivo Microdialysis
Caption: A typical workflow for an in vivo microdialysis experiment to measure changes in histamine release after this compound administration.
Logical Relationship of this compound's Action
Caption: The logical cascade of events following this compound administration, leading to enhanced histaminergic neurotransmission and physiological effects.
Conclusion
This compound remains a cornerstone pharmacological tool for investigating the multifaceted roles of the histaminergic system. Its well-characterized mechanism of action as a potent H3R antagonist and H4R antagonist/inverse agonist, coupled with its ability to penetrate the central nervous system, provides researchers with a reliable means to manipulate histaminergic signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for designing and executing robust studies to further unravel the complexities of histamine's function in health and disease. The continued use of this compound in preclinical research will undoubtedly contribute to the development of novel therapeutic strategies for a range of neurological and immunological disorders.
References
- 1. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor antagonist this compound rescues circadian rhythm and memory function in experimental parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
In Vitro Characterization of Thioperamide Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of thioperamide, a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist. This compound's high affinity for the H3R has made it an invaluable tool in neuroscience research and a lead compound in the development of therapeutics for neurological disorders. This document details its binding profile, experimental protocols for its characterization, and the associated signaling pathways.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the histamine H3 receptor has been extensively characterized using various in vitro assays, primarily radioligand binding studies. The data presented below summarizes key affinity parameters (Ki and Kd) from studies utilizing different radioligands and tissue/cell preparations.
Histamine H3 Receptor Binding Affinity
| Radioligand | Tissue/Cell Source | Affinity Constant (Ki/Kd) | Reference |
| [3H]-Nα-methylhistamine | Rat Brain Cortex Synaptosomes | Ki: Varies with labeled ligand | [1] |
| [3H]-Thioperamide | Rat Cerebral Cortical Membranes | Kd: 0.80 ± 0.06 nM | [2] |
| [125I]-Iodophenpropit | Rat Cortex Membranes | Ki: 4.3 ± 1.6 nM | [3][4] |
| Not Specified | Human H3 Receptor (HEK-293 cells) | Not Specified | [5] |
Note: The affinity of this compound can be influenced by the specific radioligand used in the competition assay, suggesting potential differences in the binding sites or receptor conformations recognized by different ligands.
Off-Target Binding Profile
While highly selective for the H3R, this compound has been evaluated for its affinity at other receptors and molecular targets.
| Target | Affinity Constant (Ki) | Reference |
| 5-HT3 Receptor | 120 ± 30 nM | |
| Sigma Receptor | 180 ± 90 nM | |
| Histamine H1 Receptor | > 10 µM | |
| Histamine H2 Receptor | > 10 µM | |
| Cytochrome P450 | Binds, dissociation constants of 0.3 µM and 3.7 µM |
Experimental Protocols
The following section details a standard methodology for determining the binding affinity of this compound using a radioligand competition binding assay.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the H3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the histamine H3 receptor (e.g., rat brain cortex, HEK293-H3R cells).
-
Radioligand: A tritiated or iodinated H3 receptor ligand (e.g., [3H]-Nα-methylhistamine, [125I]-Iodophenpropit).
-
Test Compound: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cell pellets in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane suspension (typically 20-50 µg of protein).
-
Radioligand at a fixed concentration (usually at or below its Kd).
-
Varying concentrations of this compound.
-
For determination of non-specific binding, add a high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit).
-
For total binding, add assay buffer instead of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the histamine H3 receptor signaling pathway and a typical experimental workflow for a competition binding assay.
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 Receptor Signaling Cascade.
Experimental Workflow: Competition Binding Assay
Caption: Workflow for a Competition Binding Assay.
Conclusion
The in vitro characterization of this compound's binding affinity is crucial for understanding its pharmacological profile and for its application as a research tool and therapeutic lead. The high affinity and selectivity of this compound for the histamine H3 receptor, as determined by robust in vitro assays, underscore its importance in the study of histaminergic neurotransmission. The methodologies and data presented in this guide provide a framework for the accurate and reproducible characterization of this compound and other H3R ligands.
References
- 1. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]-thioperamide as a radioligand for the histamine H3 receptor in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and this compound: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and this compound: an interaction with the 5-HT3 receptor revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Thioperamide's Role in Modulating Seizure Thresholds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of thioperamide in modulating seizure thresholds. It delves into the molecular mechanisms, summarizes key preclinical findings, and provides detailed experimental protocols relevant to the study of this compound.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
This compound is a potent and selective antagonist/inverse agonist of the histamine H3 receptor (H3R).[1][2][3] The H3R is a presynaptic autoreceptor and heteroreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters, including GABA and glutamate.[4] By blocking the inhibitory action of H3Rs, this compound leads to an increase in the release of histamine in the brain.[3] This surge in synaptic histamine levels is the primary driver of this compound's anticonvulsant effects. The released histamine then acts on postsynaptic histamine H1 receptors (H1R), which are crucial for mediating the seizure-protective effects. The involvement of H1 receptors is confirmed by studies where the anticonvulsant effects of this compound are blocked by co-administration of H1R antagonists.
Signaling Pathways
The signaling cascade initiated by this compound involves two key receptors: the histamine H3 receptor and the histamine H1 receptor.
Modulation of GABA and Glutamate Systems
The influence of this compound on GABAergic and glutamatergic systems is complex and appears to be brain-region specific. As H3Rs are also present as heteroreceptors on non-histaminergic neurons, their blockade can modulate the release of other neurotransmitters. Some studies suggest that H3R antagonists can enhance GABA release, which may contribute to their anticonvulsant effects. Conversely, in the prefrontal cortex, this compound did not affect basal GABA or glutamate levels but attenuated potassium-stimulated GABA release. The net effect of this compound on the delicate balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the context of seizures, particularly in regions like the hippocampus, requires further elucidation.
Preclinical Efficacy in Seizure Models
This compound has demonstrated anticonvulsant properties in a variety of preclinical seizure models.
Maximal Electroshock (MES) Seizure Model
In the MES model, which is considered a model for generalized tonic-clonic seizures, this compound has been shown to decrease the duration of convulsive phases and increase the electroconvulsive threshold in a dose-dependent manner.
Table 1: Effect of this compound in the Maximal Electroshock (MES) Seizure Model
| Animal Model | Doses (mg/kg, i.p.) | Effect on Seizure Threshold/Duration | Reference |
| Mice | 3.75, 7.5, 15 | Dose-dependently decreased the duration of each convulsive phase and raised the electroconvulsive threshold. | |
| Mice | 2-10 | Dose-dependent protection. |
Pentylenetetrazol (PTZ)-Induced Seizure Model
This compound is effective in protecting against seizures induced by pentylenetetrazol (PTZ), a GABA-A receptor antagonist. This model is often used to study generalized myoclonic and clonic seizures. This compound's protective effects are dose-dependent and can be reversed by an H3R agonist, confirming its mechanism of action.
Table 2: Effect of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model
| Animal Model | Doses | Route | Effect | Reference |
| Mice | Not specified | i.p. | Significantly protected against clonic seizures in a dose-dependent manner. | |
| Rats | 10 µg, 20 µg | i.c.v. | Significantly prolonged the onset of PTZ-kindling and inhibited seizure stages. | |
| Rats | 2.5 mg/kg | i.p. | Ineffective alone in a kindling model, but showed synergistic effects with pioglitazone. |
Amygdala Kindling Model
The amygdala kindling model is a widely used model of temporal lobe epilepsy, characterized by the development of progressively more severe seizures following repeated electrical stimulation of the amygdala. Studies have shown that both intraperitoneal and intracerebroventricular administration of this compound can produce a dose-related inhibition of amygdaloid kindled seizures. However, some conflicting data exists, with one study reporting a lack of significant effect of this compound on kindled seizures.
Table 3: Effect of this compound in the Amygdala Kindling Model
| Animal Model | Doses | Route | Effect | Reference |
| Rats | Not specified | i.p. & i.c.v. | Dose-related inhibition of kindled seizures. | |
| Rats | Not specified | i.p. | Did not significantly reduce seizure rank or afterdischarge duration. |
Experimental Protocols
Maximal Electroshock (MES) Seizure Assay
This protocol is designed to induce generalized tonic-clonic seizures and assess the anticonvulsant activity of a test compound.
Materials:
-
Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
MES stimulator with corneal or ear electrodes.
-
This compound solution and vehicle control (e.g., saline).
-
Topical anesthetic for the eyes (if using corneal electrodes).
Procedure:
-
Animals are acclimatized to the laboratory environment.
-
Animals are randomly assigned to treatment groups (vehicle or different doses of this compound).
-
This compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
After a predetermined waiting period (e.g., 30-60 minutes), a brief electrical stimulus (e.g., 50 Hz, 120 mA for 0.2 seconds) is delivered through corneal or ear electrodes.
-
Animals are immediately observed for the presence or absence of a tonic hindlimb extension (THE), which is the primary endpoint. The duration of different seizure phases can also be recorded.
-
Protection is defined as the absence of the THE.
Pentylenetetrazol (PTZ)-Induced Seizure Assay
This protocol uses a chemical convulsant to induce seizures and is useful for evaluating potential anti-absence and anti-myoclonic drugs.
Materials:
-
Male mice or rats.
-
Pentylenetetrazol (PTZ) solution.
-
This compound solution and vehicle control.
-
Observation chambers.
Procedure:
-
Animals are acclimatized and randomly assigned to treatment groups.
-
This compound or vehicle is administered.
-
After a waiting period (e.g., 30 minutes), a convulsant dose of PTZ (e.g., 35-85 mg/kg) is administered i.p.
-
Animals are placed in individual observation chambers and monitored for a set period (e.g., 30 minutes).
-
Seizure activity is scored based on a standardized scale (e.g., Racine scale), noting the latency to and duration of different seizure types (e.g., myoclonic jerks, clonic seizures).
Amygdala Kindling Model
This protocol models the development of epilepsy (epileptogenesis) and is used to assess the effects of compounds on seizure development and on fully kindled seizures.
Materials:
-
Male rats.
-
Stereotaxic apparatus.
-
Bipolar stimulating and recording electrodes.
-
Electrical stimulator.
-
EEG recording system.
-
This compound solution and vehicle control.
Procedure:
-
Surgery: Rats are anesthetized and stereotaxically implanted with a bipolar electrode in the amygdala.
-
Recovery: A recovery period of at least one week is allowed.
-
Kindling: Animals receive brief, low-intensity electrical stimulation of the amygdala once or twice daily.
-
Monitoring: After each stimulation, animals are observed for behavioral seizures, which are scored (e.g., using the Racine scale). The afterdischarge duration (the duration of epileptiform activity in the EEG following the stimulus) is also recorded.
-
Fully Kindled State: Stimulation is continued until animals consistently exhibit a predetermined seizure stage (e.g., stage 5 on the Racine scale).
-
Drug Testing: Once fully kindled, the effect of this compound is tested by administering it prior to the electrical stimulation and observing its effect on the seizure score and afterdischarge duration.
Conclusion
This compound demonstrates clear anticonvulsant properties in a range of preclinical seizure models. Its primary mechanism of action involves the blockade of histamine H3 autoreceptors, leading to increased synaptic histamine levels and subsequent activation of postsynaptic H1 receptors. The modulation of GABAergic and glutamatergic systems by this compound is an area that warrants further investigation to fully elucidate its contribution to seizure control. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and other H3R antagonists in the context of epilepsy.
References
Methodological & Application
Thioperamide Experimental Protocols for In Vivo Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of thioperamide in in vivo rodent studies. This compound is a potent and selective histamine H3 receptor antagonist/inverse agonist, which has been instrumental in elucidating the role of the central histaminergic system in a variety of physiological and pathological processes. These protocols are intended to serve as a comprehensive resource for researchers designing and conducting preclinical studies involving this compound, with a focus on ensuring methodological rigor and reproducibility. The information compiled herein is based on a thorough review of published literature.
Introduction
This compound is a piperidine derivative that acts as a classical antagonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters, respectively. By blocking the H3 receptor, this compound increases the release of histamine in the brain, leading to a range of physiological and behavioral effects. It has been investigated for its potential therapeutic applications in cognitive disorders, sleep-wake regulation, and other neurological conditions. These application notes provide detailed protocols for common in vivo rodent assays used to characterize the effects of this compound.
Data Presentation
Table 1: this compound Dosage and Administration in Mice
| Experimental Model | Strain | Administration Route | Dosage Range | Observed Effect |
| Locomotor Activity | W/Wv | Intraperitoneal (i.p.) | 12.5 - 25 mg/kg | Increased locomotor activity[1] |
| Locomotor Activity | W/Wv | Intraperitoneal (i.p.) | > 75 mg/kg | Reduced locomotor activity and motor coordination[1] |
| Anxiety (Light/Dark Box) | ICR | Intraperitoneal (i.p.) | 20 mg/kg | Anxiogenic-like effects (when combined with an H2 antagonist)[2] |
| Memory Consolidation | C57BL/6J | Intraperitoneal (i.p.) | 1.25 - 20 mg/kg | Dose-dependent facilitation of memory consolidation[3] |
| Cocaine-Induced CPP | C57BL/6J | Intraperitoneal (i.p.) | 10 - 20 mg/kg | Potentiation of cocaine's reinforcing effects[4] |
| Antinociception | - | Intracerebroventricular (i.c.v.) | 3.4 - 10 µ g/mouse | Dose-dependent antinociceptive effect |
Table 2: this compound Dosage and Administration in Rats
| Experimental Model | Strain | Administration Route | Dosage Range | Observed Effect |
| Feeding Behavior (PYY-induced) | Wistar | Intracerebroventricular (i.c.v.) | 40.8 - 408.5 µg/10 µL | Dose-dependent inhibition of PYY-induced hyperphagia |
| Feeding Behavior (NPY-induced) | Wistar | Intracerebroventricular (i.c.v.) | 408.5 µg/10 µL | Reduced feeding response to NPY |
| Antinociception | - | Parenteral | 10 - 40 mg/kg | Dose-dependent antinociceptive effect |
| Antinociception | - | Intracerebroventricular (i.c.v.) | 1.1 - 10 µ g/rat | Dose-dependent antinociceptive effect |
| Neonatal HIE | - | Intraperitoneal (i.p.) | 5 mg/kg | Neuroprotective effects, reduced brain edema |
| Disposition Study | Wistar | Intravenous (i.v.) | 10 mg/kg | Half-life of 26.9 min |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3 receptor and prevents its activation by histamine. This disinhibition leads to an increase in the synthesis and release of histamine from presynaptic histaminergic neurons. Furthermore, as a presynaptic heteroreceptor, the H3 receptor can modulate the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. The blockade of this receptor by this compound can therefore lead to a complex neurochemical cascade.
Caption: this compound blocks the inhibitory H3 receptor, increasing neurotransmitter release.
General Experimental Workflow for In Vivo Rodent Studies
A typical workflow for an in vivo study with this compound involves several key stages, from animal acclimatization to data analysis. Adherence to a standardized procedure is crucial for obtaining reliable and reproducible results.
Caption: Standardized workflow for in vivo rodent studies with this compound.
Experimental Protocols
Locomotor Activity Assessment
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.
-
This compound solution.
-
Vehicle control (e.g., saline).
-
Syringes and needles for administration.
-
Rodents (mice or rats).
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment. The room should be quiet and have controlled lighting and temperature.
-
Habituation: On the day before the test, habituate each animal to the open field arena for 10-15 minutes.
-
Drug Administration: On the test day, administer this compound or vehicle via the desired route (e.g., i.p.).
-
Testing: Immediately after injection, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for a predefined period (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Light/Dark Box Test for Anxiety-Like Behavior
Objective: To assess the anxiogenic or anxiolytic potential of this compound.
Materials:
-
Light/dark box apparatus (a two-chamber box with one dark and one brightly lit compartment connected by an opening).
-
This compound solution.
-
Vehicle control.
-
Syringes and needles.
-
Mice.
Procedure:
-
Acclimatization: Acclimate the mice to the testing room for at least 60 minutes. The room should be dimly lit.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.
-
Testing: Place the mouse in the center of the lit compartment, facing away from the opening to the dark compartment.
-
Data Collection: Record the animal's behavior for 5-10 minutes using a video camera. Key parameters include the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between trials.
One-Trial Inhibitory Avoidance Task for Memory Assessment
Objective: To evaluate the effect of this compound on memory consolidation.
Materials:
-
Inhibitory avoidance apparatus (a two-chamber box, one lit and one dark, with an electrifiable grid floor in the dark compartment).
-
This compound solution.
-
Vehicle control.
-
Syringes and needles.
-
Mice or rats.
Procedure:
-
Training (Day 1):
-
Place the animal in the lit compartment.
-
When the animal enters the dark compartment with all four paws, deliver a mild, brief footshock (e.g., 0.5 mA for 2 seconds).
-
Immediately after the shock, administer this compound or vehicle.
-
Return the animal to its home cage.
-
-
Testing (Day 2, 24 hours later):
-
Place the animal back into the lit compartment.
-
Record the latency to enter the dark compartment (step-through latency), with a cutoff time (e.g., 300 seconds). A longer latency is indicative of better memory retention.
-
-
Cleaning: Clean the apparatus between animals.
Food Intake Measurement
Objective: To assess the effect of this compound on feeding behavior.
Materials:
-
Metabolic cages or standard cages with specialized food hoppers that allow for precise measurement of food consumption.
-
This compound solution.
-
Vehicle control.
-
Syringes and needles for i.c.v. or i.p. administration.
-
Rats or mice.
-
Standard rodent chow or a specific diet (e.g., high-fat diet).
Procedure:
-
Acclimatization and Habituation: House animals individually and allow them to acclimate to the cages and the specific diet for several days before the experiment.
-
Baseline Measurement: Measure baseline food intake for 24-48 hours prior to drug administration.
-
Drug Administration: Administer this compound or vehicle at a specific time relative to the light/dark cycle (e.g., at the beginning of the dark cycle when rodents are most active).
-
Data Collection: Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection. This can be done by weighing the food hopper. Account for any spillage.
-
Water Intake: Monitor water intake concurrently, as changes in feeding can be associated with alterations in drinking behavior.
Intracerebroventricular (i.c.v.) Cannulation and Injection
Objective: To directly administer this compound into the cerebral ventricles, bypassing the blood-brain barrier.
Materials:
-
Stereotaxic apparatus.
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
Surgical tools (scalpel, drill, etc.).
-
Guide cannula and dummy cannula.
-
Dental cement and anchor screws.
-
Injection cannula connected to a microsyringe pump.
-
This compound solution in artificial cerebrospinal fluid (aCSF).
Procedure:
-
Surgery:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using appropriate stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma), drill a small hole in the skull.
-
Implant the guide cannula to the correct depth and secure it with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week.
-
-
Injection:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert the injection cannula, which extends slightly beyond the tip of the guide cannula.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
After the infusion, leave the injection cannula in place for a minute to prevent backflow.
-
Replace the dummy cannula.
-
Conclusion
The protocols outlined in this document provide a framework for investigating the in vivo effects of this compound in rodents. The selection of the appropriate experimental model, dosage, and route of administration will depend on the specific research question. Careful attention to experimental detail and adherence to standardized procedures are paramount for generating high-quality, reproducible data. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific experimental needs, always ensuring compliance with institutional animal care and use guidelines.
References
Application Notes and Protocols for Preparing Thioperamide Solutions in In Vitro Cell Culture Experiments
Introduction
Thioperamide is a potent and selective antagonist of the histamine H3 receptor and also acts as an inverse agonist at the H4 receptor.[1][2] It is a valuable tool for in vitro studies investigating the roles of these receptors in various physiological and pathological processes. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in cell culture applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions.
| Property | Value | Reference |
| Molecular Weight | 292.44 g/mol | [1] |
| Formula | C15H24N4S | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 106243-16-7 |
Solubility of this compound
This compound exhibits good solubility in common organic solvents used for preparing stock solutions for cell culture experiments. The solubility data is summarized in Table 2.
| Solvent | Maximum Concentration | Reference |
| DMSO | 29.24 mg/mL (100 mM) | |
| Ethanol | 29.24 mg/mL (100 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 292.44 g/mol = 2.9244 mg
-
-
-
Weighing the this compound:
-
Carefully weigh out approximately 2.92 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving the this compound:
-
Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if precipitation occurs.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtration through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol 2: Preparation of this compound Working Solutions
This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final desired concentration:
-
The effective concentration of this compound can vary depending on the cell type and the specific assay. Concentrations ranging from 0.01 µM to 100 µM have been used in published studies.
-
-
Calculate the dilution factor:
-
For example, to prepare a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required.
-
-
Serial Dilution (Recommended):
-
It is recommended to perform serial dilutions to achieve the final concentration accurately.
-
Step 1: Intermediate Dilution: Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium.
-
Step 2: Final Working Solution: Prepare a 10 µM final working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of sterile cell culture medium.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the this compound-treated samples. For a 1:1000 final dilution, the DMSO concentration would be 0.1%.
-
-
Application to Cells:
-
Add the appropriate volume of the working solution to the cell culture wells to achieve the desired final concentration. For example, add 100 µL of the 10 µM working solution to 900 µL of cell culture medium in a well to achieve a final concentration of 1 µM.
-
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for in vitro cell culture experiments.
Caption: Workflow for preparing and using this compound solutions.
This compound Signaling Pathway
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). By blocking the constitutive activity of the H3 receptor, this compound disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). This, in turn, can modulate the release of various neurotransmitters, including histamine itself.
Caption: this compound's antagonism of the H3 receptor signaling pathway.
Summary of In Vitro Applications and Recommended Concentrations
The following table provides a summary of reported in vitro applications of this compound and the corresponding concentration ranges used in those studies.
| Application | Cell Type | Concentration Range | Outcome | Reference |
| Cell Viability Assay | NE-4C stem cells | 0.01 - 100 µM | Increased cell viability | |
| Neuroprotection Study | Rat brain cortical slices | 0.25 - 1.0 mM | Increased kynurenic acid synthesis | |
| Neuroprotection Study | Mixed glial cultures | 50 - 100 µM | Enhanced production of kynurenic acid | |
| Steroidogenesis Inhibition | Bovine isolated adrenocortical cells | IC50 ~0.20 µM | Inhibition of cortisol secretion |
Disclaimer: The protocols and information provided in these application notes are for research use only. Researchers should always consult the relevant literature and safety data sheets before handling any chemical compounds. The optimal concentrations and experimental conditions may vary depending on the specific cell line and experimental setup and should be determined empirically.
References
Application Notes and Protocols for Thioperamide in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing thioperamide, a potent and selective histamine H3 receptor antagonist/inverse agonist, in brain slice electrophysiology recordings. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data from relevant studies to facilitate the investigation of histaminergic modulation of neuronal activity.
Introduction to this compound
This compound is a widely used pharmacological tool to study the role of the central histaminergic system. As a histamine H3 receptor antagonist/inverse agonist, it blocks the autoreceptors on histaminergic neurons, leading to an increase in the synthesis and release of histamine.[1] This, in turn, modulates the release of other key neurotransmitters, including acetylcholine, glutamate, and GABA, making this compound a valuable compound for studying synaptic transmission and neuronal excitability.[2]
Mechanism of Action
The histamine H3 receptor is a Gαi/o-coupled receptor.[3] Its activation inhibits adenyyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent reduction in Protein Kinase A (PKA) activity.[2][4] By acting as an antagonist/inverse agonist at the H3 receptor, this compound disinhibits this pathway, resulting in increased histamine release. The elevated histamine levels can then act on other histamine receptors (H1, H2) and modulate the activity of various ion channels and neurotransmitter systems.
Data Presentation
The following tables summarize the quantitative effects of this compound on neuronal properties and synaptic transmission as reported in brain slice electrophysiology studies.
| Parameter | Brain Region | Neuron Type | This compound Concentration | Effect | Reference |
| Neuronal Firing | N/A | N/A | N/A | Data not available in the provided search results | N/A |
| Resting Membrane Potential | N/A | N/A | N/A | Data not available in the provided search results | N/A |
| Input Resistance | Insular Cortex | Pyramidal Neurons | 10 µM | No significant change | |
| Input Resistance | Insular Cortex | Fast-Spiking Interneurons | 10 µM | No significant change |
| Parameter | Brain Region | Synaptic Event | This compound Concentration | Effect on Amplitude | Effect on Frequency | Reference |
| uIPSC | Insular Cortex | Unitary Inhibitory Postsynaptic Current | 10 µM | Significant increase | Not reported | |
| sIPSC | Ventromedial Hypothalamus | Spontaneous Inhibitory Postsynaptic Current | 10 µM | No effect | Blocked the inhibitory effect of an H3 agonist | |
| Glutamate Release | Striatum | Depolarization-evoked | 100 nM | Reversed the inhibitory effect of an H3 agonist | Not applicable | |
| Acetylcholine Release | Entorhinal Cortex | Potassium-stimulated | 0.1 - 1 µM | Enhanced release by ~20% | Not applicable |
Experimental Protocols
Acute Brain Slice Preparation
This protocol is a general guideline and may require optimization based on the specific brain region and animal age.
Materials:
-
Slicing Artificial Cerebrospinal Fluid (sACSF), ice-cold and continuously bubbled with 95% O2 / 5% CO2.
-
Example composition (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2.
-
-
Recording Artificial Cerebrospinal Fluid (rACSF), bubbled with 95% O2 / 5% CO2 at room temperature or 32-34°C.
-
Example composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2.
-
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated sACSF.
-
Rapidly dissect the brain and place it in the ice-cold sACSF.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 250-400 µm thick) in the ice-cold, oxygenated sACSF.
-
Transfer the slices to a recovery chamber containing oxygenated rACSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated rACSF until recording.
Whole-Cell Patch-Clamp Recording
Materials:
-
Recording rig with microscope, micromanipulators, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular solution.
-
Example K-gluconate based solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 KCl, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 and osmolarity to 280-290 mOsm.
-
-
This compound stock solution (e.g., in DMSO or water) and rACSF for dilutions.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated rACSF (1-2 mL/min).
-
Visualize a healthy neuron using differential interference contrast (DIC) or infrared microscopy.
-
Pull a patch pipette with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Approach the selected neuron with the patch pipette while applying positive pressure.
-
Form a Giga-ohm seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, synaptic events).
-
Bath-apply this compound at the desired concentration by adding it to the perfusing rACSF.
-
Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes) before recording the effects.
-
Wash out the drug by perfusing with normal rACSF to observe recovery, if necessary.
Visualizations
Caption: Signaling pathway of this compound action.
References
Application Notes and Protocols: Assessing the Effects of Thioperamide on Memory Using Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing thioperamide, a histamine H3 receptor antagonist/inverse agonist, in various behavioral assays to assess its effects on memory in preclinical rodent models. The following sections outline the methodologies for key experiments, present quantitative data from relevant studies, and illustrate the underlying signaling pathways and experimental workflows.
Overview of this compound and Memory
This compound is a widely used pharmacological tool to investigate the role of the histaminergic system in cognitive processes. As a potent H3 receptor antagonist/inverse agonist, it enhances the release of histamine and other neurotransmitters, such as acetylcholine, which are crucial for learning and memory.[1][2] Numerous studies have demonstrated that this compound can improve cognitive performance in various animal models of memory impairment.[3][4] It has been shown to facilitate memory consolidation and retrieval, and reverse amnesia induced by agents like scopolamine and dizocilpine.[5]
Behavioral Assays for Memory Assessment
Passive Avoidance Test
The passive avoidance test is a fear-motivated assay used to evaluate learning and memory. The protocol is based on the animal's innate preference for a dark environment and its ability to remember an aversive stimulus (e.g., a mild foot shock) associated with that environment.
Experimental Protocol:
-
Apparatus: A two-compartment apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild electrical shock.
-
Acquisition Phase (Training):
-
Place the animal in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Once the animal enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
This compound or vehicle is administered typically before or immediately after the training session to assess its effect on memory acquisition or consolidation, respectively.
-
-
Retention Phase (Testing):
-
24 hours after the acquisition phase, place the animal back into the light compartment.
-
Open the door to the dark compartment and record the latency to enter the dark chamber (step-through latency).
-
A longer step-through latency is indicative of better memory retention of the aversive experience.
-
Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. This assay assesses recognition memory without the need for external reinforcement or stress.
Experimental Protocol:
-
Apparatus: An open-field arena.
-
Habituation Phase:
-
Allow the animal to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or two consecutive days to acclimate to the environment.
-
-
Familiarization/Training Phase:
-
Place the animal in the arena containing two identical objects and allow it to explore for a defined period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Test Phase:
-
After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring the familiar and the novel object.
-
This compound is typically administered before the training phase to assess its effect on memory acquisition or before the test phase to evaluate its impact on memory retrieval.
-
A preference for the novel object, indicated by a higher discrimination index, suggests intact recognition memory. The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Morris Water Maze (MWM) Test
The MWM is a widely used behavioral task to study spatial learning and memory, which is highly dependent on the hippocampus.
Experimental Protocol:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (Spatial Training):
-
The animal is placed in the water from different starting positions and must learn to find the hidden platform using the distal visual cues.
-
This phase typically consists of several trials per day for 4-5 consecutive days.
-
The time taken to find the platform (escape latency) and the path length are recorded. A decrease in these parameters over days indicates spatial learning.
-
This compound or vehicle is usually administered daily before the training sessions.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60-90 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory retention.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on memory using the described behavioral assays.
| Behavioral Assay | Animal Model | This compound Dose (mg/kg, i.p.) | Key Findings | Reference |
| Passive Avoidance | C57BL/6J Mice | 1.25 - 20 | Dose-dependently increased step-through latency, indicating enhanced memory consolidation. Reversed amnesia induced by scopolamine and dizocilpine. | |
| Passive Avoidance | C57BL/6J Mice | 5, 10, 20 | Administration before training, post-training, or before retrieval enhanced memory performance. | |
| Passive Avoidance | Senescence-Accelerated Mice (SAM-P/8) | 15 | Significantly improved response latency in aged mice with memory impairment. | |
| Novel Object Recognition | APP/PS1 Transgenic Mice | 5 | Reversed the decreased time spent exploring the novel object in a model of Alzheimer's disease. | |
| Novel Object Recognition | 6-OHDA-lesioned Mice (Parkinson's model) | Not specified | Counteracted the deficit in novel object recognition. | |
| Y-Maze | APP/PS1 Transgenic Mice | 5 | Increased the percentage of spontaneous alternations, indicating improved spatial working memory. | |
| Morris Water Maze | APP/PS1 Transgenic Mice | 5 | Significantly reversed the increased escape latency in a model of Alzheimer's disease. | |
| Elevated Plus-Maze | Mice | Not specified | Improved scopolamine-induced learning deficits. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Memory
This compound acts as an inverse agonist at the histamine H3 autoreceptor, which is located on presynaptic histaminergic neurons. This blockade inhibits the negative feedback mechanism on histamine synthesis and release, leading to increased histamine levels in the synaptic cleft. The elevated histamine can then act on postsynaptic H1 and H2 receptors, which are known to be involved in learning and memory processes. Furthermore, this compound's antagonism of H3 heteroreceptors on non-histaminergic neurons enhances the release of other neurotransmitters like acetylcholine, further contributing to its pro-cognitive effects. Downstream signaling pathways, such as the activation of cAMP-response element-binding protein (CREB), have also been implicated in the memory-enhancing effects of this compound.
References
- 1. The histamine H3 receptor antagonist this compound rescues circadian rhythm and memory function in experimental parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the cholinergic system and the step-through passive avoidance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prototypical histamine H3 receptor inverse agonist this compound improves multiple aspects of memory processing in an inhibitory avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Histamine H3 antagonist this compound dose-dependently enhances memory consolidation and reverses amnesia induced by dizocilpine or scopolamine in a one-trial inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Thioperamide-Induced Histamine Release Using In Vivo Microdialysis
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the use of in vivo microdialysis for the quantitative assessment of histamine release induced by the H3 receptor antagonist, thioperamide. These notes include detailed experimental protocols, data presentation standards, and visual representations of the underlying signaling pathway and experimental workflow.
Introduction
In vivo microdialysis is a powerful technique for monitoring the concentrations of endogenous substances in the extracellular fluid of living tissues.[1][2] This method is particularly valuable in neuroscience for measuring neurotransmitter levels in specific brain regions of awake and freely moving animals.[1][3][4] this compound is a potent and selective histamine H3 receptor antagonist that has been instrumental in elucidating the role of the histaminergic system in the brain. By blocking the presynaptic H3 autoreceptors, this compound disinhibits histamine synthesis and release, leading to an increase in extracellular histamine levels. These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure this compound-induced histamine release, a critical assay for studying the pharmacology of H3 receptor antagonists and their potential therapeutic applications in neurological disorders such as Alzheimer's disease, ADHD, and schizophrenia.
Signaling Pathway of this compound Action
This compound exerts its effect by acting as an antagonist/inverse agonist at the histamine H3 receptor, which is a G-protein coupled receptor (GPCR) primarily located on presynaptic terminals of histaminergic neurons. Under basal conditions, histamine in the synaptic cleft activates these H3 autoreceptors, initiating an inhibitory feedback loop that suppresses further histamine synthesis and release. This compound blocks this feedback mechanism, leading to enhanced neuronal histamine release.
Caption: this compound blocks presynaptic H3 autoreceptors, increasing histamine release.
Experimental Workflow
The overall experimental process involves several key stages, from the surgical implantation of the microdialysis probe to the final analysis of the collected dialysates. A systematic approach is crucial for obtaining reliable and reproducible data.
Caption: Workflow for microdialysis measurement of this compound-induced histamine release.
Detailed Experimental Protocols
Materials and Reagents
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g).
-
Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane (e.g., 2-4 mm length, 20 kDa molecular weight cut-off).
-
Perfusion Solution (aCSF): Artificial cerebrospinal fluid with the following composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4 with 2 mM sodium phosphate buffer. The solution should be filtered (0.22 µm) before use.
-
This compound Maleate: Dissolved in saline for intraperitoneal (i.p.) injection.
-
Anesthetics: Isoflurane or a ketamine/xylazine mixture for surgery.
-
Analytical Standards: Histamine dihydrochloride.
-
HPLC Reagents: Perchloric acid, o-phthalaldehyde (OPA), N-acetylcysteine, and mobile phase components (e.g., sodium phosphate, methanol).
Surgical Procedure: Probe Implantation
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Expose the skull and drill a small hole at the desired coordinates for the target brain region (e.g., anterior hypothalamus, prefrontal cortex, or striatum).
-
Slowly lower the microdialysis probe to the target coordinates.
-
Secure the probe to the skull using dental cement and anchor screws.
-
Allow the animal to recover for 24-48 hours before the experiment.
Microdialysis Experiment
-
On the day of the experiment, connect the inlet of the microdialysis probe to a microsyringe pump and the outlet to a collection vial.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20-30 minutes for at least 60-90 minutes. Store samples on ice or in a refrigerated fraction collector.
-
Administer this compound (e.g., 5-10 mg/kg, i.p.).
-
Continue collecting dialysate samples at the same intervals for at least 2-3 hours post-injection.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
Histamine Analysis by HPLC
-
Derivatization: Mix a small volume of the dialysate sample with OPA reagent to form a fluorescent derivative of histamine.
-
Chromatographic Separation: Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths or an electrochemical detector.
-
Quantification: Calculate the histamine concentration in each sample by comparing the peak area to a standard curve generated from known concentrations of histamine. The limit of detection for such methods can be in the low nanomolar range.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between baseline and post-thioperamide conditions.
Table 1: Basal Extracellular Histamine Levels in Rat Brain
| Brain Region | Basal Histamine (pg/30 min) | Basal Histamine (pmol/20 min) | Reference |
| Medial Hypothalamus | 7.1 | - | |
| Anterior Hypothalamus | - | 0.09 ± 0.01 |
Table 2: Effect of this compound on Extracellular Histamine Release
| Brain Region | This compound Dose (mg/kg, i.p.) | Peak Histamine Increase (% of Baseline) | Time to Peak (min) | Reference |
| Medial Hypothalamus | 5 | ~200% (two-fold) | 30-60 | |
| Anterior Hypothalamus | 5 | ~300% (three-fold) | - | |
| Hippocampus | - | Significantly higher than model group | - |
Note: The results from different studies may vary due to differences in experimental conditions such as the specific brain region, anesthetic used, and analytical method.
Conclusion
The combination of in vivo microdialysis and sensitive analytical techniques like HPLC provides a robust platform for quantifying this compound-induced histamine release in the brain. The protocols and data presented here offer a comprehensive guide for researchers aiming to investigate the pharmacodynamics of H3 receptor antagonists and their impact on the central histaminergic system. Careful adherence to the described methodologies is essential for obtaining high-quality, reproducible data that can advance our understanding of histamine's role in health and disease.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. news-medical.net [news-medical.net]
Application Notes and Protocols for Thioperamide in Primary Neuronal Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioperamide is a potent and selective antagonist of the histamine H3 receptor (H3R) and also acts as an inverse agonist.[1] It readily crosses the blood-brain barrier, making it a valuable tool for investigating the role of the central histaminergic system in various physiological and pathological processes. In primary neuronal culture studies, this compound is utilized to explore its effects on neuronal survival, neurogenesis, neurotransmitter release, and intracellular signaling pathways. As an H3R antagonist, this compound blocks the autoreceptor function of H3R, leading to an enhanced release of histamine and other neurotransmitters such as acetylcholine, dopamine, and GABA.[2][3][4] This modulation of neurotransmission underlies many of its observed effects in neuronal cultures.
These application notes provide a comprehensive overview of the use of this compound in primary neuronal culture studies, including its mechanism of action, key applications, and detailed protocols for its use.
Mechanism of Action
This compound's primary mechanism of action is the blockade of the H3 histamine receptor. H3Rs are G-protein coupled receptors (GPCRs) coupled to Gi/o proteins.[2] Their activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By acting as an antagonist or inverse agonist, this compound disinhibits this pathway, leading to an increase in cAMP and PKA activity. This, in turn, can activate downstream signaling cascades, including the phosphorylation of the cAMP-response element-binding protein (CREB), which is a key transcription factor involved in neuronal survival, plasticity, and neurogenesis. Furthermore, this compound's antagonism of H3 heteroreceptors on non-histaminergic neurons results in the increased release of various neurotransmitters, contributing to its diverse pharmacological effects.
Key Applications in Primary Neuronal Culture
-
Neuroprotection: this compound has been shown to protect primary neurons from various insults, including oxygen-glucose deprivation (OGD) and amyloid-beta (Aβ)-induced toxicity.
-
Neurogenesis: It promotes the proliferation of neural stem cells and enhances neurogenesis, partly through the CREB/BDNF pathway.
-
Autophagy Modulation: this compound can induce autophagy in neurons, a cellular process for degrading and recycling cellular components, which can be protective in neurodegenerative conditions.
-
Neurotransmitter Release Studies: By blocking presynaptic H3 autoreceptors, this compound is used to study the regulation of histamine and other neurotransmitter release.
Data Presentation
The following tables summarize quantitative data from studies using this compound in primary neuronal cultures.
Table 1: Effects of this compound on Neuronal Viability
| Cell Type | Insult | This compound Concentration | Incubation Time | Outcome | Reference |
| Primary Neurons | Oxygen-Glucose Deprivation (OGD) | 1 µM | 1 hour (during OGD) | Increased cell viability from 49.92% to 77.37% | |
| Primary Neurons | Amyloid-beta (Aβ) (5 µM) | 1 µM | 48 hours (pre-treated for 0.5h) | Increased cell viability from 66.26% to 86.87% | |
| Primary Neurons | Amyloid-beta (Aβ) (5 µM) | 10 µM | 48 hours (pre-treated for 0.5h) | Increased cell viability from 66.26% to 83.61% | |
| NE-4C Stem Cells | Normal | 1 µM | 24 hours | Increased cell viability to 150.83% | |
| NE-4C Stem Cells | OGD | 1 µM | 24 hours (pre-OGD) | Increased cell viability from 63.90% to 84.36% |
Table 2: Effects of this compound on Signaling and Autophagy
| Cell Type | Condition | This compound Concentration | Incubation Time | Measured Parameter | Outcome | Reference |
| Primary Neurons | Aβ-induced injury | 1 µM | 0.5 hours | p-CREB levels | Rescued Aβ-induced decrease in p-CREB | |
| Primary Neurons | Aβ-induced injury | 1 µM | 48 hours | LC3+ autophagic puncta | Increased to 218.1% of vehicle | |
| NE-4C Stem Cells | Normal | Not Specified | Not Specified | BDNF levels | Upregulated BDNF levels |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) mouse or rat embryos.
Materials:
-
Timed-pregnant mouse or rat (E18)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine or Poly-L-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes and culture plates/coverslips
Procedure:
-
Coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water for at least 1 hour at 37°C. Rinse three times with sterile water and allow to dry. Optionally, coat with laminin (10 µg/mL) for 2 hours at 37°C before plating.
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the uterine horns and remove the embryos. Place embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Under a dissecting microscope, remove the cortices from the embryonic brains and place them in a fresh dish of ice-cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a 15 mL conical tube and aspirate the HBSS.
-
Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Add 5 mL of DMEM containing 10% FBS to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) on the pre-coated culture surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Protocol 2: this compound Treatment and Neurotoxicity Assays
A. Oxygen-Glucose Deprivation (OGD) Model
-
At DIV 7-10, replace the culture medium with a glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber (e.g., with an atmosphere of 95% N2 and 5% CO2) for 1-2 hours at 37°C.
-
To apply this compound, add it to the glucose-free medium at the desired concentration (e.g., 1 µM) at the beginning of the OGD period.
-
After OGD, return the neurons to their original conditioned medium or fresh Neurobasal medium with glucose and incubate under normoxic conditions (reperfusion).
-
Assess cell viability 24 hours after reperfusion using the MTT assay.
B. Amyloid-Beta (Aβ) Toxicity Model
-
Prepare Aβ oligomers by dissolving Aβ1-42 peptide in HFIP, evaporating the solvent, and resuspending in DMSO. Dilute in sterile PBS or culture medium and incubate at 4°C for 24 hours to promote oligomerization.
-
At DIV 7-10, pre-treat the primary neurons with this compound at the desired concentration (e.g., 1 µM) for 30 minutes.
-
Add Aβ oligomers to the culture medium at a final concentration of 5 µM.
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay.
C. MTT Cell Viability Assay
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
At the end of the experiment, add MTT stock solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Aspirate the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Immunocytochemistry for p-CREB and LC3
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum and 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., rabbit anti-p-CREB, rabbit anti-LC3)
-
Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Culture primary neurons on glass coverslips.
-
After this compound treatment, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Mandatory Visualizations
Caption: this compound's signaling pathway in neurons.
Caption: Experimental workflow for this compound studies.
Caption: Logical relationships of this compound's effects.
References
- 1. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
- 2. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 3. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. Western blotting of primary neuronal lysate [bio-protocol.org]
Application Notes and Protocols for Radioligand Binding Assay Using [3H]-Thioperamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1][2] This regulatory role makes the H3R a significant therapeutic target for a variety of neurological and psychiatric disorders.[1][2] Radioligand binding assays are a fundamental tool for the characterization of ligands targeting the H3R. [3H]-Thioperamide, a potent H3R antagonist, is a commonly utilized radioligand in these assays.[3] This document provides a detailed protocol for conducting a radioligand binding assay using [3H]-thioperamide to determine the binding affinity of test compounds for the H3 receptor.
Thioperamide acts as a potent and selective antagonist for the H3 receptor, with a Ki value of approximately 4 nM. Its tritiated form, [3H]-thioperamide, allows for the direct measurement of binding to the receptor. The assay relies on the principle of competition, where the radiolabeled ligand and a non-labeled test compound compete for the same binding site on the receptor. The ability of the test compound to displace [3H]-thioperamide is proportional to its binding affinity.
Signaling Pathway and Experimental Workflow
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the G protein can also modulate the activity of N-type voltage-gated calcium channels.
Histamine H3 Receptor Signaling Pathway.
The experimental workflow for a [3H]-thioperamide radioligand binding assay involves several key steps, from membrane preparation to data analysis.
Radioligand Binding Assay Workflow.
Experimental Protocols
Materials and Reagents
-
Membrane Source: Rat cerebral cortical membranes or membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Thioperamide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Ligand: (R)-alpha-methylhistamine (1 µM) or iodophenpropit (0.3 µM).
-
Test Compounds: Unlabeled ligands for which the binding affinity is to be determined.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/C with 0.5% PEI pre-soak).
-
Scintillation counter.
Membrane Preparation
-
Thaw frozen cell pellets or dissect rat cerebral cortex on ice.
-
Homogenize the tissue/cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.
-
Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 20 minutes).
-
Discard the supernatant and resuspend the pellet in fresh lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
Radioligand Binding Assay Protocol
-
The assay is performed in a 96-well plate format.
-
To each well, add the following components in order:
-
Assay Buffer
-
Test compound at various concentrations (or buffer for total binding).
-
For non-specific binding wells, add a saturating concentration of a non-labeled H3R ligand (e.g., 1 µM (R)-alpha-methylhistamine).
-
[3H]-Thioperamide (a subnanomolar concentration, e.g., 0.3 nM, is recommended to avoid binding to low-affinity sites).
-
Membrane preparation (protein concentration will vary depending on receptor expression).
-
-
Incubate the plate at 4°C for 8-10 hours to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates.
-
Add scintillation cocktail to each well and allow for equilibration.
-
Quantify the radioactivity in each well using a scintillation counter.
Data Presentation
The binding parameters of [3H]-thioperamide to the histamine H3 receptor have been determined in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Tissue/Cell Source | Conditions for Non-specific Binding | Reference |
| KD (high affinity) | 0.80 ± 0.06 nM | Rat cerebral cortical membranes | 1 µM (R)-alpha-methylhistamine | |
| Bmax (high affinity) | 73 ± 20 fmol/mg protein | Rat cerebral cortical membranes | 1 µM (R)-alpha-methylhistamine | |
| KD (high affinity) | 1.1 ± 0.3 nM | Rat cerebral cortical membranes | 0.3 µM iodophenpropit | |
| Bmax (high affinity) | 162 ± 108 fmol/mg protein | Rat cerebral cortical membranes | 0.3 µM iodophenpropit | |
| KD (low affinity) | 96 ± 19 nM | Rat cerebral cortical membranes | 0.3 µM iodophenpropit | |
| Bmax (low affinity) | 4346 ± 3092 fmol/mg protein | Rat cerebral cortical membranes | 0.3 µM iodophenpropit |
Note: It is crucial to use subnanomolar concentrations of [3H]-thioperamide and define specific binding with an H3 agonist to avoid complications from a low-affinity, non-H3 receptor binding site.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be determined by non-linear regression analysis of the competition curve.
-
Calculate Ki: The inhibition constant (Ki) for the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/KD)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
KD is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This protocol provides a detailed framework for conducting a radioligand binding assay using [3H]-thioperamide to characterize the binding of novel compounds to the histamine H3 receptor. Careful attention to experimental conditions, particularly the concentration of the radioligand and the definition of non-specific binding, is essential for obtaining accurate and reproducible results. The data generated from this assay is critical for the identification and optimization of new therapeutic agents targeting the H3R.
References
Unveiling Thioperamide's Journey into the Brain: Advanced In Vivo Imaging Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Thioperamide, a potent and selective histamine H3 receptor (H3R) antagonist, holds significant therapeutic potential for a range of neurological and psychiatric disorders. A critical factor in its efficacy is its ability to penetrate the blood-brain barrier (BBB) and engage its target in the central nervous system (CNS). This document provides detailed application notes and protocols for advanced in vivo imaging techniques to meticulously study and quantify the brain penetration of this compound.
Introduction to In Vivo Imaging of this compound
Several powerful in vivo and ex vivo imaging modalities can be employed to investigate the pharmacokinetics and pharmacodynamics of this compound in the brain. These techniques provide invaluable data on its concentration in different brain regions, its binding to H3 receptors, and its overall bioavailability within the CNS. The primary methods covered in these notes are Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), Autoradiography, and Mass Spectrometry Imaging (MSI). Additionally, in vivo microdialysis offers a complementary approach to sample the extracellular fluid of the brain for direct quantification of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's brain penetration and H3 receptor interactions, compiled from various preclinical studies.
Table 1: this compound Brain Penetration in Rodents
| Species | Dose (mg/kg, i.p.) | Time Post-Administration | Brain/Plasma Ratio | Reference |
| Rat | 10 | - | Low | [1] |
| Rat | 20 | - | Higher than 10mg/kg | [1] |
| Rat | 40 | - | Higher than 20mg/kg | [1] |
| Rat | 60 | - | Much higher than 10mg/kg | [1] |
| Rat | 10 (i.v.) | Continuous increase | - | [2] |
Table 2: Ex Vivo Histamine H3 Receptor Occupancy by this compound
| Species | Radioligand | ED50 of this compound (mg/kg, i.p.) | Reference |
| Rat | --INVALID-LINK---alpha-methylhistamine | 2.0 ± 0.2 | |
| Guinea Pig | --INVALID-LINK---alpha-methylhistamine | 4.8 ± 0.6 | |
| Mouse | --INVALID-LINK---alpha-methylhistamine | 2.6 ± 0.3 |
Table 3: In Vitro Binding Affinity of this compound for Histamine H3 Receptors
| Receptor Source | Radioligand | Ki (nM) | Reference |
| Human H3R | - | 7.14 | |
| Rat Cerebral Cortex | [3H]-thioperamide | 0.80 ± 0.06 (KD) |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB. The βγ subunits of the G protein can also directly modulate the activity of ion channels.
Experimental Protocols
Positron Emission Tomography (PET) for H3 Receptor Occupancy
PET imaging with a specific radioligand for the H3 receptor is a powerful technique to non-invasively determine the receptor occupancy of this compound in the living brain. A common approach is to use a radiolabeled H3R antagonist, such as [11C]GSK189254, in a competitive binding study.
Experimental Workflow for PET Receptor Occupancy Study
Protocol:
-
Radioligand Synthesis: Synthesize the H3R PET radioligand (e.g., [11C]GSK189254) according to established protocols.
-
Animal Model: Use appropriate animal models, such as rats or non-human primates. Anesthetize the animals and maintain their physiological stability throughout the imaging session.
-
Baseline PET Scan:
-
Position the animal in the PET scanner.
-
Administer a bolus injection of the H3R radioligand intravenously.
-
Acquire dynamic PET data for 60-90 minutes.
-
Collect arterial blood samples throughout the scan to measure the radioligand concentration in plasma.
-
-
This compound Administration: After a suitable washout period, administer a single dose of this compound (intravenously or intraperitoneally).
-
Post-dose PET Scan:
-
At the expected time of peak brain concentration of this compound, perform a second PET scan following the same procedure as the baseline scan.
-
Repeat this for different doses of this compound to establish a dose-occupancy relationship.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Delineate regions of interest (ROIs) on the brain images (e.g., striatum, cortex, and cerebellum as a reference region).
-
Apply kinetic modeling (e.g., two-tissue compartment model) to the time-activity curves to estimate the total distribution volume (VT) in each ROI.
-
-
Receptor Occupancy Calculation: Calculate the H3 receptor occupancy (RO) at each dose of this compound using the following formula: RO (%) = [(VT_baseline - VT_postdose) / VT_baseline] * 100
Ex Vivo Autoradiography for Brain Penetration and Receptor Occupancy
Ex vivo autoradiography provides a high-resolution visualization of the regional distribution of a radiolabeled compound or the occupancy of a target receptor by an unlabeled drug.
Protocol:
-
Animal Dosing:
-
For direct visualization of brain penetration, administer radiolabeled this compound (if available) to the animals.
-
For receptor occupancy, administer non-radiolabeled this compound at various doses.
-
-
Tissue Collection: At a specific time point after dosing, euthanize the animals and rapidly dissect the brains.
-
Brain Sectioning:
-
Snap-freeze the brains in isopentane cooled with liquid nitrogen.
-
Using a cryostat, cut thin coronal or sagittal brain sections (e.g., 20 µm).
-
Thaw-mount the sections onto microscope slides.
-
-
Radioligand Incubation (for occupancy studies):
-
Incubate the brain sections from this compound-treated animals with a solution containing a radiolabeled H3R ligand (e.g., [3H]-A-349821).
-
Include sections from vehicle-treated animals as a control for total binding.
-
Also, incubate some sections with the radioligand plus a high concentration of a non-radiolabeled H3R antagonist to determine non-specific binding.
-
-
Washing and Drying: Wash the slides in buffer to remove unbound radioligand and then dry them.
-
Imaging:
-
Expose the slides to a phosphor imaging plate or autoradiographic film.
-
After an appropriate exposure time, scan the imaging plate or develop the film.
-
-
Data Analysis:
-
Quantify the signal intensity in different brain regions using densitometry software.
-
For occupancy studies, calculate the specific binding in each region and determine the percent occupancy by this compound at each dose.
-
Mass Spectrometry Imaging (MSI) for this compound Distribution
MSI, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, is a label-free technique that can directly map the distribution of this compound and its metabolites in brain tissue sections with high spatial resolution.
Protocol:
-
Animal Dosing and Tissue Collection: Administer this compound to the animals and collect the brains at desired time points, as described for autoradiography.
-
Brain Sectioning: Prepare thin cryosections (10-20 µm) of the brain.
-
Matrix Application:
-
Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) uniformly onto the tissue section. This can be done using an automated sprayer.
-
Tissue pre-treatment steps, such as washing with ammonium acetate and n-hexane, can be performed to enhance the signal of the drug.
-
-
MALDI-MSI Data Acquisition:
-
Acquire mass spectra in a grid pattern across the entire tissue section using a MALDI-TOF mass spectrometer.
-
The distance between spots will determine the spatial resolution of the resulting image.
-
-
Data Analysis:
-
Generate ion images for the m/z value corresponding to this compound.
-
Correlate the ion images with histological images of the same or adjacent tissue sections to identify the anatomical localization of the drug.
-
In Vivo Microdialysis for Extracellular Brain Concentration
In vivo microdialysis allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals, providing a direct measure of the unbound, pharmacologically active concentration of this compound.
Protocol:
-
Probe Implantation:
-
Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum or cortex).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples.
-
-
This compound Administration: Administer this compound to the animal (e.g., i.p. or i.v.).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate samples using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Correct the measured dialysate concentrations for the in vivo recovery of the probe to estimate the absolute extracellular concentration of this compound.
-
Plot the extracellular concentration of this compound over time to determine its pharmacokinetic profile in the brain.
-
Logical Relationships in this compound Brain Penetration Studies
The data obtained from these different techniques are interconnected and provide a comprehensive picture of this compound's CNS pharmacology.
By integrating the data from these advanced in vivo imaging techniques, researchers and drug developers can gain a thorough understanding of this compound's brain penetration, target engagement, and dose-response relationships, which is crucial for its successful clinical development.
References
Application Notes and Protocols for Thioperamide in Epilepsy and Convulsive Disorder Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thioperamide, a histamine H3 receptor antagonist, in preclinical models of epilepsy and convulsive disorders. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective histamine H3 receptor antagonist that readily crosses the blood-brain barrier. Its mechanism of action in the context of epilepsy involves blocking the autoregulatory H3 receptors on histaminergic neurons. This disinhibition leads to enhanced release of histamine in the brain. Elevated histamine levels are understood to have an anticonvulsant effect, primarily mediated through postsynaptic H1 receptors.[1] Preclinical studies have demonstrated the efficacy of this compound in various animal models of seizures, suggesting its potential as a therapeutic agent for epilepsy.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound in different seizure models.
Table 1: Effect of this compound on Pentylenetetrazole (PTZ)-Induced Seizures
| Animal Model | Administration Route | This compound Dose | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 2.5, 5, 10 mg/kg | Dose-dependent protection against clonic seizures | [2] |
| Rats (Kindling) | Intracerebroventricular (i.c.v.) | 10, 20 µg | Prolonged onset and inhibited seizure stages | [3] |
| Rats (Kindling) | Intraperitoneal (i.p.) | 2.5 mg/kg (with Pioglitazone) | Synergistic anticonvulsant effect |
Table 2: Effect of this compound on Maximal Electroshock (MES)-Induced Seizures
| Animal Model | Administration Route | This compound Dose | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | Not Specified | Dose-dependently decreased duration of convulsive phases and raised electroconvulsive threshold | [1] |
| Mice | Intraperitoneal (i.p.) | Not Specified | Protection reversed by H3 agonist (R)-alpha-methylhistamine | [1] |
Table 3: Effect of this compound on Amygdala-Kindled Seizures
| Animal Model | Administration Route | This compound Dose | Observed Effect | Reference |
| Rats | Intracerebroventricular (i.c.v.) & Intraperitoneal (i.p.) | Not Specified | Dose-related inhibition of kindled seizures | |
| Rats | Not Specified | Not Specified | Anticonvulsant effect antagonized by H1-antagonists |
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Kindling in Rats
This protocol is designed to induce a chronic epileptic state through repeated administration of a sub-convulsive dose of PTZ.
Materials:
-
Male Wistar rats (200-250 g)
-
Pentylenetetrazole (PTZ)
-
This compound maleate salt
-
Sterile saline solution (0.9% NaCl)
-
Animal observation cages
-
Video recording equipment (optional)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment, with free access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation:
-
Dissolve PTZ in sterile saline to a final concentration of 10 mg/mL.
-
Dissolve this compound in sterile saline. Prepare fresh solutions daily.
-
-
Kindling Induction:
-
Administer PTZ at a dose of 35 mg/kg via intraperitoneal (i.p.) injection every 48 hours.
-
For the this compound treatment group, administer the desired dose of this compound (e.g., 10 or 20 µg, i.c.v.) 30 minutes prior to each PTZ injection. The control group receives a vehicle injection.
-
-
Seizure Observation and Scoring:
-
Immediately after each PTZ injection, place the rat in an individual observation cage and record its behavior for 30 minutes.
-
Score the seizure severity using the modified Racine's scale for PTZ-induced seizures:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks of the head and neck
-
Stage 3: Myoclonic jerks with forelimb clonus
-
Stage 4: Clonic-tonic seizures with rearing and falling
-
Stage 5: Generalized tonic-clonic seizures, loss of posture
-
-
-
Data Analysis: Analyze the mean seizure score for each group over the kindling period. Statistical analysis can be performed using a two-way ANOVA with repeated measures.
Maximal Electroshock (MES) Seizure Test in Mice
This model is used to assess the efficacy of a compound against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal or ear-clip electrodes
-
Saline solution with a topical anesthetic (e.g., 0.5% tetracaine)
-
This compound maleate salt
-
Sterile saline solution (0.9% NaCl)
Procedure:
-
Animal Acclimatization: As described in the PTZ protocol.
-
Drug Preparation: Prepare solutions of this compound in sterile saline.
-
Drug Administration: Administer this compound or vehicle to different groups of mice via the desired route (e.g., i.p.).
-
Seizure Induction:
-
At the time of peak effect of the drug, apply a drop of the saline-anesthetic solution to the animal's corneas or ears.
-
Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the electrodes.
-
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
Amygdala Kindling in Rats
This model mimics temporal lobe epilepsy, characterized by focal seizures that can generalize.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Dental cement and skull screws
-
Electrical stimulator
-
EEG recording system
-
This compound maleate salt
-
Sterile saline solution (0.9% NaCl)
Procedure:
-
Electrode Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a bipolar stimulating electrode into the basolateral amygdala using appropriate stereotaxic coordinates.
-
Implant recording electrodes over the cortex.
-
Secure the electrode assembly with dental cement and skull screws.
-
Allow the animals to recover for at least one week.
-
-
Kindling Stimulation:
-
Deliver a daily electrical stimulus to the amygdala (e.g., 1-second train of 60 Hz, 1 ms biphasic square wave pulses at an intensity just above the afterdischarge threshold).
-
Monitor the behavioral seizure response using Racine's scale and record the electrographic afterdischarge duration.
-
Continue daily stimulation until the animals are fully kindled (exhibit stable Stage 5 seizures).
-
-
Drug Testing:
-
Once fully kindled, administer this compound or vehicle.
-
At the time of peak drug effect, deliver the kindling stimulation.
-
Record the seizure stage and afterdischarge duration.
-
-
Data Analysis: Compare the seizure parameters (seizure stage and afterdischarge duration) before and after drug administration using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3R [label="Histamine H3 Receptor\n(Autoreceptor)", fillcolor="#FBBC05", fontcolor="#202124"]; Histamine_Neuron [label="Histaminergic\nNeuron", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Histamine [label="Histamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; H1R [label="Histamine H1 Receptor\n(Postsynaptic)", fillcolor="#FBBC05", fontcolor="#202124"]; Postsynaptic_Neuron [label="Postsynaptic\nNeuron", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anticonvulsant_Effect [label="Anticonvulsant Effect", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> H3R [label="Antagonism", color="#EA4335"]; H3R -> Histamine_Neuron [label="Inhibition (-)", color="#EA4335", style=dashed]; Histamine_Neuron -> Histamine [label="Release (+)", color="#34A853"]; Histamine -> H1R [label="Activation", color="#34A853"]; H1R -> Postsynaptic_Neuron [label="Modulation", color="#4285F4"]; Postsynaptic_Neuron -> Anticonvulsant_Effect [label="Leads to", color="#4285F4"]; } dot Caption: Mechanism of anticonvulsant action of this compound.
// Nodes H3R_Activation [label="H3 Receptor Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Gi_Go [label="Gi/Go Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK (ERK1/2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Excitability [label="Decreased Neuronal\nExcitability", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges H3R_Activation -> Gi_Go [label="Activates", color="#4285F4"]; Gi_Go -> AC [label="Inhibits (-)", color="#EA4335"]; AC -> cAMP [style=invis]; cAMP -> PKA [label="Activates", color="#34A853"]; Gi_Go -> PI3K [label="Activates (+)", color="#34A853"]; PI3K -> Akt [label="Activates", color="#34A853"]; Gi_Go -> MAPK [label="Activates (+)", color="#34A853"]; PKA -> Neuronal_Excitability [label="Modulates", color="#4285F4"]; Akt -> Neuronal_Excitability [label="Modulates", color="#4285F4"]; MAPK -> Neuronal_Excitability [label="Modulates", color="#4285F4"];
// Invisible edges for alignment edge[style=invis]; AC -> PI3K; PI3K -> MAPK; } dot Caption: Downstream signaling pathways of the H3 receptor.
Experimental Workflows
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acclimatization [label="Animal Acclimatization\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomly Assign to Groups\n(Control, this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Administer this compound\nor Vehicle (30 min prior)", fillcolor="#FBBC05", fontcolor="#202124"]; PTZ_Admin [label="Administer PTZ (35 mg/kg, i.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Observation [label="Observe and Score Seizures\n(30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Repeat [label="Repeat Every 48h", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Mean Seizure Score)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Acclimatization; Acclimatization -> Grouping; Grouping -> Drug_Admin; Drug_Admin -> PTZ_Admin; PTZ_Admin -> Observation; Observation -> Repeat; Repeat -> Drug_Admin [label="No"]; Repeat -> Analysis [label="Yes"]; Analysis -> End; } dot Caption: Workflow for the PTZ-induced kindling experiment.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acclimatization [label="Animal Acclimatization\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomly Assign to Groups\n(Control, this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Administer this compound\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; TPE [label="Wait for Time of Peak Effect", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MES [label="Induce Seizure (MES)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Observation [label="Observe for Tonic\nHindlimb Extension", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n(% Protection, ED50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Acclimatization; Acclimatization -> Grouping; Grouping -> Drug_Admin; Drug_Admin -> TPE; TPE -> MES; MES -> Observation; Observation -> Analysis; Analysis -> End; } dot Caption: Workflow for the Maximal Electroshock (MES) test.
References
- 1. Effect of this compound, a histamine H3 receptor antagonist, on electrically induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective histamine H3 receptor antagonist, protects against PTZ-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on seizure development and memory impairment induced by pentylenetetrazole-kindling epilepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Thioperamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioperamide is a potent and selective antagonist of the histamine H3 and H4 receptors (H3R/H4R).[1][2][3] These receptors are expressed on various immune cells, including dendritic cells (DCs), and play a role in modulating immune responses.[1] Notably, the H4 receptor is considered a key histamine receptor in the immune system, influencing inflammatory and allergic responses.[1] Research has shown that treating dendritic cells with this compound can alter their function, leading to the modulation of T cell responses. Specifically, this compound has been demonstrated to induce an increase in the population of CD4+CD25+Foxp3+ regulatory T cells (Tregs) through its action on dendritic cells. This effect is associated with an increased production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by the dendritic cells.
Flow cytometry is an essential tool for dissecting the cellular-level effects of this compound. It allows for the multi-parametric analysis of distinct immune cell subsets, enabling researchers to quantify changes in cell frequency, phenotype, and function following drug treatment. These application notes provide detailed protocols for the in vitro treatment of immune cells with this compound and their subsequent analysis by flow cytometry.
Mechanism of Action: this compound in Dendritic Cells
This compound acts as an antagonist at the H3 and H4 histamine receptors on dendritic cells. These receptors are G protein-coupled receptors (GPCRs) that are coupled to the Gαi/o subunit. The binding of the endogenous ligand, histamine, to these receptors activates the Gαi/o subunit, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
By blocking the binding of histamine, this compound prevents this inhibitory signal. As a result, adenylyl cyclase remains active, leading to an increase in intracellular cAMP levels. This increase in cAMP is thought to mediate the downstream effects of this compound on dendritic cells, including the enhanced production of IL-10, which subsequently promotes the differentiation of regulatory T cells.
Data Presentation
The following table summarizes the quantitative effects of this compound treatment on immune cell populations as observed in preclinical studies.
| Parameter | Cell Type | Treatment Group | Control Group | Result | Reference |
| Regulatory T Cells (%) | CD4+ T Cells | Dendritic Cells + this compound (100 µM) | Dendritic Cells (untreated) | 40% greater increase in CD4+CD25+Foxp3+ cells | |
| IL-10 Production | Dendritic Cells | Dendritic Cells + this compound (100 µM) | Dendritic Cells (untreated) | Increased production |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on immune cells. An experimental workflow is depicted below.
Protocol 1: In Vitro Generation and Treatment of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature dendritic cells from mouse bone marrow and their subsequent treatment with this compound.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant mouse GM-CSF (20 ng/mL)
-
Recombinant mouse IL-4 (10 ng/mL)
-
This compound maleate salt
-
Sterile PBS
-
Ficoll-Paque
-
6-well tissue culture plates
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize a mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow with complete RPMI-1640 medium using a syringe and a 25-gauge needle.
-
Create a single-cell suspension by gently passing the marrow through the syringe.
-
Centrifuge the cells at 300 x g for 10 minutes, discard the supernatant, and resuspend the pellet in complete RPMI-1640.
-
-
Differentiation of BMDCs:
-
Plate the bone marrow cells in 6-well plates at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, gently swirl the plates, remove half of the medium, and replace it with fresh medium containing GM-CSF and IL-4.
-
On day 6, collect the non-adherent and loosely adherent cells, which are the immature BMDCs.
-
-
This compound Treatment:
-
Count the immature BMDCs and adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640.
-
Add this compound to the desired final concentration (e.g., 100 µM). For the control group, add an equivalent volume of vehicle (e.g., PBS).
-
Incubate the cells for 30 minutes at 37°C.
-
After incubation, wash the cells twice with sterile PBS to remove excess this compound.
-
The treated BMDCs are now ready for co-culture experiments or direct analysis.
-
Protocol 2: Co-culture of this compound-Treated BMDCs with T Cells
This protocol describes how to co-culture the treated BMDCs with T cells to assess their T cell polarizing capacity.
Materials:
-
This compound-treated and control BMDCs (from Protocol 1)
-
Isolated mouse CD4+ T cells (using a commercial isolation kit)
-
Complete RPMI-1640 medium
-
96-well U-bottom plates
Procedure:
-
Isolate naïve CD4+ T cells from the spleen or lymph nodes of a mouse using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit.
-
Plate the isolated CD4+ T cells in a 96-well U-bottom plate at a density of 1 x 10^5 cells per well.
-
Add the this compound-treated or control BMDCs to the wells containing T cells at a DC:T cell ratio of 1:10.
-
Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, the T cells can be harvested for flow cytometry analysis of regulatory T cell markers.
Protocol 3: Flow Cytometry Staining for Regulatory T Cells
This protocol provides a method for staining T cells to identify the CD4+CD25+Foxp3+ regulatory T cell population.
Materials:
-
Harvested cells from the co-culture (Protocol 2)
-
FACS buffer (PBS + 2% FBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD4
-
Anti-mouse CD25
-
-
Foxp3/Transcription Factor Staining Buffer Set
-
Fluorochrome-conjugated anti-mouse Foxp3 antibody
-
5 mL FACS tubes
Procedure:
-
Cell Preparation:
-
Transfer the cells from each well of the co-culture plate to individual FACS tubes.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Viability Staining:
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add the fixable viability dye according to the manufacturer's instructions and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of FACS buffer.
-
-
Surface Staining:
-
Resuspend the cells in 100 µL of FACS buffer containing the pre-titrated anti-CD4 and anti-CD25 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Intracellular Staining (Foxp3):
-
Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.
-
Add the anti-mouse Foxp3 antibody diluted in the permeabilization buffer.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with the permeabilization buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events for robust statistical analysis.
-
Protocol 4: Flow Cytometry Analysis and Gating Strategy
This section describes a general gating strategy for identifying regulatory T cells.
Gating Strategy:
-
Singlet Gate: Gate on single cells using a forward scatter area (FSC-A) versus forward scatter height (FSC-H) plot to exclude doublets.
-
Live Cell Gate: From the singlet population, gate on live cells by excluding the cells positive for the viability dye.
-
Lymphocyte Gate: Gate on the lymphocyte population based on their forward and side scatter properties (FSC vs. SSC).
-
CD4+ T Cell Gate: From the live lymphocyte population, create a plot of CD4 versus a dump channel (if used) or SSC. Gate on the CD4+ population.
-
Regulatory T Cell Gate: From the CD4+ T cell gate, create a plot of CD25 versus Foxp3. Identify the CD25+Foxp3+ population, which represents the regulatory T cells.
References
- 1. This compound induces CD4+ CD25+ Foxp3+ regulatory T lymphocytes in the lung mucosa of allergic mice through its action on dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces CD4 CD25 Foxp3 regulatory T lymphocytes in the lung mucosa of allergic mice through its action on dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantification of Cytokine Levels in Cell Culture Supernatants Following Thioperamide Treatment using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thioperamide is a potent and selective antagonist of the histamine H3 receptor, which is primarily expressed in the central nervous system.[1] Beyond its role in modulating neurotransmitter release, recent studies have highlighted the anti-inflammatory properties of this compound.[2] As a histamine H3 receptor antagonist, this compound blocks the autoreceptor, leading to an increase in histamine release. This modulation of the histaminergic system can, in turn, influence inflammatory pathways and the production of cytokines. Notably, this compound has been shown to suppress the release of pro-inflammatory cytokines, suggesting its therapeutic potential in neuroinflammatory and other inflammatory conditions.[3] The mechanism underlying this anti-inflammatory effect is thought to involve the activation of the cyclic AMP (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway.[2][4]
This document provides a detailed protocol for the quantification of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)—in cell culture supernatants after treatment with this compound, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
The following table summarizes representative quantitative data illustrating the dose-dependent inhibitory effect of this compound on the production of pro-inflammatory cytokines in a stimulated immune cell line (e.g., BV-2 microglia or RAW 264.7 macrophages). This data is illustrative and actual results may vary depending on the cell type, stimulation conditions, and experimental setup.
| This compound Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| 0 (Stimulated Control) | 1250 ± 85 | 1800 ± 120 | 850 ± 60 |
| 1 | 1025 ± 70 | 1550 ± 105 | 720 ± 50 |
| 10 | 750 ± 55 | 1100 ± 90 | 500 ± 40 |
| 50 | 400 ± 30 | 650 ± 50 | 250 ± 25 |
| 100 | 250 ± 20 | 300 ± 30 | 120 ± 15 |
| Unstimulated Control | < 50 | < 50 | < 20 |
Experimental Protocols
Cell Culture and Treatment
This protocol outlines a general procedure for cell culture, stimulation, and treatment with this compound. Specific conditions should be optimized for the cell line used.
Materials:
-
Immune cells (e.g., murine microglial cell line BV-2 or macrophage cell line RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) for stimulation
-
This compound maleate salt
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 0.1 million cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
Inflammatory Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control group (no LPS) and a stimulated control group (LPS only, no this compound).
-
Incubation: Incubate the plate for 24 hours to allow for cytokine production.
-
Supernatant Collection: Centrifuge the 96-well plate at 1500 rpm for 10 minutes at 4°C. Carefully collect the cell-free supernatants and transfer them to clean microcentrifuge tubes. Store the supernatants at -80°C until the ELISA is performed.
Sandwich ELISA Protocol for Cytokine Quantification
This is a general protocol for a sandwich ELISA. It is crucial to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Commercial ELISA kit for the cytokine of interest (TNF-α, IL-6, or IL-1β)
-
Cell culture supernatants (samples)
-
Recombinant cytokine standards
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (as provided in the kit)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
96-well ELISA plate (often pre-coated in kits)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Preparation: If the plate is not pre-coated, coat the wells with the capture antibody overnight at 4°C. Wash the plate with Wash Buffer and then block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature (RT).
-
Standard and Sample Incubation: Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at RT.
-
Washing: Aspirate the contents of the wells and wash the plate 4-5 times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well. Seal the plate and incubate for 1-2 hours at RT.
-
Washing: Repeat the washing step as in step 3.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) solution to each well. Incubate for 20-30 minutes at RT, protected from light.
-
Washing: Repeat the washing step, ensuring all residual buffer is removed.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate at RT in the dark for 15-30 minutes, or until a color gradient develops in the standards.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot a standard curve of the corrected absorbance values against the known concentrations of the cytokine standards. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the cytokine concentrations in the unknown samples from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used for the samples. Results are typically expressed in pg/mL or ng/mL.
Mandatory Visualizations
Caption: Experimental workflow for measuring cytokine levels after this compound treatment.
References
- 1. Quantitative intracellular cytokine measurement: age-related changes in proinflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of new human histamine H3 receptor ligands with flavonoid structure on BV-2 neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a histamine H3 receptor antagonist, powerfully suppresses peptide YY-induced food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a histamine H3 receptor antagonist, on electrically induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thioperamide in the Study of Food Intake and Metabolic Disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thioperamide is a potent and selective antagonist/inverse agonist of the histamine H3 receptor (H3R). These receptors are primarily expressed in the central nervous system (CNS) where they act as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release.[1] Additionally, H3Rs function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters involved in appetite regulation, such as dopamine, serotonin, and norepinephrine.[1] This dual regulatory role places the H3R in a critical position to influence energy homeostasis. The study of this compound has been instrumental in elucidating the complex role of the central histaminergic system in controlling food intake and body weight, although its effects can appear contradictory depending on the experimental context.
As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increase in the synthesis and release of histamine from presynaptic neurons. Elevated histamine levels in the brain, particularly in hypothalamic nuclei that regulate energy balance, are generally associated with a suppression of food intake (anorexia), primarily through action on postsynaptic H1 receptors.[2][3] However, some studies have reported that this compound can increase food intake (orexigenic effect), especially under baseline conditions.[1] This paradoxical effect highlights the complexity of the histaminergic system and its interactions with other neurochemical pathways.
Conversely, in animal models where hyperphagia is induced by orexigenic peptides like Neuropeptide Y (NPY) or Peptide YY (PYY), this compound has been shown to powerfully suppress food intake. This suggests that the ultimate effect of this compound on appetite is highly dependent on the prevailing physiological state and the balance of orexigenic and anorexigenic signals. These characteristics make this compound a valuable pharmacological tool for dissecting the intricate neural circuits governing feeding behavior and for exploring the therapeutic potential of H3R modulation in metabolic disorders such as obesity.
Data Presentation
The effects of this compound on food intake and body weight are summarized below. The data illustrate the dose-dependent and context-specific actions of the compound.
Table 1: Effect of this compound on Food Intake in Rodents
| Species | Model | Route of Administration | Dose | Observation Period | Effect on Food Intake | Reference |
| Rat | PYY-Induced Hyperphagia | Intracerebroventricular (ICV) | 40.8 µg | 4 hours | Dose-dependent inhibition | |
| Rat | PYY-Induced Hyperphagia | Intracerebroventricular (ICV) | 122.4 µg | 4 hours | Dose-dependent inhibition | |
| Rat | PYY-Induced Hyperphagia | Intracerebroventricular (ICV) | 408.5 µg | 4 hours | Dose-dependent inhibition | |
| Rat | NPY-Induced Hyperphagia | Intracerebroventricular (ICV) | 408.5 µg | 2 hours | 52% reduction | |
| Mouse | C57BL/6J (Lights-on period) | Not Specified | Not Specified | 4 hours | Increased from 0.18 g (vehicle) to 0.39 g | |
| Rat | Food-deprived | Subcutaneous (s.c.) | 10 mg/kg | 1 hour | Inhibition of water intake without affecting food intake |
Table 2: Effect of this compound on Body Weight in Mice
| Species | Model | Route of Administration | Dose | Duration | Effect on Body Weight | Reference |
| Mouse | Lean Mice | Not Specified | 10 mg/kg (twice daily) | Chronic | Slight but significant increase | |
| Mouse | H3R Knockout | Not Applicable | Not Applicable | 40 weeks | H3R knockout mice were 20.6% heavier than wild-type |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. As an antagonist/inverse agonist, this compound blocks both agonist-induced signaling and the receptor's constitutive activity. This disinhibits downstream pathways, most notably increasing the synthesis and release of histamine and other neurotransmitters.
General Experimental Workflow for In Vivo Studies
A typical workflow for assessing the effect of this compound on food intake in a diet-induced obesity model is outlined below.
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
This protocol describes the induction of obesity in mice, a common model for studying metabolic disorders.
1. Animals and Housing:
-
Use male C57BL/6J mice, 6-8 weeks of age, as they are susceptible to DIO.
-
House animals individually or in small groups in a temperature-controlled environment (21-23°C) with a 12-hour light/dark cycle.
-
Provide ad libitum access to water throughout the study.
2. Diets:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat). Diets should be replaced regularly (e.g., twice a week) to prevent spoilage.
3. Induction Period:
-
Maintain mice on their respective diets for 8-16 weeks.
-
Monitor body weight and food intake weekly to confirm the development of the obese phenotype in the HFD group. A significant difference in body weight between groups (typically >15-20%) indicates successful induction.
4. Confirmation of Metabolic Phenotype:
-
Prior to this compound administration, key metabolic parameters such as fasting blood glucose and insulin levels can be measured to confirm insulin resistance in the DIO group.
Protocol 2: Intraperitoneal (IP) Administration of this compound
This protocol details the procedure for systemic administration of this compound.
1. Materials:
-
This compound maleate salt
-
Sterile saline (0.9% NaCl)
-
1 mL syringes with 25-27 gauge needles
-
Animal scale
2. Preparation of Dosing Solution:
-
This compound is typically dissolved in sterile saline. For a dose of 10 mg/kg, a stock solution of 1 mg/mL is convenient.
-
Freshly prepare the solution on the day of the experiment. Ensure it is fully dissolved.
3. Dosing Procedure:
-
Weigh each mouse accurately immediately before injection to calculate the precise volume required.
-
Calculation: Injection Volume (mL) = (Body Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL).
-
Gently restrain the mouse, exposing the abdomen. The injection site is typically in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Inject the calculated volume smoothly.
-
Return the mouse to its home cage and monitor for any immediate adverse reactions.
Protocol 3: Intracerebroventricular (ICV) Administration of this compound in Rats
This protocol is for the direct central administration of this compound, bypassing the blood-brain barrier. This requires a stereotaxic surgical procedure.
1. Surgical Cannula Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target lateral ventricle. Typical coordinates for a male Sprague-Dawley rat are (from Bregma): AP -0.8 mm, ML ±1.5 mm.
-
Implant a sterile guide cannula to a depth just above the ventricle (e.g., DV -3.2 mm from the skull surface).
-
Secure the cannula to the skull using dental acrylic and anchor screws.
-
Insert a dummy cannula (stylet) to keep the guide patent. Allow the animal to recover for at least one week post-surgery.
2. Preparation of Dosing Solution:
-
Dissolve this compound in sterile, artificial cerebrospinal fluid (aCSF) or sterile saline to the desired concentration (e.g., for a 408.5 µg dose in a 10 µL volume, the concentration is 40.85 µg/µL).
3. Injection Procedure:
-
Gently restrain the conscious, recovered rat.
-
Remove the dummy cannula from the guide cannula.
-
Insert an injection cannula (which extends slightly beyond the guide cannula tip) connected via tubing to a microsyringe pump.
-
Infuse the desired volume (e.g., 10 µL) slowly over 1-2 minutes to avoid a rapid increase in intracranial pressure.
-
Leave the injector in place for an additional minute to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.
-
Return the animal to its cage for observation.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Brain Penetration of Thioperamide
Welcome to the technical support center for researchers working on overcoming the poor blood-brain barrier (BBB) penetration of thioperamide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: I've seen conflicting reports about this compound's brain penetration. Is it poor or not?
A1: This is a common point of confusion. Early studies have shown that this compound's ability to cross the blood-brain barrier is highly dependent on the administered dose. At lower doses (e.g., 10 mg/kg in rats), brain penetration is relatively poor. However, at higher doses (20-60 mg/kg), a significantly greater concentration of this compound is observed in the brain.[1] This dose-dependency is thought to be related to the saturation of plasma protein binding at higher concentrations, which increases the fraction of unbound drug available to cross the BBB. Therefore, when designing your experiments, it is crucial to consider the dose and the resulting plasma concentration.
Q2: What are the primary mechanisms limiting this compound's entry into the brain?
A2: The primary challenges for this compound's BBB penetration are likely a combination of two factors: its physicochemical properties and potential interaction with efflux transporters. While this compound is relatively lipophilic, its ability to cross the BBB can be hampered by its structure. Additionally, the BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain. While it is not definitively established that this compound is a P-gp substrate, many centrally acting drugs are.
Q3: What are the most promising strategies to enhance this compound's BBB penetration?
A3: The most promising strategies, which will be detailed in the troubleshooting guides, fall into three main categories:
-
Prodrug Approach: Chemically modifying this compound into a more lipophilic, inactive form (a prodrug) that can more easily cross the BBB and then be converted back to the active this compound within the brain.[2][3][4][5]
-
Nanoparticle-based Delivery: Encapsulating this compound into nanoparticles to shuttle it across the BBB.
-
Inhibition of Efflux Pumps: Co-administering this compound with an inhibitor of efflux transporters like P-glycoprotein to reduce its removal from the brain.
Q4: Are there any known prodrugs of this compound?
A4: To date, there is limited publicly available research on specific prodrugs designed for this compound. However, the principles of prodrug design for central nervous system (CNS) delivery are well-established. Researchers can apply these strategies, such as esterification or amidation of functional groups, to create novel this compound prodrugs. The experimental protocols section provides guidance on how to synthesize and test such prodrugs.
Q5: Is this compound a substrate for the P-glycoprotein (P-gp) efflux pump?
A5: While direct studies on this compound as a P-gp substrate are not widely available, its chemical structure suggests it could be a candidate for P-gp-mediated efflux. Many H1-antagonists with CNS activity are known P-gp substrates. The troubleshooting guide below provides steps to determine if your experimental outcomes are affected by P-gp and how to test if this compound is a substrate. The thioamide group in this compound's structure is also of interest, as some studies have shown that thioamides can interact with P-gp.
Troubleshooting Guides
Issue 1: Inconsistent or Low Brain Concentrations of this compound in In Vivo Studies
This guide will help you troubleshoot and address lower-than-expected brain concentrations of this compound in your animal models.
Caption: Troubleshooting workflow for low brain this compound levels.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Dosing | Verify that the administered dose is sufficient to saturate plasma protein binding. | Increase the dose of this compound (e.g., to 20-60 mg/kg in rats) and measure both plasma and brain concentrations to assess the brain/plasma ratio. |
| P-glycoprotein (P-gp) Efflux | Determine if this compound is being actively removed from the brain by P-gp. | Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, tariquidar, elacridar) and compare brain concentrations with and without the inhibitor. A significant increase in the presence of the inhibitor suggests P-gp involvement. |
| Poor Passive Diffusion | The physicochemical properties of this compound may be limiting its ability to passively cross the BBB. | Consider a prodrug strategy to increase lipophilicity. Synthesize a more lipophilic, brain-permeable derivative of this compound that is converted to the active drug in the CNS. |
| Inefficient Transport | The drug may not be effectively traversing the endothelial cells of the BBB. | Employ a nanoparticle-based delivery system. Encapsulating this compound in nanoparticles can facilitate its transport across the BBB via endocytosis. |
Issue 2: Difficulty in Formulating this compound for Enhanced CNS Delivery
This guide addresses challenges related to creating effective formulations of this compound for brain targeting.
Caption: Decision-making flow for this compound formulation.
| Formulation Strategy | Key Considerations | Recommended Action |
| Prodrug Synthesis | The choice of promoiety is critical for achieving the desired lipophilicity and ensuring enzymatic conversion in the brain. | Synthesize a series of simple ester or N-methyl amide prodrugs of this compound. Evaluate their stability in plasma and brain homogenates to ensure conversion at the target site. |
| Nanoparticle Formulation | The choice of nanoparticle material, size, and surface modifications will influence BBB transport and drug release. | Formulate this compound into polymeric nanoparticles (e.g., PLGA) or liposomes. Aim for a particle size of 100-200 nm for optimal brain uptake. Consider surface modification with ligands like transferrin to target BBB receptors. |
| Solubility and Stability | This compound and its derivatives may have limited solubility in aqueous solutions. | Use co-solvents or cyclodextrins to improve solubility for in vitro and in vivo studies. Conduct stability studies of your formulation under physiological conditions. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay provides a high-throughput method to predict the passive diffusion of a compound across the BBB.
Objective: To determine the effective permeability (Pe) of this compound and its prodrugs.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid (PBL) solution (20 mg/mL in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound, prodrugs) dissolved in DMSO
-
Control compounds (high permeability: e.g., testosterone; low permeability: e.g., furosemide)
-
UV-Vis plate reader or LC-MS/MS
Methodology:
-
Prepare the Donor Plate: Coat the filter membrane of the donor plate with 5 µL of the PBL solution and allow the dodecane to evaporate.
-
Prepare the donor solutions by diluting the test and control compounds in PBS to a final concentration of 100 µM (with the final DMSO concentration being <1%).
-
Add 200 µL of the donor solution to each well of the coated donor plate.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Analysis: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Calculation of Effective Permeability (Pe): Use the following equation to calculate Pe (in cm/s): Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant related to the surface area and volume of the wells.
Data Interpretation:
| Permeability (Pe x 10⁻⁶ cm/s) | BBB Penetration Prediction |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
| Reference values for control compounds should be established in your laboratory. |
Protocol 2: Caco-2 Bidirectional Permeability Assay to Identify P-gp Substrates
This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer and expresses efflux transporters like P-gp.
Objective: To determine if this compound is a substrate of P-gp.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4
-
Test compound (this compound)
-
P-gp inhibitor (e.g., 100 µM verapamil)
-
Control compounds (P-gp substrate: e.g., digoxin; non-substrate: e.g., propranolol)
-
LC-MS/MS for analysis
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 300 Ω·cm²).
-
Transport Studies:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Transport: Add the test compound (with and without the P-gp inhibitor) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: Add the test compound (with and without the P-gp inhibitor) to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
Sampling and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments and analyze the concentration of the test compound by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp (cm/s) = (dQ/dt) / (A x C₀) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
-
Data Interpretation:
| Condition | Result | Interpretation |
| No inhibitor | ER > 2.0 | This compound is likely a P-gp substrate. |
| With P-gp inhibitor | ER approaches 1.0 | Confirms that the efflux is mediated by P-gp. |
| No inhibitor | ER < 2.0 | This compound is not a significant P-gp substrate. |
Protocol 3: In Vivo Brain Microdialysis
This technique allows for the continuous sampling of unbound drug concentrations in the brain interstitial fluid of a freely moving animal.
Objective: To measure the real-time unbound concentration of this compound in the brain.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cut-off appropriate for this compound)
-
Microinfusion pump
-
Fraction collector
-
Animal model (e.g., rat)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics and surgical tools
-
LC-MS/MS for analysis
Methodology:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula into the brain region of interest (e.g., striatum or hippocampus).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion: Insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min) using the microinfusion pump.
-
Baseline Collection: Collect dialysate samples for a baseline period before drug administration.
-
Drug Administration: Administer this compound (or its formulation) systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours using the fraction collector.
-
Analysis: Analyze the concentration of this compound in the dialysate samples using LC-MS/MS.
-
Data Analysis: Plot the unbound brain concentration of this compound over time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Caption: this compound's mechanism of action at the H3 receptor.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Investigating Thioperamide's Off-Target Effects on GABAergic Systems
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing the off-target effects of thioperamide on GABAergic systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does it indirectly affect the GABAergic system?
Q2: Is there evidence for a direct interaction of this compound with GABA_A receptors?
A2: Yes, some evidence suggests a direct interaction, although this is considered a secondary, off-target effect. Studies have indicated that histamine H3 receptor ligands, including this compound, can directly interact with GABA_A receptors. However, the affinity for GABA_A receptors is lower than for its primary targets, the histamine H3/H4 receptors. The exact subunit composition of the GABA_A receptors involved in this interaction is an area of ongoing research.
Q3: What are the reported effects of this compound on GABA release?
A3: The effects of this compound on GABA release can appear contradictory, as they are highly dependent on the experimental conditions. Some studies have shown that this compound can attenuate stimulated GABA release, particularly in the prefrontal cortex. Conversely, other research suggests that under certain circumstances, such as NMDA-induced excitotoxicity, this compound may increase GABA release. This highlights the complexity of the interaction, which is likely influenced by the specific brain region, the physiological state of the tissue, and the concentrations of other neurotransmitters like dopamine.
Q4: What are the known binding affinities of this compound for its primary and potential off-target receptors?
A4: this compound exhibits high affinity for histamine H3 and H4 receptors. Its off-target affinities, where known, are significantly lower.
| Receptor Target | Binding Affinity (Ki) | Species/System |
| Histamine H3 Receptor | 4.3 nM | Rat Brain |
| Histamine H3 Receptor | 25 nM | Human Recombinant |
| Histamine H4 Receptor | 27 nM | Human Recombinant |
| 5-HT3 Receptor | 120 nM | Rat |
| Sigma Receptor | 180 nM | Rat |
This table summarizes available quantitative data on this compound's binding affinities.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected changes in GABA levels in in-vivo microdialysis experiments.
-
Question: I am not observing a consistent effect of this compound on basal GABA levels in my microdialysis study. Why might this be?
-
Answer: this compound often has a minimal effect on basal GABA release. Its modulatory effects are more pronounced on stimulated GABA release. Consider the following:
-
Stimulation: Are you co-administering a stimulus (e.g., high potassium, a specific receptor agonist) to induce GABA release? The effect of this compound is often only apparent under conditions of neuronal activation.
-
Brain Region: The density and subtype of histamine and GABA receptors vary significantly between brain regions. Ensure your chosen region has a known interaction between the histaminergic and GABAergic systems.
-
Low Baseline GABA: Basal GABA levels in microdialysates can be low and difficult to detect reliably. This can be due to rapid uptake by glial cells. Ensure your HPLC or LC-MS/MS method is sufficiently sensitive (limit of quantitation in the low nM range). Optimizing chromatographic conditions, such as pH and retention time, is critical for accurate GABA measurement.
-
Issue 2: Difficulty distinguishing between direct and indirect effects of this compound on GABAergic neurons in electrophysiology.
-
Question: In my whole-cell patch-clamp recordings from GABAergic neurons, how can I determine if the observed effects of this compound are due to a direct action on GABA_A receptors or an indirect effect via histamine release?
-
Answer: This is a critical experimental question that requires a series of control experiments:
-
Isolate the Neuron: Ensure your recorded neuron is synaptically isolated by including antagonists for other major neurotransmitter receptors in your artificial cerebrospinal fluid (aCSF), such as NMDA and AMPA receptor blockers.
-
Histamine Receptor Antagonists: To test for indirect effects, first apply this compound and observe the response. Then, in the continued presence of this compound, co-apply antagonists for histamine H1 and H2 receptors (e.g., pyrilamine and cimetidine, respectively). If the effect of this compound is blocked or reversed by the histamine receptor antagonists, it is likely mediated by endogenous histamine release.
-
Direct Application vs. Bath Application: Compare the effects of local, rapid application of this compound onto the recorded neuron with bath application. A rapid, localized response is more indicative of a direct effect, whereas a slower, more widespread response with bath application may suggest network effects.
-
Use of H3 Agonist: To confirm the involvement of H3 receptors, you can pre-treat the slice with a selective H3 receptor agonist (e.g., (R)-α-methylhistamine). This should prevent the histamine-releasing effect of this compound. If this compound still produces an effect under these conditions, it is more likely to be a direct off-target action.
-
Issue 3: Drug solubility and stability issues.
-
Question: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent and storage procedure?
-
Answer: this compound is soluble in DMSO and ethanol up to 100 mM. For in vivo studies, various formulations can be used, including solutions with DMSO, PEG300, Tween-80, and saline. It is recommended to prepare stock solutions, aliquot them, and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles. Always prepare fresh working solutions from the stock for each experiment.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from GABAergic Neurons
This protocol is designed to investigate the direct and indirect effects of this compound on the electrophysiological properties of identified GABAergic neurons in acute brain slices.
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the region of interest in the same ice-cold slicing solution.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Solutions:
-
aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.
-
Internal Solution (for voltage-clamp, in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 1.5-2 mL/min.
-
Identify GABAergic neurons (e.g., using a fluorescent reporter mouse line or by their characteristic firing properties).
-
Establish a whole-cell patch-clamp configuration.
-
For voltage-clamp recordings of GABA_A receptor-mediated currents, hold the neuron at -70 mV.
-
For current-clamp recordings to study changes in membrane potential and firing rate, maintain the neuron at its resting membrane potential.
-
-
Drug Application:
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM).
-
To test for indirect effects, co-apply histamine receptor antagonists after observing the effect of this compound.
-
Wash out the drugs and ensure the recording returns to baseline.
-
Protocol 2: In Vivo Microdialysis for the Measurement of Extracellular GABA
This protocol outlines the procedure for measuring changes in extracellular GABA concentrations in a specific brain region of a freely moving animal in response to this compound administration.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest and secure it with dental cement.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period.
-
-
Sample Collection and Analysis:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Collect at least 3-4 baseline samples.
-
Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe - reverse dialysis).
-
Continue collecting samples for at least 2-3 hours post-administration.
-
Analyze GABA concentrations in the dialysates using HPLC with fluorescence detection or LC-MS/MS.
-
-
Controls and Data Interpretation:
-
To confirm that the measured GABA is of neuronal origin, at the end of the experiment, perfuse the probe with aCSF containing tetrodotoxin (TTX) or a calcium-free aCSF. This should significantly reduce GABA levels.
-
Express post-injection GABA levels as a percentage of the average baseline concentration.
-
Visualizations
Caption: Indirect modulation of GABAergic neurons by this compound.
Caption: Workflow for investigating this compound's effects.
References
- 1. Histamine H3 receptor activation selectively inhibits dopamine D1 receptor-dependent [3H]GABA release from depolarization-stimulated slices of rat substantia nigra pars reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D1-histamine H3 Receptor Heteromers Provide a Selective Link to MAPK Signaling in GABAergic Neurons of the Direct Striatal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of CREB‐mediated autophagy by this compound ameliorates β‐amyloid pathology and cognition in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Potential for thioperamide interaction with cytochrome P450 enzymes
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential interactions between the histamine H3 receptor antagonist, thioperamide, and cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: Does this compound have the potential to interact with cytochrome P450 (CYP) enzymes?
A1: Yes, this compound is an imidazole-containing compound, and such compounds are known to interact directly with the heme iron of cytochrome P450 enzymes.[1][2] This interaction is characterized by a Type II difference absorption spectrum, which has been observed when this compound is incubated with adrenal microsomal and mitochondrial preparations.[1][2] This binding suggests a potential for inhibition of CYP-mediated metabolism.
Q2: Is there quantitative data on this compound's interaction with specific human CYP isoforms?
A2: There is limited publicly available data on the inhibitory effects of this compound on the major human hepatic CYP isoforms responsible for most drug metabolism (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2). However, spectral dissociation constants (Ks) have been determined for its interaction with human adrenal microsomal and mitochondrial P450 enzymes.[1] One study in rats suggested that this compound binds to CYP2C11 and inhibits the N-demethylation of chlorpheniramine. Given the lack of specific IC50 or Ki values for major human hepatic CYPs, dedicated in vitro studies are recommended to characterize the inhibitory profile of this compound.
Q3: Are there any in vivo observations that suggest an interaction with CYP enzymes?
A3: Yes, some animal studies suggest potential pharmacokinetic interactions. For example, in mice, the co-administration of this compound led to elevated plasma concentrations of cocaine, which could be due to the inhibition of cocaine metabolism. Furthermore, this compound's own pharmacokinetics in rats have been shown to be dose-dependent, with a longer half-life at higher doses, which might suggest saturation of metabolic pathways.
Q4: What are the implications of this compound's potential CYP inhibition in drug development?
A4: If this compound is a potent inhibitor of one or more major CYP enzymes, it could lead to clinically significant drug-drug interactions (DDIs). Co-administration with other drugs that are substrates for the inhibited CYP isoform could result in their reduced clearance, leading to increased plasma concentrations and a higher risk of adverse effects. Therefore, characterizing the inhibitory potential of this compound against a panel of key CYP enzymes is a critical step in its preclinical safety assessment.
Data Presentation
The following table summarizes the available quantitative data for this compound's interaction with cytochrome P450 enzymes. It is important to note that this data pertains to adrenal, not hepatic, P450s.
| Enzyme Source | Parameter | Value (µM) |
| Human Adrenal Microsomal P450 | Ks (Spectral Dissociation Constant) | 1.5 |
| Human Adrenal Mitochondrial P450 | Ks (Spectral Dissociation Constant) | 1.6 |
| Bovine Adrenocortical Microsomal P450 | Ks (Spectral Dissociation Constant) | 0.3 |
| Bovine Adrenocortical Microsomal P450 | Ks (Spectral Dissociation Constant) | 3.7 |
Troubleshooting Guides
Q: In our in vitro CYP inhibition assay, we are observing significant variability in the IC50 values for this compound. What could be the cause?
A: High variability in IC50 values can stem from several factors. Firstly, ensure the solubility of this compound in the incubation medium is not being exceeded, as precipitation will lead to inconsistent results. Secondly, verify the stability of this compound under the assay conditions; if it degrades rapidly, the effective concentration will change over time. Finally, consider the potential for non-specific binding to the microsomal protein or labware, which can reduce the free concentration of the inhibitor. It may be beneficial to include a protein binding assessment in your experimental plan.
Q: We are seeing no significant inhibition of our probe substrate, but we suspect an interaction. What could be happening?
A: If you suspect an interaction but are not observing direct inhibition, consider the possibility of time-dependent inhibition (TDI) or induction. This compound might be a weak direct inhibitor but could be metabolized to a more potent inhibitory metabolite. To investigate this, a pre-incubation of this compound with microsomes and NADPH for a period (e.g., 30 minutes) before adding the probe substrate is necessary. If the inhibitory potency increases with pre-incubation, it suggests TDI. Conversely, to assess induction potential, you would need to treat hepatocytes with this compound and then measure CYP enzyme expression or activity.
Q: How do I select the appropriate concentration range for this compound in my inhibition assay?
A: The concentration range should be guided by the expected therapeutic plasma concentrations, if known. A common starting point is a wide range spanning several orders of magnitude, for example, from 0.01 µM to 100 µM, in a semi-logarithmic series. The goal is to generate a complete inhibition curve, from which the IC50 value can be accurately determined. If the compound shows high potency, you may need to test lower concentrations.
Caption: Troubleshooting workflow for variable IC50 results.
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 of this compound against major human CYP isoforms using human liver microsomes.
1. Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Known CYP isoform-specific inhibitors (positive controls, e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
Acetonitrile or Methanol (for quenching the reaction)
-
Internal Standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
2. Methods:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation should be low (typically ≤ 0.5%) to avoid affecting enzyme activity.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer, HLM (e.g., at a final concentration of 0.2-0.5 mg/mL), and varying concentrations of this compound (or positive control inhibitor, or vehicle control).
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the CYP-specific probe substrate at a concentration close to its Km (if known).
-
Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range for metabolite formation.
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile or methanol containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Caption: Workflow for in vitro CYP450 IC50 determination.
References
- 1. H3 receptor antagonist, this compound, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordination of histamine H3 receptor antagonists with human adrenal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thioperamide Concentration In Vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of thioperamide in in vitro experiments, with a specific focus on avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent antagonist of the histamine H3 receptor (H3R) and also acts as an inverse agonist. The H3R is primarily a presynaptic autoreceptor on histaminergic neurons. By blocking this receptor, this compound inhibits the negative feedback mechanism that normally limits histamine synthesis and release. This leads to an increased concentration of histamine in the synaptic cleft, which can then activate other histamine receptors (H1, H2, and H4) to elicit various cellular responses.
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. For example, in NE-4C neural stem cells, concentrations between 1 µM and 100 µM have been shown to promote cell viability. In primary neurons, 1 µM and 10 µM this compound showed protective effects against Aβ-induced injury. In contrast, a much lower concentration (IC50 of 0.20 µM) was effective for inhibiting cortisol secretion in bovine adrenocortical cells. It is crucial to determine the optimal concentration for your specific experimental system empirically.
Q3: At what concentration does this compound become cytotoxic?
A3: There is limited specific data in the public domain detailing the precise cytotoxic concentrations (e.g., LC50 or cytotoxic IC50) of this compound across a wide range of cell lines. One study on primary neurons noted no significant decrease in cell viability at concentrations up to 100 µM. However, hepatotoxicity has been reported in vivo, suggesting that liver-derived cell lines may be more sensitive. Therefore, it is essential to perform a dose-response curve to determine the cytotoxic threshold in your specific cell line.
Q4: Can this compound have off-target effects?
A4: Yes. Besides its high affinity for the H3 receptor, this compound is also a potent antagonist/inverse agonist at the histamine H4 receptor (H4R). At higher concentrations, it may also interact with other cellular targets, including cytochrome P450 enzymes. These off-target effects could contribute to cytotoxicity, especially at concentrations significantly above its Ki for H3R and H4R.
Q5: How should I prepare a stock solution of this compound?
A5: this compound is soluble in DMSO and ethanol up to 100 mM. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. Be sure to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments, as DMSO can have effects on cell viability and function at higher concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound at expected concentrations. | 1. Cell line does not express H3 or H4 receptors. 2. This compound has degraded. 3. Incorrect concentration calculation. | 1. Verify H3R/H4R expression in your cell line via qPCR, Western blot, or literature search. 2. Prepare a fresh stock solution of this compound. 3. Double-check all dilution calculations. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Incomplete dissolution of this compound in media. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Vortex the diluted this compound solution well before adding to the cells. 3. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media. |
| Unexpected cytotoxicity at low concentrations. | 1. Cell line is particularly sensitive to this compound. 2. Contamination of the this compound stock or cell culture. 3. High concentration of DMSO in the final working solution. | 1. Perform a cytotoxicity assay with a wider range of lower concentrations. 2. Check for contamination and use fresh, sterile reagents. 3. Ensure the final DMSO concentration is below 0.5% (and ideally below 0.1%) and that the vehicle control shows no toxicity. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Models
| Cell Type | Biological Effect | Effective Concentration | Reference |
| Primary Neurons | Protection against Aβ-induced injury | 1 µM - 10 µM | |
| NE-4C Neural Stem Cells | Increased cell viability | 1 µM - 100 µM | |
| Bovine Adrenocortical Cells | Inhibition of cortisol secretion | IC50: 0.20 µM | |
| Rat Brain Cortical Slices | Increased kynurenic acid synthesis | 0.25 mM - 1.0 mM | N/A |
| Mixed Glial Cultures | Increased kynurenic acid synthesis | 50 µM - 100 µM | N/A |
Table 2: Cytotoxicity Profile of this compound
| Cell Type | Assay | Cytotoxicity Metric (e.g., IC50, LC50) | Reference |
| Primary Neurons | MTT | No significant cytotoxicity observed up to 100 µM | |
| Various | N/A | Data not readily available in the literature. A cytotoxicity assay is strongly recommended for each specific cell line. | N/A |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using the MTT Assay
This protocol outlines a method to determine a range of this compound concentrations that do not induce cytotoxicity, which is a critical first step before conducting functional assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare 2x concentrated solutions of this compound. A suggested range is 200 µM, 100 µM, 20 µM, 2 µM, 0.2 µM, 0.02 µM, and 0 µM (vehicle control).
-
Remove the old medium from the cells and add 100 µL of the 2x this compound solutions to the appropriate wells. This will result in final concentrations of 100 µM, 50 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, and a vehicle control. Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 15 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percent viability against the log of the this compound concentration to determine the non-toxic range.
-
Protocol 2: Assessing Cell Viability with AlamarBlue™
This is an alternative, non-lytic assay to measure cell viability.
Materials:
-
AlamarBlue™ reagent
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Follow steps 1-3 from the MTT protocol.
-
AlamarBlue™ Addition:
-
Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate and plot the percent viability as described in the MTT protocol.
-
Signaling Pathways and Workflows
Known Signaling Pathway of this compound
Caption: Known signaling pathway of this compound action.
Hypothetical Cytotoxicity Pathway at High Concentrations
Caption: Hypothetical pathways to cytotoxicity.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Troubleshooting unexpected behavioral responses to thioperamide in mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected behavioral responses to thioperamide in mice.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you navigate your experiments.
Question: My mice exhibit sedation or decreased locomotor activity after this compound administration, which is contrary to its expected wake-promoting effects. What could be the cause?
Answer: This paradoxical effect can arise from several factors:
-
Dosage: High doses of this compound (>50 mg/kg) have been reported to decrease locomotor activity and impair motor coordination.[1] It is crucial to perform a dose-response study to identify the optimal dose for wakefulness in your specific mouse strain and experimental conditions.
-
Off-Target Effects: While this compound is a potent H3 receptor antagonist, at higher concentrations, it may interact with other receptors, leading to unforeseen effects.
-
Mouse Strain: The genetic background of your mice can significantly influence their response. For instance, the behavioral effects of this compound may differ in various inbred or outbred strains.
-
Route of Administration: The method of administration (e.g., intraperitoneal, intracerebroventricular) affects the drug's pharmacokinetics and, consequently, its behavioral outcomes.
Question: I am not observing any significant cognitive enhancement in my mouse model after this compound treatment. Why might this be?
Answer: A lack of cognitive improvement can be due to:
-
Timing of Administration: The effect of this compound on cognition is dependent on the memory phase being targeted. It has been shown to affect memory consolidation and retrieval.[2] Ensure your administration timing aligns with the specific cognitive process you aim to modulate.
-
Behavioral Assay Sensitivity: The chosen cognitive task may not be sensitive enough to detect the subtle effects of this compound. Consider using a battery of tests that assess different cognitive domains (e.g., novel object recognition, Morris water maze, passive avoidance).[3][4][5]
-
Baseline Cognitive Performance: If your control mice already exhibit high baseline performance, a ceiling effect may prevent the detection of further cognitive enhancement.
-
Interaction with Other Neurotransmitter Systems: The cognitive effects of this compound are mediated by the release of several neurotransmitters, including histamine, acetylcholine, and dopamine. Any experimental manipulation that interferes with these systems could mask the effects of this compound.
Question: My results show high variability between individual mice within the same treatment group. How can I reduce this?
Answer: High inter-individual variability is a common challenge in behavioral neuroscience. To mitigate this:
-
Acclimatization: Ensure all mice are sufficiently acclimatized to the housing and testing environments to reduce stress-induced behavioral alterations.
-
Handling: Consistent and gentle handling of the animals is crucial to minimize stress and anxiety, which can impact behavioral outcomes.
-
Environmental Controls: Maintain stable environmental conditions (e.g., temperature, humidity, light-dark cycle) throughout the experiment.
-
Group Size: Increasing the number of animals per group can enhance the statistical power of your study and reduce the impact of outliers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist/inverse agonist of the histamine H3 receptor. The H3 receptor acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, inhibiting the release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine. By blocking the H3 receptor, this compound increases the release of these neurotransmitters in the brain, leading to its characteristic effects on wakefulness and cognition.
Q2: What are the expected behavioral effects of this compound in mice?
A2: The primary expected behavioral effects of this compound in mice include:
-
Increased Wakefulness: this compound is known to increase wakefulness and reduce sleep time.
-
Cognitive Enhancement: It has been shown to improve various aspects of learning and memory, including memory consolidation and retrieval. It can also reverse cognitive deficits induced by amnesic agents like scopolamine and dizocilpine.
Q3: Can this compound induce anxiety in mice?
A3: Some studies suggest that this compound can have anxiogenic effects. This is thought to be mediated by the increased release of histamine, which then acts on H1 receptors. However, other studies have not observed anxiogenic effects. The anxiogenic potential of this compound may depend on the dose, the specific anxiety test used, and the mouse strain.
Q4: How does the effect of this compound on locomotor activity vary with dose?
A4: The effect of this compound on locomotor activity is complex and dose-dependent. Some studies report an increase in locomotor activity at certain doses (e.g., 12.5 and 25 mg/kg). In contrast, other research indicates that this compound alone does not affect spontaneous locomotor activity but can attenuate the hyperactivity induced by stimulants like amphetamine and cocaine. High doses (above 75 mg/kg) have been shown to reduce locomotor activity and impair motor coordination.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice
| Dosage (mg/kg, i.p.) | Effect on Spontaneous Locomotor Activity | Effect on Stimulant-Induced Hyperactivity | Reference(s) |
| 0.2 - 10 | No significant effect | Inhibits amphetamine-induced hyperactivity | |
| 2, 10 | No significant effect | Inhibits apomorphine- and cocaine-induced hyperactivity | |
| 10 | Potentiates cocaine-induced hyperlocomotion | - | |
| 12.5, 25 | Significant increase | - | |
| >75 | Reduction in locomotor activity and motor coordination | - |
Table 2: Effects of this compound on Cognitive Performance in Mice
| Behavioral Task | Dosage (mg/kg, i.p.) | Effect | Reference(s) |
| Inhibitory Avoidance | 1.25 - 20 | Dose-dependent facilitation of memory consolidation | |
| Inhibitory Avoidance | 20 | Ameliorates scopolamine-induced learning deficit | |
| Elevated Plus-Maze | Not specified | Improves scopolamine-induced learning deficit | |
| Novel Object Recognition | Not specified | Counteracts deficit produced by 6-OHDA | |
| Morris Water Maze | Not specified | Improves cognitive impairments in a model of chronic cerebral hypoperfusion | |
| Passive Avoidance | 15 | Improves learning and memory in senescence-accelerated mice |
Experimental Protocols
1. Locomotor Activity Assessment
-
Apparatus: Open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video-tracking system.
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Place the mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
2. Novel Object Recognition (NOR) Test
-
Apparatus: Open-field arena, two identical objects (familiar), and one novel object.
-
Procedure:
-
Habituation: Allow mice to explore the empty arena for 5-10 minutes on two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Mandatory Visualizations
Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for this compound Behavioral Studies.
Caption: Troubleshooting Decision Tree for Unexpected this compound Responses.
References
- 1. Effects of this compound, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Frontiers | Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments [frontiersin.org]
- 4. The histamine H3 receptor antagonist this compound rescues circadian rhythm and memory function in experimental parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of CREB‐mediated autophagy by this compound ameliorates β‐amyloid pathology and cognition in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility and stability of thioperamide in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on handling thioperamide, focusing on overcoming common challenges related to its solubility and stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the solubility of this compound in common laboratory solvents?
A: The solubility of this compound can vary depending on whether it is the free base or a salt form (e.g., maleate). It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents. For instance, the solubility of this compound maleate in PBS (pH 7.2) is approximately 5 mg/mL.[1] In organic solvents like ethanol, DMSO, and dimethylformamide (DMF), the solubility is significantly higher.[1][2]
Q2: I am struggling to dissolve this compound directly into my aqueous buffer. What should I do?
A: Direct dissolution in aqueous buffers can be challenging. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or DMF.[1][2] This stock solution can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is minimal to avoid potential physiological effects in your experiments.
Q3: How does pH influence the solubility of this compound?
A: this compound contains basic imidazole and piperidine groups, making it a weakly basic compound. Therefore, its aqueous solubility is pH-dependent. Solubility is expected to increase in acidic conditions (lower pH) where these basic groups are protonated, leading to the formation of a more soluble salt. Adjusting the pH of your aqueous buffer to be slightly acidic may improve solubility.
Q4: Can I use co-solvents to improve this compound's aqueous solubility?
A: Yes, using a co-solvent system is a viable strategy. Adding a water-miscible organic solvent like ethanol or propylene glycol to your aqueous buffer can increase the solubility of hydrophobic compounds like this compound. This technique works by reducing the polarity of the solvent system.
Stability
Q5: How stable is this compound in aqueous solutions?
A: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use freshly prepared solutions and avoid storing them for more than one day. For longer-term storage, it is best to keep this compound as a crystalline solid at -20°C, where it can be stable for several years.
Q6: What are the best practices for storing this compound solutions?
A: For short-term use, prepare the aqueous solution and use it within the same day. For longer-term storage, prepare concentrated stock solutions in anhydrous organic solvents like DMSO or ethanol, purge with an inert gas, and store in tightly sealed vials at -20°C.
Q7: What signs of degradation should I look for in my this compound solution?
A: Visual indicators of degradation or instability include the appearance of cloudiness, precipitation, or a change in color. For quantitative assessment of stability, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to monitor the appearance of degradation products and the decrease in the parent compound's concentration over time.
Troubleshooting Guide
Problem: My this compound precipitated after I diluted the organic stock solution into my aqueous buffer.
-
Cause: This phenomenon, known as "solvent-shifting," occurs when a drug that is soluble in an organic solvent is diluted into an aqueous buffer where it has poor solubility. The rapid change in solvent polarity causes the compound to precipitate.
-
Solution 1: Decrease Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Solution 2: Modify Dilution Method: Try adding the aqueous buffer to the organic stock solution slowly while vortexing, rather than the other way around. This can sometimes prevent immediate precipitation.
-
Solution 3: Use a Solubilizing Agent: Incorporate a solubilizing agent, such as a cyclodextrin, into your aqueous buffer before adding the this compound stock solution. (See Protocol 2).
-
Solution 4: Adjust pH: For weakly basic drugs like this compound, lowering the pH of the aqueous buffer can increase solubility and may prevent precipitation.
Problem: The results of my experiments are inconsistent, which I suspect is due to compound instability.
-
Cause: this compound's limited stability in aqueous solutions can lead to a decrease in the effective concentration over the course of an experiment, causing variability.
-
Solution 1: Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before each experiment. Do not use solutions that have been stored for more than a day.
-
Solution 2: Use a Stability-Indicating Assay: Use an analytical method like HPLC to confirm the concentration and purity of your this compound solution both before and after your experiment to ensure no significant degradation has occurred.
-
Solution 3: Consider Formulation Strategies: For longer experiments, consider using a formulation strategy to enhance stability, such as complexation with cyclodextrins, which can protect the drug from degradation.
Quantitative Data Summary
Table 1: Solubility of this compound and its Maleate Salt in Various Solvents
| Compound Form | Solvent | Approximate Solubility | Reference |
| This compound (Free Base) | Ethanol | 29.24 mg/mL (100 mM) | |
| This compound (Free Base) | DMSO | 29.24 mg/mL (100 mM) | |
| This compound Maleate | PBS (pH 7.2) | 5 mg/mL | |
| This compound Maleate | Water | Soluble to 50 mM | |
| This compound Maleate | Ethanol | ~10 mg/mL | |
| This compound Maleate | DMSO | ~25 mg/mL | |
| This compound Maleate | Dimethylformamide (DMF) | ~30 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Organic Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound (or this compound maleate) in a suitable vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-100 mM).
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Purge the vial with an inert gas (e.g., nitrogen or argon), seal tightly, and store at -20°C.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is based on the general principle of forming inclusion complexes to enhance the solubility of hydrophobic drugs.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.2). Concentrations can range from 1% to 45% (w/v) depending on the required solubility enhancement.
-
Add this compound: Add the solid this compound directly to the HP-β-CD solution. Alternatively, add a small volume of a concentrated organic stock of this compound to the HP-β-CD solution.
-
Complex Formation: Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and potential particulates.
-
Quantification: It is highly recommended to determine the final concentration of the solubilized this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
Visualizations
Caption: Experimental workflow for dissolving this compound.
References
Technical Support Center: Thioperamide Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histamine H3 receptor antagonist/inverse agonist, thioperamide, in animal models. The focus is on mitigating common side effects to ensure the validity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist/inverse agonist for the histamine H3 receptor.[1] The H3 receptor primarily acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2] By blocking this receptor, this compound increases the release of histamine in the brain.[3] It also acts on H3 heteroreceptors, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and GABA.[4]
Q2: What are the most common side effects observed with this compound administration in animal models?
The most frequently reported side effects in rodent models are hyperactivity (increased locomotor activity) and anxiogenic-like behaviors.[5] At higher doses, a reduction in locomotor activity and impaired motor coordination have been observed.
Q3: How can I mitigate the hyperlocomotor effects of this compound?
The increased locomotor activity induced by this compound can be mitigated by co-administration of histamine H1 and/or H2 receptor antagonists. Pretreatment with an H1 antagonist like pyrilamine or an H2 antagonist like zolantidine has been shown to block the increase in locomotor activity.
Q4: My animals are showing signs of anxiety after this compound administration. What can be done to address this?
Anxiogenic effects of this compound can be addressed by pretreating the animals with an H1 receptor antagonist such as pyrilamine. Interestingly, the anxiogenic effect of this compound may be more pronounced when co-administered with an H2 antagonist like zolantidine, suggesting a complex interaction between H1 and H2 receptors in mediating anxiety-like behaviors.
Q5: Can this compound's effects on cognition be separated from its effects on locomotor activity?
Yes, it is possible to observe cognitive enhancement at doses that do not significantly impact locomotor activity. Careful dose-response studies are recommended to identify the optimal therapeutic window for your specific experimental paradigm. If locomotor hyperactivity confounds cognitive assessments, co-administration with an H1 or H2 antagonist may be a viable strategy, although potential interactions with cognitive processes should be carefully evaluated.
Troubleshooting Guides
Issue 1: Unexpected Increase in Locomotor Activity
Symptoms: Animals exhibit significantly increased movement, hyperactivity, and exploratory behavior after this compound administration, potentially confounding the results of cognitive or other behavioral tests.
Possible Cause: this compound-induced increase in histamine release stimulates postsynaptic H1 and H2 receptors, leading to enhanced arousal and locomotor activity.
Troubleshooting Steps:
-
Dose Adjustment:
-
Review the literature for the dose-response curve of this compound on locomotor activity in your specific animal model (species and strain).
-
If possible, reduce the dose of this compound to a level that maintains the desired central nervous system effect (e.g., cognitive enhancement) without causing significant hyperlocomotion.
-
-
Co-administration with H1/H2 Antagonists:
-
Pre-treat animals with a histamine H1 receptor antagonist (e.g., pyrilamine) or an H2 receptor antagonist (e.g., zolantidine) prior to this compound administration.
-
Refer to the data tables below for suggested dose ranges.
-
It is crucial to include control groups for the antagonist alone to ensure it does not independently affect the outcome of your primary experiment.
-
Issue 2: Anxiogenic-Like Behavior
Symptoms: Animals display behaviors indicative of anxiety in relevant behavioral paradigms (e.g., reduced time in the open arms of an elevated plus maze, decreased exploration in a light-dark box).
Possible Cause: Increased central histamine levels due to this compound administration can stimulate H1 receptors, which are implicated in anxiety-like responses.
Troubleshooting Steps:
-
Co-administration with an H1 Antagonist:
-
Administer a histamine H1 receptor antagonist (e.g., pyrilamine) before this compound injection. This has been shown to reverse the anxiogenic effects.
-
Caution: Co-administration with an H2 antagonist may unmask or enhance the anxiogenic effects of this compound.
-
-
Behavioral Paradigm Selection:
-
Consider using behavioral tests that are less sensitive to anxiety as a confounding factor if the primary outcome is not related to anxiety.
-
Data Presentation
Table 1: this compound Dose-Response on Locomotor Activity in Mice
| This compound Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| 12.5 | Significant increase | |
| 25 | Significant increase | |
| >75 | Reduction in locomotor activity and motor coordination |
Table 2: Mitigation of this compound-Induced Hyperactivity in Mice
| This compound Dose (mg/kg, i.p.) | Mitigating Agent | Effect | Reference |
| 12.5 - 25 | (R)-alpha-methyl-histamine (H3 agonist) | Blocked increase in locomotor activity | |
| 12.5 - 25 | Pyrilamine (H1 antagonist) | Blocked increase in locomotor activity | |
| 12.5 - 25 | Zolantidine (H2 antagonist) | Blocked increase in locomotor activity |
Table 3: Mitigation of this compound-Induced Anxiogenic Effects in Mice (Light-Dark Test)
| This compound Dose (mg/kg) | Co-administered Agent (Dose) | Effect on Time in Light Zone & Shuttle Crossing | Reference |
| 20 | Zolantidine (H2 antagonist) | Significant decrease (anxiogenic effect) | |
| 20 + Zolantidine | Pyrilamine (H1 antagonist) | Reversal of the decrease |
Experimental Protocols
Protocol 1: Mitigation of this compound-Induced Hyperlocomotion
-
Animals: Male W/Wv mice (or other appropriate strain).
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation:
-
Dissolve this compound in saline.
-
Dissolve pyrilamine (H1 antagonist) or zolantidine (H2 antagonist) in saline.
-
-
Experimental Groups:
-
Group 1: Vehicle (saline)
-
Group 2: this compound (e.g., 25 mg/kg, i.p.)
-
Group 3: Pyrilamine/Zolantidine alone
-
Group 4: Pyrilamine/Zolantidine + this compound
-
-
Procedure:
-
Administer the H1/H2 antagonist (or vehicle) intraperitoneally (i.p.).
-
After a suitable pretreatment time (e.g., 30 minutes), administer this compound (or vehicle) i.p.
-
Immediately place the animal in a locomotor activity monitoring system (e.g., a photo-beam activity cage).
-
Record locomotor activity for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: Analyze total distance traveled, horizontal activity, and vertical activity using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Morris Water Maze for Cognitive Assessment
This protocol is adapted for assessing the cognitive-enhancing effects of this compound in a model of Alzheimer's disease.
-
Apparatus: A circular pool (e.g., 1.5 m diameter) filled with opaque water (20 ± 1°C). A hidden platform (10 cm diameter) is submerged 1.5 cm below the water surface.
-
Animals: APP/PS1 transgenic mice and wild-type littermates.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle daily.
-
Acquisition Phase (e.g., 5 days):
-
Conduct four trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four randomly selected starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Probe Trial (e.g., Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze escape latency during acquisition and quadrant preference during the probe trial.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for mitigating this compound side effects.
References
- 1. Effects of this compound on the cholinergic system and the step-through passive avoidance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cyagen.com [cyagen.com]
- 4. This compound, the selective histamine H3 receptor antagonist, attenuates stimulant-induced locomotor activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Dose-Dependent Effects of Thioperamide on Cognitive Function
Welcome to the technical support center for researchers utilizing thioperamide in cognitive function studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cognitive function?
This compound is a potent and selective antagonist/inverse agonist of the histamine H3 receptor.[1] By blocking the H3 receptor, which normally acts as an autoreceptor to inhibit histamine release, this compound increases the synthesis and release of histamine in the brain.[1][2] This enhanced histaminergic neurotransmission is believed to be a primary mechanism for its cognitive-enhancing effects.[1] Additionally, this compound's blockade of H3 heteroreceptors can increase the release of other neurotransmitters involved in cognition, such as acetylcholine.
Q2: What is a typical dose range for observing pro-cognitive effects of this compound in rodents?
The effective dose of this compound can vary depending on the specific cognitive task, the animal species and strain, and the administration route. However, a general effective range for cognitive enhancement in rodents (rats and mice) is between 1 mg/kg and 30 mg/kg when administered intraperitoneally (i.p.).[3] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: Are there any observed biphasic or U-shaped dose-response effects with this compound?
Yes, some studies have reported biphasic or U-shaped dose-response curves with this compound. For instance, lower doses may produce cognitive enhancement, while higher doses may have no effect or even impair performance. This can be attributed to several factors, including the activation of different signaling pathways or off-target effects at higher concentrations. Therefore, a careful dose-selection is critical.
Q4: How does this compound interact with other neurotransmitter systems?
Beyond its primary effect on the histaminergic system, this compound can modulate other key neurotransmitter systems involved in cognition. By blocking presynaptic H3 heteroreceptors, this compound can increase the release of:
-
Acetylcholine: in the cortex and hippocampus.
-
Dopamine: in the prefrontal cortex.
-
Norepinephrine
This broad neurochemical profile likely contributes to its complex effects on cognitive function.
Troubleshooting Guides
Problem 1: No significant cognitive enhancement observed after this compound administration.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dose | The selected dose may be too low or too high. Conduct a dose-response study with a wider range of doses (e.g., 1, 3, 10, 30 mg/kg, i.p.) to identify the optimal concentration for your specific behavioral paradigm and animal model. |
| Timing of Administration | The time between drug administration and behavioral testing is critical. For i.p. injections, a pre-treatment time of 20-30 minutes is common. Optimize this window based on the pharmacokinetic profile of this compound and your experimental protocol. |
| Task Sensitivity | The chosen cognitive task may not be sensitive enough to detect the effects of this compound. Consider using tasks known to be sensitive to histaminergic modulation, such as the Novel Object Recognition test or the Inhibitory Avoidance task. |
| Animal Strain and Sex | Different rodent strains can exhibit varying sensitivities to pharmacological agents. Ensure the strain you are using is appropriate and consider potential sex differences in the response to this compound. Report the specific strain and sex in your methodology. |
| Handling and Stress | Excessive handling or environmental stress can confound behavioral results. Ensure proper habituation of the animals to the experimental procedures and testing environment. |
Problem 2: High variability in behavioral data between animals in the this compound-treated group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent drug administration for all animals. For i.p. injections, use a consistent technique and ensure the full dose is delivered. |
| Individual Differences in Metabolism | Natural variations in drug metabolism can lead to different effective concentrations in individual animals. Increasing the sample size per group can help to mitigate the impact of individual variability. |
| Subtle Health Issues | Underlying health issues in some animals can affect their behavioral performance. Carefully screen animals for any signs of illness before including them in the experiment. |
| Order of Testing | The order in which animals are tested can sometimes influence their performance. Randomize the testing order for all experimental groups. |
Quantitative Data Summary
The following tables summarize the effective doses of this compound in various cognitive tasks as reported in the literature.
Table 1: Dose-Dependent Effects of this compound on Inhibitory Avoidance Task
| Species | Dose (mg/kg, i.p.) | Effect | Reference |
| Rat Pups | 1, 3, 10, 30 | Significantly enhanced performance. | |
| Mice | 1.25 - 20 | Dose-dependent facilitative effect on memory consolidation. |
Table 2: Dose-Dependent Effects of this compound on Novel Object Recognition (NOR) Task
| Species | Dose (mg/kg, i.p.) | Effect | Reference |
| Mice | 5 | Reversed cognitive deficits in APP/PS1 mice. | |
| Rats | N/A | Pre-training administration prevented scopolamine-induced amnesia. |
Table 3: Dose-Dependent Effects of this compound on Locomotor Activity
| Species | Dose (mg/kg, i.p.) | Effect | Reference |
| Rats | 3, 10 | No significant alteration when administered alone. Modulated MK-801-induced hyperactivity in a dose-dependent manner. |
Experimental Protocols
1. Inhibitory Avoidance Task
This task assesses fear-motivated memory.
-
Apparatus: A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Procedure:
-
Training: Place the animal in the light compartment. After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened. When the animal enters the dark compartment with all four paws, the door is closed, and a brief, mild footshock (e.g., 0.35 mA for 3 seconds) is delivered.
-
Testing: 24 hours after training, place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive experience.
-
-
This compound Administration: Administer this compound (or vehicle) i.p. 20-30 minutes before the training session.
2. Novel Object Recognition (NOR) Task
This task evaluates recognition memory based on the innate preference of rodents for novelty.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A variety of objects that are different in shape, color, and texture but similar in size are required.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce anxiety and novelty-induced exploratory behavior.
-
Familiarization/Training (Day 1): Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).
-
Testing (Day 2): After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object.
-
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
This compound Administration: Administer this compound (or vehicle) i.p. 20-30 minutes before the familiarization/training session.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a G-protein coupled receptor (GPCR) linked to Gi/o proteins. By blocking this receptor, this compound disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (pCREB) promotes the transcription of genes involved in synaptic plasticity and memory formation.
References
Strategies to minimize variability in thioperamide in vivo experiments
Welcome to the technical support center for thioperamide in vivo experiments. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and ensuring the robustness of their experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent histamine H3 receptor (H3R) antagonist.[1][2] Its primary mechanism of action involves blocking the H3 autoreceptors on histaminergic neurons. This blockade inhibits the negative feedback loop that normally suppresses histamine synthesis and release, leading to an increase in histamine levels in the brain.[1][2] this compound is also recognized as an H4 receptor antagonist.[1]
Q2: How does the administration route of this compound affect experimental outcomes?
The route of administration significantly impacts the bioavailability and central nervous system (CNS) penetration of this compound. Intracerebroventricular (ICV) injections deliver the compound directly to the brain, bypassing the blood-brain barrier and ensuring central action. Intraperitoneal (i.p.) injection is a common systemic route, but the ability of this compound to cross the blood-brain barrier can be dose-dependent. Lower doses may result in lower brain concentrations compared to peripheral tissues. Therefore, the choice of administration route should be carefully considered based on the experimental question.
Q3: Are there known sex differences in the response to this compound?
Yes, studies have shown significant sex-based differences in the in vivo response to this compound. For instance, in male mice, this compound administration has been shown to increase evoked hypothalamic histamine, while female mice did not show a significant change in histamine levels at the same dose. This suggests that the regulation of histamine release by H3 receptors may differ between sexes. It is crucial to include both male and female subjects in experimental designs or to conduct separate analyses for each sex to account for this variability.
Q4: How does this compound interact with other neurotransmitter systems?
Beyond the histaminergic system, this compound can indirectly modulate other neurotransmitter systems. As H3 receptors are also located on non-histaminergic neurons as heteroreceptors, their blockade can influence the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This can contribute to the diverse physiological and behavioral effects observed in vivo.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral readouts | 1. Inconsistent timing of administration: The effects of this compound can vary depending on the time of day due to the influence of circadian rhythms on the histaminergic system. 2. Animal stress: Handling and injection stress can influence baseline physiological and behavioral states. 3. Inappropriate dosage: The dose-response relationship for this compound can be complex and may not be linear. | 1. Standardize administration time: Administer this compound at the same time each day for all animals in a study. 2. Acclimatize animals: Properly acclimatize animals to the experimental procedures and handling to minimize stress. 3. Conduct dose-response studies: Perform a pilot study to determine the optimal dose for the desired effect in your specific animal model and experimental paradigm. |
| Lack of expected effect (e.g., no change in wakefulness) | 1. Insufficient CNS penetration: For systemic administration, the dose may be too low to achieve adequate brain concentrations. 2. Sex-specific effects: The chosen sex may be less responsive to this compound for the measured outcome. 3. Interaction with other compounds: Anesthesia or other co-administered drugs may interfere with the action of this compound. | 1. Increase dose or change administration route: Consider a higher dose or a more direct route of administration like ICV injection. 2. Include both sexes: Test the effects of this compound in both male and female animals. 3. Review drug compatibility: Ensure that any other administered substances do not have known interactions with the histaminergic system. |
| Unexpected or paradoxical effects | 1. Off-target effects: At higher concentrations, this compound may have effects on other receptors or cellular processes. 2. Complex dose-response: Higher doses of this compound have been reported to reduce locomotor activity, contrasting with the increase seen at lower doses. | 1. Use the lowest effective dose: Determine the minimal dose required to elicit the desired effect to minimize off-target interactions. 2. Characterize the full dose-response curve: Investigate a wide range of doses to understand the complete pharmacological profile in your model. |
Quantitative Data Summary
Table 1: In Vivo Efficacious Doses of this compound in Rodent Models
| Species | Administration Route | Dose Range | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 3.0 - 10.0 mg/kg | Modulation of MK-801 induced locomotor activity | |
| Rat | Intracerebroventricular (ICV) | 40.8 - 408.5 µg/10 µL | Inhibition of PYY-induced hyperphagia | |
| Mouse | Intraperitoneal (i.p.) | 12.5 - 25 mg/kg | Increased locomotor activity | |
| Mouse | Intraperitoneal (i.p.) | 20 mg/kg | Rescue of circadian rhythm in a Parkinson's model | |
| Mouse | Intraperitoneal (i.p.) | 1.25 - 20 mg/kg | Dose-dependent facilitation of memory consolidation |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration | Reference |
| Half-life (t½) | 26.9 min | 10 mg/kg IV | |
| Total Body Clearance | 74.6 mL/min/kg | 10 mg/kg IV | |
| Plasma Half-life (dose-dependent) | 120 min | 10 mg/kg i.p. | |
| Plasma Half-life (dose-dependent) | up to 600 min | 60 mg/kg i.p. |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Mice Following this compound Administration
-
Animals: Use adult male C57BL/6 mice, group-housed under a 12:12 light-dark cycle with ad libitum access to food and water.
-
Acclimatization: Handle mice daily for at least 3 days prior to the experiment to reduce stress. On the day of the experiment, allow mice to acclimate to the testing room for at least 1 hour.
-
Drug Preparation: Dissolve this compound maleate in sterile 0.9% saline to the desired concentrations (e.g., 12.5 and 25 mg/kg). Prepare fresh on the day of the experiment.
-
Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Locomotor Activity Measurement: Immediately after injection, place each mouse into an open-field arena (e.g., 40x40x40 cm) equipped with automated photobeam tracking systems.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, rearing frequency) for a period of 60 minutes.
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA, with treatment and time as factors.
Protocol 2: Intracerebroventricular (ICV) Cannulation and Injection in Rats
-
Animals: Use adult male Wistar rats, individually housed after surgery.
-
Surgery: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane). Place the animal in a stereotaxic frame.
-
Cannula Implantation: Following aseptic procedures, drill a small hole in the skull over the target lateral ventricle. Implant a guide cannula to the desired coordinates (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma). Secure the cannula with dental cement.
-
Recovery: Allow the animal to recover for at least one week post-surgery. Monitor for signs of infection or distress.
-
Drug Preparation: Dissolve this compound in artificial cerebrospinal fluid (aCSF).
-
Injection: On the day of the experiment, gently restrain the rat and insert an injection cannula into the guide cannula. Infuse the this compound solution (e.g., in a volume of 10 µL) over a period of 1-2 minutes.
-
Behavioral Testing: Proceed with the planned behavioral assessment immediately following the injection.
Visualizations
Caption: Mechanism of action of this compound at the histaminergic synapse.
Caption: Workflow for minimizing variability in this compound in vivo studies.
Caption: Logical troubleshooting flow for this compound experiments.
References
Addressing the selectivity of thioperamide for H3 versus H4 receptors
Welcome to the technical support center for researchers utilizing thioperamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the selectivity of this compound for histamine H3 (H3R) versus H4 (H4R) receptors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected or inconsistent results in my experiment with this compound. What could be the cause?
A1: Unexpected results with this compound can stem from its limited selectivity between H3 and H4 receptors. This compound displays similar binding affinities for both receptors[1][2]. Therefore, the observed biological effect might be a composite of its action on both H3 and H4 receptors, depending on the expression profile of your experimental system. Additionally, at higher concentrations, off-target effects at other receptors, such as serotonin 5-HT3 receptors or cytochrome P450 enzymes, have been reported[3][4][5].
Q2: How can I confirm that the effects I'm seeing are mediated by H3 or H4 receptors and not off-target interactions?
A2: To dissect the specific receptor contribution, consider the following controls:
-
Use of Selective Antagonists: Employ a highly selective H4R antagonist, such as JNJ 7777120, in parallel with this compound. If the effect persists with this compound but is absent with the selective H4R antagonist, it is likely H3R-mediated.
-
Cell Lines with Single Receptor Expression: Utilize cell lines recombinantly expressing only the human H3R or H4R to characterize the specific downstream signaling of each receptor subtype in isolation.
-
Knockout Animal Models: If working in vivo, using H3R or H4R knockout animals can provide definitive evidence for the involvement of a specific receptor in the observed phenotype.
Q3: this compound is often described as an H3R antagonist. What is its functional effect at H3R and H4R?
A3: this compound acts as an inverse agonist at both the H3 and H4 receptors. Both receptors exhibit constitutive activity (signaling without an agonist). This compound binds to these receptors and stabilizes them in an inactive state, reducing their basal signaling. For example, in functional assays, this compound leads to an increase in cAMP levels by blocking the constitutive inhibitory activity of H3R and H4R on adenylyl cyclase.
Q4: My binding assay results for this compound don't seem to match my functional assay outcomes. Why might this be?
A4: Discrepancies between binding affinity (Ki) and functional potency (EC50 or IC50) are not uncommon. Binding assays measure the physical interaction of the ligand with the receptor, while functional assays measure the biological response resulting from that interaction. Factors such as receptor density in your system, G-protein coupling efficiency, and the specific signaling pathway being measured can all influence the functional potency. While this compound's binding affinity is similar for H3R and H4R, the maximal effect of its inverse agonism can differ depending on the assay and cell system.
Q5: Are there more selective compounds I can use as experimental controls?
A5: Yes. For targeting the H4 receptor, JNJ 7777120 is a potent and highly selective antagonist that is an excellent tool for differentiating H4R-mediated effects. For a selective H3R agonist, (±)-α,β-dimethylhistamine can be considered. Using these more selective compounds alongside this compound can help elucidate the specific receptor pharmacology at play.
Quantitative Data: this compound Receptor Selectivity Profile
The following table summarizes the binding affinities and functional activities of this compound at human H3 and H4 receptors. Note that this compound shows nearly equal potency at both receptors.
| Parameter | Human H3 Receptor (hH3R) | Human H4 Receptor (hH4R) | Reference |
| Binding Affinity (Ki) | ~4 nM | ~13-27 nM | |
| Functional Activity | Inverse Agonist | Inverse Agonist | |
| Effect on cAMP | Increases cAMP (~+25%) | Increases cAMP (~+25%) |
Visualized Workflows and Pathways
Histamine H3 Receptor Signaling Pathway
References
- 1. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. H3 receptor antagonist, this compound, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and this compound: an interaction with the 5-HT3 receptor revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and this compound: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
How to manage thioperamide-induced changes in locomotor activity
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers investigating the effects of thioperamide on locomotor activity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound.
Q1: I administered this compound, but I don't observe any change in locomotor activity. What could be the cause?
A1: Several factors could lead to a lack of effect. Consider the following:
-
Dosage: The dose of this compound is critical. While some studies show increased locomotor activity at doses like 12.5 and 25 mg/kg in mice, others report no effect on spontaneous locomotion at 10 mg/kg.[1][2] It's possible the dose is too low to elicit a response or, conversely, so high that it causes conflicting effects.
-
Time Course: The timing of your observation matters. The effects of this compound may not be immediate. For instance, one study measured a significant increase in locomotor activity one hour after intraperitoneal (i.p.) injection.[2] Ensure your observation window aligns with the drug's peak activity.
-
Animal Strain: Different rodent strains can respond differently to the same compound. Most foundational studies do not specify strain, but subtle genetic differences can influence outcomes.
-
Habituation: If animals are highly habituated to the testing environment, their baseline locomotor activity may be too low to detect a stimulatory effect. Ensure the environment is novel but not overly stressful.
-
Route of Administration: The method of administration (e.g., intraperitoneal, subcutaneous, intracerebroventricular) will significantly affect the pharmacokinetics and bioavailability of this compound.[1] Verify that your chosen route is appropriate and consistent.
Q2: My results are inconsistent across different experiments. How can I improve reproducibility?
A2: Reproducibility issues often stem from subtle variations in experimental conditions.
-
Standardize Protocols: Ensure all experimental parameters are consistent, including animal handling, habituation time (e.g., 30-60 minutes), injection procedure, and the time of day for testing.[3]
-
Control for Environmental Factors: Factors like lighting conditions, noise levels, and temperature in the testing room can influence rodent behavior.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to prevent unconscious bias during data collection and analysis.
Q3: I observed a decrease in locomotor activity at higher doses of this compound. Is this normal?
A3: Yes, this can be an expected outcome. One study reported that this compound doses greater than 75 mg/kg not only reduced locomotor activity but also impaired motor coordination, as measured by the rotarod test. This suggests that at high concentrations, off-target effects or other mechanisms may override the expected stimulant effect.
Q4: How does this compound actually increase locomotor activity?
A4: this compound is a histamine H3 receptor antagonist/inverse agonist. The H3 receptor acts as a presynaptic autoreceptor on histamine-releasing neurons. By blocking this receptor, this compound inhibits the negative feedback mechanism that normally suppresses histamine synthesis and release. This leads to an increase in histamine in the brain. The elevated histamine then stimulates other histamine receptors, such as H1 and H2, which are believed to mediate the increase in locomotor activity and wakefulness.
Q5: Does this compound interact with other neurotransmitter systems?
A5: Yes, the histamine H3 receptor also functions as a heteroreceptor on non-histaminergic neurons, regulating the release of other key neurotransmitters like dopamine, acetylcholine, and norepinephrine. While some studies suggest this compound does not affect the turnover rate of dopamine or serotonin, its ability to modulate their release via H3 heteroreceptors is a critical aspect of its mechanism of action. This complex interaction can influence its overall effect on locomotion.
Data Summary: Dose-Response Effects of this compound
The following tables summarize quantitative data from key studies on the effects of this compound on locomotor activity in rodents.
Table 1: Effects of this compound on Spontaneous Locomotor Activity in Mice
| Species/Strain | Dose (mg/kg, i.p.) | Route | Observed Effect on Locomotion | Citation |
| Mast cell-deficient W/Wv mice | 12.5 & 25 | i.p. | Significant increase | |
| Mast cell-deficient W/Wv mice | >75 | i.p. | Reduction and impaired motor coordination | |
| Unspecified Mouse Strain | 10 | i.p. | No effect on spontaneous activity | |
| Unspecified Mouse Strain | 20 | i.p. | Slight, non-significant effect |
Table 2: Effects of this compound on Stimulant-Induced Locomotor Activity in Mice
| Co-administered Stimulant | This compound Dose (mg/kg, i.p.) | Route | Observed Effect on Stimulant-Induced Hyperactivity | Citation |
| Amphetamine (1 mg/kg) | 0.2 - 10 | i.p. | Dose-dependent inhibition | |
| Apomorphine (2 mg/kg) | 2 or 10 | i.p. | Inhibition | |
| Cocaine (5 mg/kg) | 2 or 10 | i.p. | Lesser degree of inhibition | |
| Cocaine | 10 | i.p. | Potentiation of hyperlocomotion |
Note: The contradictory findings regarding cocaine interaction may be due to differences in experimental design or potential pharmacokinetic interactions, as one study noted that this compound can elevate plasma cocaine concentrations.
Key Experimental Protocols & Visualizations
Protocol: Open Field Test for Locomotor Activity
This protocol provides a standardized method for assessing spontaneous locomotor activity in rodents following this compound administration.
1. Apparatus:
-
A square or circular arena (e.g., 55 cm x 55 cm for mice) made of opaque, non-reflective material.
-
An automated tracking system with infrared beams or an overhead video camera connected to analysis software (e.g., Ethovision).
2. Animal Preparation and Acclimation:
-
Transport animals to the testing room in their home cages and allow them to acclimate for 30-60 minutes before testing begins. This minimizes stress-induced hyperactivity.
-
Ensure the testing room maintains consistent lighting, temperature, and low ambient noise.
3. Procedure:
-
Prepare this compound solution in an appropriate vehicle (e.g., saline).
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Immediately or after a specified pre-treatment interval, gently place the animal in the center of the open field arena.
-
Begin recording the session using the tracking software. A typical session duration is 15-60 minutes.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between animals to eliminate olfactory cues.
4. Data Analysis:
-
Key parameters to quantify include:
-
Total Distance Traveled: The primary measure of locomotor activity.
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing Frequency: A measure of exploratory behavior.
-
Visualized Workflows and Pathways
References
- 1. This compound, the selective histamine H3 receptor antagonist, attenuates stimulant-induced locomotor activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a histamine H3 receptor antagonist, on locomotor activity and brain histamine content in mast cell-deficient W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. va.gov [va.gov]
Technical Support Center: Validating Thioperamide's Specificity in Knockout Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using thioperamide in knockout models to validate its on-target effects.
Frequently Asked Questions (FAQs)
Q1: How can we confirm that the observed effects of this compound are specifically mediated by the histamine H3 receptor (H3R)?
A1: The most definitive method for confirming the specificity of this compound's effects is to use a histamine H3 receptor knockout (H3R KO) animal model. In an H3R KO model, the gene encoding the H3 receptor is deleted. If this compound's effects are genuinely mediated by the H3R, then the administration of this compound to H3R KO animals should not produce the same physiological or behavioral changes observed in their wild-type (WT) counterparts. The absence of a response to this compound in KO animals is strong evidence for its on-target specificity.
Q2: What are some expected outcomes when administering this compound to H3R KO mice compared to WT mice?
A2: Based on published studies, you can expect to see a clear divergence in the responses of H3R KO and WT mice to this compound across various behavioral and physiological paradigms. For instance, the anorexigenic (appetite-suppressing) effects of this compound observed in WT mice are absent in H3R KO mice.[1] Similarly, the wake-promoting effects of this compound seen in WT mice are not observed in mice lacking the H3 receptor.
Q3: We are observing a residual effect of this compound in our H3R KO mice. Does this indicate off-target effects?
A3: A residual effect of this compound in H3R KO mice could suggest several possibilities. It may indicate off-target activity, where this compound interacts with other receptors or cellular targets. It is also possible that this compound could be influencing downstream signaling pathways that are indirectly modulated by the histaminergic system, or there might be compensatory changes in the KO animals. For example, one study found that this compound potentiated cocaine-induced hyperlocomotion to a greater extent in histamine-deficient knockout mice, suggesting that the effects were not mediated by histamine release via H3 autoreceptors and could involve pharmacokinetic interactions or actions on H3 heteroreceptors on non-histaminergic neurons.[2] Careful experimental design and follow-up studies are necessary to dissect these possibilities.
Q4: What are some key experimental controls to include when using H3R KO models to validate this compound's specificity?
A4: To ensure the rigor of your findings, several controls are essential:
-
Wild-Type Littermates: Always use wild-type (WT) littermates from the same breeding colony as your experimental control group. This minimizes the influence of genetic background on the observed phenotypes.
-
Vehicle Control: For both KO and WT groups, a vehicle-treated control group is necessary to account for any effects of the injection procedure or the solvent used to dissolve this compound.
-
Dose-Response Studies: Conducting dose-response studies in both WT and KO animals can help to identify a therapeutic window and reveal any potential off-target effects at higher concentrations.
-
Pharmacokinetic Analysis: In some cases, it may be beneficial to measure the plasma and brain concentrations of this compound in both genotypes to rule out any differences in drug metabolism or brain penetration.
Troubleshooting Guides
Issue 1: Inconsistent or variable responses to this compound in wild-type animals.
| Possible Cause | Troubleshooting Step |
| Genetic Drift in Colony | Ensure that the genetic background of your wild-type and knockout colonies is regularly monitored and maintained. |
| Circadian Rhythm Effects | Histaminergic systems have a strong circadian influence. Conduct behavioral testing at the same time of day for all experimental groups to minimize variability. |
| Route of Administration and Formulation | Ensure consistent preparation and administration of this compound. The vehicle and route of administration can significantly impact bioavailability and, consequently, the observed effects. |
| Animal Handling Stress | Acclimate animals to the experimental procedures and handling to reduce stress-induced variability in behavioral readouts. |
Issue 2: Unexpected behavioral or physiological phenotype in H3R KO mice at baseline (without this compound).
| Possible Cause | Troubleshooting Step |
| Developmental Compensation | The lifelong absence of the H3 receptor can lead to compensatory changes in other neurotransmitter systems. Characterize the baseline phenotype of your H3R KO mice thoroughly, including measuring levels of other key neurotransmitters like dopamine, serotonin, and acetylcholine. |
| Off-Target Genetic Effects | Verify the genetic integrity of your knockout line to ensure that the gene targeting did not inadvertently affect neighboring genes. |
Quantitative Data Summary
Table 1: Effect of this compound on NPY-Induced Feeding in H3R WT and KO Mice
| Genotype | Treatment | Food Intake (g) over 2 hours |
| Wild-Type (H3+/+) | NPY + Saline | ~1.2 |
| Wild-Type (H3+/+) | NPY + this compound | ~0.6 |
| Knockout (H3-/-) | NPY + Saline | ~1.2 |
| Knockout (H3-/-) | NPY + this compound | ~1.2 |
| Data adapted from Takahashi et al. (2002). This study demonstrates that the anorexigenic effect of this compound is absent in H3R KO mice.[1] |
Table 2: Effect of this compound on Wakefulness in H3R WT and KO Mice
| Genotype | Treatment | % Time in Wakefulness (First 2h of light phase) |
| Wild-Type (H3+/+) | Vehicle | ~35% |
| Wild-Type (H3+/+) | This compound (10 mg/kg) | ~55% |
| Knockout (H3-/-) | Vehicle | ~35% |
| Knockout (H3-/-) | This compound (10 mg/kg) | ~35% |
| Data interpreted from Toyota et al. (2002). This study shows that the wake-promoting effect of this compound is absent in H3R KO mice. |
Experimental Protocols
Protocol 1: Validating the Specificity of this compound's Anorexigenic Effect in H3R KO Mice
-
Animals: Male H3R knockout (H3-/-) mice and their wild-type (H3+/+) littermates (20-30 weeks old).
-
Housing: Mice are housed under a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for fasting protocols.
-
Drug Preparation: this compound is dissolved in saline. Neuropeptide Y (NPY) is dissolved in saline.
-
Procedure:
-
Mice are anesthetized and implanted with a guide cannula for intracerebroventricular (ICV) injections.
-
Following a recovery period, mice are fasted for a specified period (e.g., 16 hours) or tested under ad libitum feeding conditions.
-
This compound (or saline vehicle) is administered via ICV injection.
-
Shortly after, NPY (or saline vehicle) is administered via ICV injection to induce feeding.
-
Food intake is measured at regular intervals (e.g., every 30 minutes for 2 hours) by weighing the remaining food pellets.
-
-
Expected Outcome: this compound is expected to significantly reduce NPY-induced food intake in WT mice, but not in H3R KO mice, confirming the H3R-mediated mechanism of its anorexigenic effect.[1]
Protocol 2: Assessing the Role of H3R in this compound-Modulated Locomotor Activity
-
Animals: Adult male H3R knockout (H3-/-) mice and their wild-type (H3+/+) littermates.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity.
-
Drug Preparation: this compound is dissolved in saline.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Mice receive an intraperitoneal (i.p.) injection of either vehicle or this compound at various doses (e.g., 5, 10, 20 mg/kg).
-
Immediately after injection, mice are placed in the open-field arenas.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60 minutes).
-
-
Expected Outcome: If this compound's effects on locomotor activity are H3R-dependent, a significant difference in the dose-response curve between WT and H3R KO mice will be observed. For example, an increase or decrease in locomotion in WT mice may be absent or attenuated in KO mice.
Visualizations
Caption: Histamine H3 Receptor Signaling Pathway and this compound's Mechanism of Action.
References
Technical Support Center: Optimizing HPLC-Fluorescence Detection for Low Concentrations of Thioperamide
Welcome to the technical support center for the analysis of thioperamide using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and sensitive quantification of this compound at low concentrations.
Frequently Asked Questions (FAQs)
Q1: Does this compound have native fluorescence that can be used for HPLC-FLD?
A1: There is limited evidence to suggest that this compound possesses strong native fluorescence suitable for sensitive quantification at low concentrations. The this compound molecule contains an imidazole ring, which can exhibit some fluorescence, but it is generally weak. For optimal sensitivity and selectivity, especially in complex biological matrices, pre-column derivatization with a fluorescent labeling agent is highly recommended.
Q2: What is the most common derivatization agent for secondary amines like this compound for HPLC-fluorescence detection?
A2: Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a widely used and effective derivatization reagent for primary and secondary amines, making it an excellent choice for this compound.[1] The reaction results in a stable, highly fluorescent dansyl-thioperamide derivative.
Q3: What are the typical excitation and emission wavelengths for dansylated this compound?
A3: The fluorescent properties of dansyl derivatives are well-characterized. The excitation maximum is typically around 330-350 nm, and the emission maximum is in the range of 518-550 nm.[2][3][4] It is crucial to optimize these wavelengths on your specific fluorescence detector for maximum signal intensity.
Q4: What type of HPLC column is best suited for the separation of derivatized this compound?
A4: A reversed-phase C18 column is the most common and generally effective choice for separating dansylated amines.[1] These columns provide good retention and separation based on the hydrophobicity of the derivatives. For basic compounds like this compound, using a modern, high-purity silica C18 column with end-capping will help to minimize peak tailing.
Q5: How can I improve the peak shape for the basic compound this compound?
A5: Peak tailing is a common issue with basic compounds. To improve peak symmetry, it is important to control the pH of the mobile phase. Using a buffer to maintain a consistent pH is crucial. Additionally, using a high-purity, end-capped C18 column can reduce interactions with residual silanol groups on the stationary phase.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-fluorescence analysis of this compound.
Low or No Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Derivatization | - Verify pH: Ensure the derivatization reaction is performed at the optimal alkaline pH (typically pH 9-10 for dansyl chloride). - Check Reagent Quality: Use fresh, high-quality dansyl chloride solution, as it can degrade over time. - Optimize Reaction Time and Temperature: Ensure sufficient incubation time and appropriate temperature as specified in the protocol. |
| Incorrect Wavelengths | - Verify Detector Settings: Confirm that the excitation and emission wavelengths on your fluorescence detector are set correctly for the dansyl derivative (Ex: ~335 nm, Em: ~518 nm). - Perform a Spectral Scan: If possible, perform an excitation and emission scan of a derivatized standard to determine the optimal wavelengths for your instrument. |
| Sample Degradation | - Protect from Light: Dansyl derivatives can be light-sensitive. Protect samples from light during preparation and analysis. - Analyze Promptly: Analyze derivatized samples as soon as possible, or store them appropriately (e.g., at 4°C in the dark) if immediate analysis is not possible. |
| Injection Issues | - Check for Leaks: Inspect the injector and sample loop for any leaks. - Ensure Proper Sample Volume: Verify that the correct sample volume is being injected. |
Poor Peak Shape (Tailing, Fronting, Splitting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | - Adjust Mobile Phase pH: For the basic compound this compound, using a mobile phase with a slightly acidic to neutral pH (e.g., with a phosphate or acetate buffer) can improve peak shape by ensuring consistent ionization. - Use a High-Quality Column: Employ a high-purity, end-capped C18 column to minimize silanol interactions. |
| Column Overload | - Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample to avoid overloading the column. |
| Contaminated Guard or Analytical Column | - Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). - Replace Guard Column: If the problem persists, replace the guard column. If that does not resolve the issue, the analytical column may need replacement. |
| Inappropriate Mobile Phase | - Ensure Miscibility: Confirm that all components of the mobile phase are fully miscible. - Degas Mobile Phase: Properly degas the mobile phase to prevent air bubbles from affecting the system. |
Unstable Baseline (Drift, Noise)
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | - Prepare Fresh Mobile Phase: Use freshly prepared mobile phase with HPLC-grade solvents and reagents. - Filter Mobile Phase: Filter the mobile phase through a 0.22 µm or 0.45 µm filter. |
| Detector Lamp Issue | - Check Lamp Usage: Note the age and usage hours of the detector lamp; it may need replacement. - Allow for Warm-up: Ensure the detector lamp has had sufficient time to warm up and stabilize. |
| Air Bubbles in the System | - Purge the Pump: Purge the HPLC pump to remove any trapped air bubbles. - Degas Solvents: Ensure mobile phases are adequately degassed. |
| Column Bleed | - Use a Stable Column: Ensure the column is stable at the chosen pH and temperature. - Equilibrate Thoroughly: Allow sufficient time for the column to equilibrate with the mobile phase. |
Experimental Protocols
Sample Preparation from Plasma
Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma, add an internal standard.
-
Add 1 mL of a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the derivatization buffer.
Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of pre-treated plasma (e.g., diluted with buffer).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the derivatization buffer.
Derivatization with Dansyl Chloride
-
To the reconstituted sample extract, add 100 µL of a 1 mg/mL solution of dansyl chloride in acetone or acetonitrile.
-
Add 50 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30-60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add a small volume (e.g., 10 µL) of a quenching solution like formic acid or methylamine to react with excess dansyl chloride.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC-Fluorescence Detection Method
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water or 20 mM Phosphate buffer (pH adjusted) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | Start with a lower percentage of Mobile Phase B and gradually increase to elute the dansylated this compound. A typical gradient might be from 20% B to 80% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL |
| Fluorescence Detector | Excitation: 335 nm, Emission: 518 nm |
Data Presentation
Expected HPLC Method Performance
| Parameter | Expected Value |
| Retention Time | Dependent on specific gradient, but should be consistent. |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Low to mid ng/mL range |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low or no signal.
References
- 1. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dansyl amide - Wikipedia [en.wikipedia.org]
- 3. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In-Vivo Efficacy Analysis of Thioperamide and Ciproxifan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vivo efficacy of two prominent histamine H3 receptor antagonists, thioperamide and ciproxifan. Both compounds are widely used research tools to probe the function of the histaminergic system and have been investigated for their therapeutic potential in various neurological and psychiatric disorders. This document synthesizes experimental data on their biochemical and behavioral effects, offering a resource for selecting the appropriate compound for in-vivo studies.
Introduction to this compound and Ciproxifan
This compound and ciproxifan are potent and selective antagonists of the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system.[1] By blocking this receptor, both compounds increase brain histamine levels, leading to enhanced wakefulness, cognitive function, and other physiological effects.[1][2] While sharing a common mechanism of action, their distinct chemical structures may contribute to differences in their in-vivo pharmacological profiles.
Quantitative Efficacy Comparison
The following tables summarize key in-vivo and in-vitro quantitative data for this compound and ciproxifan from various studies. It is important to note that direct comparisons of ED50 and other in-vivo values should be made with caution, as experimental conditions can vary between studies.
| Parameter | This compound | Ciproxifan | Species | Reference |
| In-Vivo Efficacy | ||||
| ↑ Histamine Turnover (ED50) | Not directly reported in comparative studies | 0.14 mg/kg (p.o.) | Mouse | [2] |
| H3 Receptor Occupancy (ED50) | 2.0 ± 0.2 mg/kg (i.p.) | Not directly reported in comparative studies | Rat | [3] |
| In-Vitro Potency | ||||
| Ki at H3 Receptor | Not directly reported in comparative studies | 0.5-1.9 nM | Rat, Guinea Pig | |
| IC50 at H3 Receptor | Not directly reported in comparative studies | 9.2 nM | Not Specified |
Table 1: Biochemical and Receptor Binding Data. This table presents key potency and efficacy metrics for this compound and ciproxifan.
| Behavioral Model | This compound | Ciproxifan | Species | Key Findings | Reference |
| Cognitive Enhancement | |||||
| Morris Water Maze (Scopolamine-induced amnesia) | Effective in diminishing memory impairment | Effective in diminishing memory impairment | Not Specified | Both compounds reversed cognitive deficits. | |
| Locomotor Activity | |||||
| Spontaneous Locomotor Activity | Increased at 12.5 and 25 mg/kg (i.p.) | Decreased at 30 mg/kg | Mouse | This compound shows a dose-dependent increase, while high-dose ciproxifan can decrease activity. | |
| Stimulant-induced Hyperactivity | Attenuates amphetamine, apomorphine, and cocaine-induced hyperactivity | Reduces locomotor responses to amphetamine, apomorphine, cocaine, and methamphetamine | Mouse | Both compounds can modulate the effects of psychostimulants. |
Table 2: In-Vivo Behavioral Effects. This table summarizes the observed effects of this compound and ciproxifan in common behavioral paradigms.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods discussed, the following diagrams have been generated using Graphviz.
References
- 1. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo occupancy of histamine H3 receptors by this compound and (R)-alpha-methylhistamine measured using histamine turnover and an ex vivo labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Thioperamide-Induced Histamine Release: A Comparative Guide to In Vivo Monitoring Techniques
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key methodologies for validating histamine release induced by the H3 receptor antagonist, thioperamide. This document outlines the performance of in vivo microdialysis against alternative techniques, supported by experimental data, detailed protocols, and visual workflows.
Histamine, a critical neurotransmitter and inflammatory mediator, is tightly regulated in the central nervous system. This compound, a potent and selective histamine H3 receptor antagonist, disrupts this regulation by blocking the autoreceptor that normally inhibits histamine synthesis and release.[1] This action leads to a measurable increase in extracellular histamine levels, a key indicator of this compound's pharmacodynamic effect. Validating and quantifying this histamine release is crucial for preclinical and clinical studies. This guide compares the established technique of in vivo microdialysis with other prominent methods for this application.
Comparative Analysis of In Vivo Histamine Monitoring Techniques
The selection of an appropriate method for monitoring in vivo histamine release depends on a variety of factors, including the desired temporal and spatial resolution, sensitivity, and the specific experimental question. Here, we compare in vivo microdialysis, fast-scan cyclic voltammetry (FSCV), and the emerging technology of genetically encoded sensors.
| Feature | In Vivo Microdialysis | Fast-Scan Cyclic Voltammetry (FSCV) | Genetically Encoded Sensors (e.g., GRAB-HA) |
| Principle | Collection of extracellular fluid via a semi-permeable membrane for subsequent analysis. | Electrochemical detection of histamine at the surface of a carbon-fiber microelectrode. | Genetically expressed fluorescent protein that changes intensity upon histamine binding.[2] |
| Temporal Resolution | Low (minutes to hours per sample). | High (sub-second). | High (sub-second).[2] |
| Spatial Resolution | Low (hundreds of micrometers to millimeters). | High (micrometers). | High (cellular level). |
| Quantification | Absolute quantification possible with recovery calibration.[3] | Relative quantification; calibration can be challenging in vivo. | Relative quantification of fluorescence changes. |
| Selectivity | High, dependent on the analytical method used (e.g., HPLC, LC-MS/MS). | Moderate, potential for interference from other electroactive species. | High, specific to histamine.[2] |
| Invasiveness | Moderately invasive due to probe implantation. | Moderately invasive due to electrode implantation. | Requires genetic modification (e.g., viral vector injection). |
This compound-Induced Histamine Release: A Quantitative Comparison
The following table summarizes experimental data on the fold-increase in histamine levels in the rodent brain following the administration of this compound, as measured by different in vivo techniques.
| Technique | Species | Brain Region | This compound Dose | Fold Increase in Histamine | Reference |
| In Vivo Microdialysis | Rat | Hypothalamus | 5 mg/kg, i.p. | ~2-fold | |
| Fast-Scan Cyclic Voltammetry (FSCV) | Mouse (male) | Hypothalamus | Not specified | ~1.4-fold |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
In Vivo Microdialysis Coupled with HPLC
This protocol describes the measurement of this compound-induced histamine release in the rat hypothalamus.
1. Animal Preparation and Probe Implantation:
-
Anesthetize rats (e.g., with chloral hydrate).
-
Place the animal in a stereotaxic frame.
-
Implant a microdialysis probe into the medial hypothalamus.
-
Allow the animal to recover from surgery.
2. Microdialysis Procedure:
-
Perfuse the probe with fresh Ringer's solution at a flow rate of 1 µl/min.
-
Collect baseline dialysate samples every 30 minutes into microtubes containing 0.2 M perchloric acid.
-
Administer this compound (5 mg/kg, i.p.).
-
Continue collecting dialysate samples every 30 minutes for the desired experimental duration.
3. Histamine Analysis (HPLC with Fluorescence Detection):
-
Analyze the collected dialysates using a high-performance liquid chromatography (HPLC) system coupled with a fluorescence detector.
-
Quantify histamine concentrations based on a standard curve.
-
Calculate the fold-change in histamine levels compared to the baseline.
Alternative Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Histamine
While not directly measuring brain histamine release, LC-MS/MS of plasma can provide an indication of systemic histamine level changes.
1. Sample Preparation:
-
Collect blood samples from animals at baseline and at various time points after this compound administration.
-
Centrifuge the blood to obtain plasma.
-
Perform protein precipitation on the plasma samples using acetonitrile.
2. LC-MS/MS Analysis:
-
Use a UHPLC system with a suitable column (e.g., HILIC) for separation.
-
Employ a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for histamine (e.g., m/z 112→95) and an internal standard (e.g., d4-histamine, m/z 116→99).
-
Quantify histamine concentrations based on a standard curve.
Alternative Method 2: Genetically Encoded Histamine Sensors (GRAB-HA)
This emerging technique allows for real-time imaging of histamine dynamics in vivo.
1. Viral Vector Injection and Optical Fiber Implantation:
-
Inject an adeno-associated virus (AAV) expressing the GRAB-HA sensor into the target brain region of the animal (e.g., mouse).
-
Implant an optical fiber above the injection site.
-
Allow several weeks for sensor expression.
2. In Vivo Fiber Photometry:
-
Connect the implanted optical fiber to a fiber photometry system.
-
Record baseline fluorescence signals from the GRAB-HA sensor.
-
Administer this compound.
-
Continuously record the changes in fluorescence intensity, which correlate with changes in extracellular histamine concentration.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, experimental workflow, and a logical comparison of the validation methods.
Caption: this compound blocks the inhibitory H3 autoreceptor, leading to increased histamine release.
Caption: Experimental workflow for in vivo microdialysis to measure histamine release.
Caption: Comparison of key performance characteristics for histamine validation methods.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Genetically encoded sensors for measuring histamine release both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of extracellular histamine concentrations in intact human skin in vivo by the microdialysis technique: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Thioperamide's Impact on Memory Consolidation: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Thioperamide, a potent and selective histamine H3 receptor antagonist/inverse agonist, has garnered significant attention for its potential to enhance cognitive processes, particularly memory consolidation. By blocking the presynaptic H3 autoreceptors, this compound increases the release of histamine and other neurotransmitters in the brain, a mechanism believed to underlie its pro-cognitive effects. This guide provides a comprehensive cross-study comparison of this compound's efficacy in memory consolidation, presenting quantitative data from key preclinical studies, detailing experimental methodologies, and visualizing the proposed signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on memory consolidation across different behavioral paradigms.
Table 1: Inhibitory Avoidance Task
The inhibitory avoidance task is a widely used behavioral paradigm to assess fear-motivated memory. In this task, animals learn to avoid an environment in which they have previously received an aversive stimulus. The latency to enter the aversive compartment is used as a measure of memory retention.
| Study | Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Memory Consolidation (Step-through Latency) | Co-administered Amnesic Agent | Reversal of Amnesia |
| Bernaerts et al., 2004[1] | C57BL/6J mice | 1.25 - 20 | Dose-dependent increase in latency | Dizocilpine (0.5 mg/kg) | Yes |
| Bernaerts et al., 2004[1] | C57BL/6J mice | 1.25 - 20 | Dose-dependent increase in latency | Scopolamine (0.25 mg/kg) | Yes |
| Charlier & Tirelli, 2013[2][3] | Female C57BL/6J mice | Not specified in abstract | Facilitated consolidation | - | - |
| Anonymous, 1995[4] | SAM-P/8 mice (12 months) | 15 | Significant improvement in response latency | Age-related impairment | Yes |
Table 2: Contextual Fear Conditioning
Contextual fear conditioning is another robust paradigm for studying fear memory. Animals learn to associate a specific environment (the context) with an aversive stimulus (e.g., a footshock). Memory is assessed by measuring the freezing behavior of the animal when placed back into the conditioned context.
| Study | Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Memory Consolidation (Freezing Behavior) | Co-administered Amnesic Agent | Reversal of Amnesia |
| Charlier & Tirelli, 2011 | C57BL/6J mice | 10 and 20 | Facilitated consolidation | Dizocilpine (0.12 mg/kg) | Yes (at 5, 10, and 20 mg/kg) |
| Passani et al., 2001 | Rats | 30 and 300 nM (intra-BLA) | Impaired memory consolidation | - | - |
Key Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting the results and for designing future experiments.
Inhibitory Avoidance Task Protocol
The one-trial step-through inhibitory avoidance task is a common method used to evaluate the effect of substances on memory consolidation.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Training (Acquisition):
-
A mouse is placed in the lit compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door is closed, and a brief, mild footshock is delivered.
-
-
Drug Administration:
-
Immediately after the training session, the animal receives an intraperitoneal (i.p.) injection of this compound or a vehicle solution.
-
-
Testing (Retention):
-
24 hours after training, the mouse is placed back into the lit compartment.
-
The latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive event.
-
Contextual Fear Conditioning Protocol
Contextual fear conditioning assesses an animal's ability to associate an environment with an aversive stimulus.
-
Apparatus: A conditioning chamber with a distinctive set of visual, olfactory, and tactile cues.
-
Training (Conditioning):
-
A mouse is placed in the conditioning chamber for a habituation period.
-
One or more mild footshocks are delivered. The context itself serves as the conditioned stimulus.
-
-
Drug Administration:
-
Immediately following the conditioning session, the animal receives an i.p. injection of this compound or a vehicle solution.
-
-
Testing (Memory Retrieval):
-
24 hours later, the mouse is returned to the same conditioning chamber.
-
No footshocks are delivered during the test session.
-
The amount of time the animal spends freezing (a species-specific fear response) is recorded as a measure of fear memory.
-
Signaling Pathways and Mechanisms of Action
The pro-cognitive effects of this compound on memory consolidation are believed to be mediated through the modulation of several neurotransmitter systems and intracellular signaling cascades.
Histaminergic and Cholinergic Interactions
Systemic administration of this compound enhances memory consolidation, an effect that is thought to involve increased histaminergic and cholinergic neurotransmission. However, direct infusion of this compound into the basolateral amygdala (BLA) has been shown to impair fear memory consolidation, suggesting a more complex, region-specific mechanism of action. This impairment in the BLA is associated with a decrease in acetylcholine release. Conversely, systemic this compound's memory-enhancing effects in contextual fear conditioning are linked to increased histamine release in the nucleus basalis magnocellularis (NBM), which in turn activates postsynaptic H2 receptors.
Interaction with the NMDA Receptor System
A significant body of evidence points to a functional interaction between the histaminergic system, particularly the H3 receptor, and the glutamatergic system, mediated by the N-methyl-D-aspartate (NMDA) receptor. Studies have shown that this compound can reverse the amnesia induced by the NMDA receptor antagonist dizocilpine (MK-801). This suggests that the memory-enhancing effects of this compound may, at least in part, depend on the integrity of NMDA receptor signaling. The blockade of H3 receptors by this compound leads to increased histamine release, which can then modulate glutamatergic neurotransmission and downstream signaling cascades crucial for memory consolidation.
Conclusion
The collective evidence from these preclinical studies strongly supports the role of this compound as a cognitive enhancer, specifically in the domain of memory consolidation. Its efficacy has been demonstrated across multiple behavioral paradigms, including inhibitory avoidance and contextual fear conditioning. The dose-dependent nature of its effects and its ability to reverse amnesia induced by cholinergic and glutamatergic antagonists highlight its therapeutic potential. The underlying mechanisms appear to involve a complex interplay between the histaminergic, cholinergic, and glutamatergic systems, with region-specific effects that warrant further investigation. Future research should continue to elucidate the precise molecular pathways modulated by this compound to pave the way for its potential clinical application in treating memory-related disorders.
References
- 1. Histamine H3 antagonist this compound dose-dependently enhances memory consolidation and reverses amnesia induced by dizocilpine or scopolamine in a one-trial inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. The prototypical histamine H3 receptor inverse agonist this compound improves multiple aspects of memory processing in an inhibitory avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a histamine H3 antagonist, on the step-through passive avoidance response and histidine decarboxylase activity in senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazole-Based vs. Non-Imidazole H3R Antagonists: A Guide for Researchers
A comprehensive review of two major classes of histamine H3 receptor antagonists, detailing their performance, underlying experimental data, and key signaling pathways. This guide provides researchers, scientists, and drug development professionals with a comparative analysis to inform discovery and development efforts.
The histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system. Its high constitutive activity has made it a prime target for the development of inverse agonists and antagonists for the treatment of various neurological and psychiatric disorders. The two primary classes of H3R antagonists that have emerged are the classical imidazole-based compounds and the newer, structurally diverse non-imidazole antagonists. This guide provides a detailed comparative analysis of these two classes, supported by experimental data and methodologies.
Performance Comparison: Imidazole vs. Non-Imidazole H3R Antagonists
The development of H3R antagonists has seen a clear evolution from imidazole-containing scaffolds to non-imidazole structures. This shift was primarily driven by the need to overcome the inherent liabilities of the imidazole moiety, namely the inhibition of cytochrome P450 (CYP) enzymes, which can lead to significant drug-drug interactions, and poor blood-brain barrier penetration.[1] Non-imidazole antagonists were designed to circumvent these issues, and while they have shown promise, they are not without their own set of challenges, such as potential off-target effects including hERG K+ channel binding.[1]
Quantitative Analysis of Binding Affinity and Potency
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of representative imidazole-based and non-imidazole H3R antagonists. The data is compiled from various radioligand binding and functional assays.
Table 1: Imidazole-Based H3R Antagonists - Binding Affinity and Potency
| Compound | Chemical Scaffold | Target Species | Ki (nM) | IC50 (nM) | Reference |
| Thioperamide | Imidazole | Guinea Pig | 4.3 | - | [2] |
| Clobenpropit | Imidazole | Rat | 1.5 | - | [3] |
| Ciproxifan | Imidazole | Human | 2.5 | - | [4] |
| FUB 833 | Imidazole | Human | <1 | - | |
| Compound 22 | Imidazole | - | - | - |
Table 2: Non-Imidazole H3R Antagonists - Binding Affinity and Potency
| Compound | Chemical Scaffold | Target Species | Ki (nM) | IC50 (nM) | Reference |
| Pitolisant (Tiprolisant) | Aryl-alkoxy-alkyl-amine | Human | 8.4 | - | |
| N-(5-phenoxypentyl)pyrrolidine | Phenyl-alkoxy-alkyl-amine | Rat | 180 | - | |
| UCL 1972 | Phenyl-alkoxy-alkyl-amine | - | 39 | - | |
| Compound 13 | (Homo)piperidine ether | Human | - | - | |
| Compound 14 | (Homo)piperidine ether | Human | - | - | |
| DL76 | 1-[3-(4-tert-butylphenoxy) propyl]piperidine | Human | 38 | 48 (hMAO B) | |
| Compound 5 | Alkylpiperidine | Human | 8.35 | - |
H3 Receptor Signaling Pathways
The H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3R antagonists, by blocking this pathway, can increase the synthesis and release of histamine and other neurotransmitters. The constitutive activity of the H3R means that it can signal even in the absence of an agonist, making inverse agonists particularly effective.
H3 Receptor Signaling Pathway Under Antagonism
Experimental Protocols
The characterization of imidazole-based and non-imidazole H3R antagonists relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the H3 receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]-N-α-methylhistamine ([3H]-NAMH) or another suitable H3R radioligand.
-
Test Compounds: Serial dilutions of the imidazole or non-imidazole H3R antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C).
2. Procedure:
-
Membrane Preparation: Homogenize tissues or cells in TE buffer with protease inhibitors. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in TE buffer. Aliquot and store at -80°C.
-
Assay Setup: In a 96-well plate, add cell membranes, assay buffer, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the plate for 60 minutes at room temperature (approximately 22°C) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
cAMP Functional Assay
This assay measures the functional potency (EC50 or IC50) of H3R antagonists by quantifying their effect on intracellular cAMP levels. Due to the constitutive activity of the H3 receptor, inverse agonists will cause an increase in cAMP levels.
1. Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX.
-
Forskolin (optional): An adenylyl cyclase activator to increase the assay window.
-
Test Compounds: Serial dilutions of the H3R antagonists.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
2. Procedure:
-
Cell Culture and Plating: Culture H3R-expressing cells to near confluency and seed them into 96- or 384-well plates, allowing them to attach overnight.
-
Compound Addition: Remove the culture medium and add the diluted test compounds to the wells.
-
Incubation: Incubate the cells with the compounds for 15-30 minutes at 37°C.
-
Forskolin Stimulation (optional): A low concentration of forskolin can be added to stimulate adenylyl cyclase and enhance the signal. Incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 and the maximum effect.
Conclusion
The transition from imidazole-based to non-imidazole H3R antagonists represents a significant advancement in the field, driven by the need to improve the pharmacokinetic and safety profiles of these promising therapeutic agents. While non-imidazole compounds have successfully addressed the issue of CYP450 inhibition, careful consideration of other potential off-target effects remains crucial. The experimental protocols detailed in this guide provide a framework for the robust characterization and comparison of novel H3R antagonists, facilitating the development of safer and more effective treatments for a range of neurological disorders.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of H3 receptor antagonists with imidazole, thioimidazole and thioimidazoline polar groups in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity profile of thioperamide against other amine receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the selectivity profile of thioperamide, a potent histamine H3 and H4 receptor antagonist/inverse agonist. By objectively comparing its binding affinities and functional activities against a panel of other amine receptors, this document serves as a critical resource for researchers engaged in pharmacological studies and drug development. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Analysis of Binding Affinities
This compound is well-established as a high-affinity ligand for the histamine H3 and H4 receptors. However, a comprehensive understanding of its selectivity requires evaluation against a broader spectrum of amine receptors. The following table summarizes the binding affinities (Ki values) of this compound for various receptors, providing a quantitative comparison of its interaction with on-target and potential off-target sites.
| Receptor Family | Receptor Subtype | Species | Kᵢ (nM) |
| Histamine | H₃ | Rat | 4.3 ± 1.6[1] |
| H₃ | Human | 25[2] | |
| H₄ | Human | 27[2] | |
| H₁ | Guinea-pig | > 10,000[1] | |
| H₂ | Human | > 10,000[1] | |
| Serotonin | 5-HT₃ | Rat | 120 ± 30 |
| Sigma | σ | Rat | 180 ± 90 |
| Adrenergic | α₂ | Rat | 120 ± 5 (for iodophenpropit, a related H3 antagonist) |
Note: Data is compiled from various sources and experimental conditions may differ.
As the data indicates, this compound exhibits high affinity for both histamine H3 and H4 receptors, with Ki values in the low nanomolar range. Notably, it also displays a significant affinity for the serotonin 5-HT3 receptor and sigma receptors, albeit at approximately one order of magnitude lower than for its primary targets. In contrast, its affinity for histamine H1 and H2 receptors is negligible.
Functional Activity Profile
Beyond binding affinity, the functional activity of this compound at these receptors is a critical aspect of its selectivity profile. This compound acts as a potent antagonist and inverse agonist at both histamine H3 and H4 receptors. At the H3 receptor, it exhibits competitive antagonism with a pA₂ value of 8.9 ± 0.2 in the guinea-pig jejunum assay. As an inverse agonist, it can reduce the constitutive activity of the H3 receptor, leading to an increase in histamine synthesis and release in the central nervous system. Its inverse agonist activity at the H4 receptor has also been documented.
The functional consequences of this compound's interaction with the 5-HT3 and sigma receptors are less well-characterized in the literature. Further functional assays are required to determine whether it acts as an antagonist, agonist, or modulator at these sites.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for various amine receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the receptor of interest. For example, rat cerebral cortical membranes are a common source for H3 receptor binding studies.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Nα-methylhistamine for H3 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Specific Parameters for Key Receptors:
| Receptor | Radioligand | Tissue/Cell Source |
| Histamine H₃ | [³H]-Nα-methylhistamine | Rat cerebral cortex |
| Histamine H₁ | [³H]-mepyramine | Guinea-pig cerebellum |
| Histamine H₂ | [¹²⁵I]-iodoaminopotentidine | Human H₂ receptor expressing cells |
| Serotonin 5-HT₃ | [³H]-GR65630 | Rat cerebral cortex |
| Sigma | [³H]-DTG | Rat brain |
Functional Assays: Guinea-Pig Jejunum Assay for H₃ Receptor Antagonism
This assay is a classic method to determine the functional potency of H3 receptor antagonists.
Objective: To determine the pA₂ value of this compound at the histamine H3 receptor.
Protocol:
-
Tissue Preparation: A segment of the guinea-pig jejunum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Stimulation: The tissue is subjected to electrical field stimulation to induce contractions, which are recorded isometrically.
-
Agonist Response: The H3 receptor agonist (R)-α-methylhistamine is added to the bath in a cumulative manner to inhibit the electrically-induced contractions. A concentration-response curve is generated.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.
-
Antagonist Effect: The concentration-response curve for (R)-α-methylhistamine is repeated in the presence of this compound.
-
Data Analysis: The Schild equation is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for Radioligand Binding Assay.
Caption: Signaling Pathways of Relevant Receptors.
References
A Head-to-Head Showdown: Thioperamide and Other H3R Antagonists in Preclinical Seizure Models
A Comparative Guide for Researchers and Drug Development Professionals
The histamine H3 receptor (H3R) has emerged as a promising target for novel antiepileptic drugs. As a presynaptic autoreceptor, its antagonism leads to enhanced release of histamine and other neurotransmitters, a mechanism believed to confer anticonvulsant effects. Thioperamide, a classical imidazole-based H3R antagonist, has been extensively studied for its antiseizure properties. This guide provides a head-to-head comparison of this compound with other H3R antagonists, presenting key experimental data from various preclinical seizure models to aid researchers in their drug discovery and development efforts.
Comparative Efficacy of H3R Antagonists in Preclinical Seizure Models
The anticonvulsant potential of this compound and other H3R antagonists has been evaluated in a range of rodent seizure models. The most common models include the Maximal Electroshock (MES) test, indicative of a drug's ability to prevent seizure spread, and the Pentylenetetrazole (PTZ) test, which models generalized clonic seizures. The following tables summarize the quantitative data from head-to-head and comparative studies.
Maximal Electroshock (MES) Seizure Model
The MES model induces a generalized tonic-clonic seizure through electrical stimulation. The primary endpoint is the duration of the tonic hind limb extension (THLE).
| Compound | Species | Dose (mg/kg, i.p.) | Effect on Tonic Hind Limb Extension (THLE) | Reference |
| This compound | Mouse | 3.75, 7.5, 15 | Dose-dependent decrease in duration | [1][2] |
| Rat | 5, 10 | Decrease in duration | [1] | |
| Clobenpropit | Mouse | 20, 40 | Weak, dose-dependent increase in seizure threshold | [1][3] |
| Pitolisant | Rat | 10 | Moderate protection | |
| Compound 6 (non-imidazole) | Rat | 5, 10, 20 | Significant, dose-dependent decrease in duration | |
| Compound 14 (non-imidazole) | Rat | 5, 10, 20 | Significant, dose-dependent decrease in duration | |
| Compound 4a (non-imidazole) | Mouse | 10 | Significant decrease in duration |
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model induces clonic seizures through the administration of pentylenetetrazole, a GABA-A receptor antagonist.
| Compound | Species | Dose (mg/kg, i.p.) | Effect on Seizures | Reference |
| This compound | Mouse | Not specified | Significant protection against clonic seizures | |
| Clobenpropit | Mouse | up to 40 | No protective effects | |
| Compound 4 (non-imidazole) | Rat | Not specified | Promising protection | |
| Compound 6 (non-imidazole) | Rat | 5, 10, 20 | Full protection | |
| Compound 7 (non-imidazole) | Rat | Not specified | Promising protection | |
| Compound 4a (non-imidazole) | Mouse | 10 | No resistance to PTZ-induced seizures |
Signaling Pathways and Experimental Workflows
To understand the mechanistic underpinnings and the experimental designs used to evaluate these compounds, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: H3R Antagonist Mechanism of Action.
Caption: Preclinical Seizure Model Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the MES and PTZ seizure models as described in the cited literature.
Maximal Electroshock (MES) Test in Rodents
Objective: To assess the ability of a compound to prevent the spread of seizures.
Apparatus:
-
An electroconvulsive shock apparatus.
-
Corneal electrodes.
-
0.9% saline solution.
Procedure:
-
Animals (mice or rats) are randomly assigned to treatment groups.
-
The test compound (e.g., this compound, other H3R antagonists) or vehicle is administered, typically intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), a drop of saline is applied to the animal's corneas to ensure good electrical contact.
-
The corneal electrodes are placed on the corneas.
-
An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.
-
The animal is immediately observed for the presence and duration of the tonic hind limb extension (THLE).
-
Abolition of the THLE is considered a protective effect.
Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
Objective: To evaluate the potential of a compound to suppress clonic seizures.
Apparatus:
-
Observation chambers.
-
Syringes and needles for injection.
-
Pentylenetetrazole (PTZ) solution (e.g., dissolved in saline).
Procedure:
-
Mice are weighed and placed individually in observation chambers for a habituation period (e.g., 3 minutes).
-
The test compound or vehicle is administered i.p.
-
Following the appropriate pretreatment time, a convulsant dose of PTZ (e.g., 35 mg/kg) is injected subcutaneously (s.c.) or i.p.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures.
-
Seizure activity is scored based on a predefined scale (e.g., latency to first clonus, presence of generalized clonic seizures).
-
The absence of generalized clonic seizures is considered a protective effect.
Discussion and Future Directions
The compiled data suggests that both imidazole-based (this compound) and a variety of non-imidazole H3R antagonists possess anticonvulsant properties. Notably, some novel non-imidazole compounds, such as compounds 6 and 14 in the cited studies, demonstrate potent efficacy in both MES and PTZ models, suggesting a broad spectrum of anticonvulsant activity. In contrast, the efficacy of clobenpropit appears to be weaker in these models. Pitolisant has shown promise in a human photosensitivity model and in an electrical kindling model of epilepsy.
The mechanism of action for the anticonvulsant effects of H3R antagonists is believed to be primarily mediated by the blockade of presynaptic H3 autoreceptors, leading to increased histamine release. This elevated histamine then acts on postsynaptic H1 receptors to suppress seizure activity. This is supported by findings where the anticonvulsant effects of H3R antagonists are reversed by the administration of an H3R agonist or an H1R antagonist.
Further head-to-head comparative studies are warranted to delineate the nuanced differences in the efficacy, potency, and safety profiles of various H3R antagonists. Investigating these compounds in chronic epilepsy models will also be crucial to assess their potential for long-term therapeutic use. The continued exploration of H3R antagonists represents a promising avenue for the development of novel and effective treatments for epilepsy.
References
- 1. Histamine H3 receptor antagonists in relation to epilepsy and neurodegeneration: a systemic consideration of recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a histamine H3 receptor antagonist, on electrically induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of clobenpropit, a centrally acting histamine H3-receptor antagonist, on electroshock- and pentylenetetrazol-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Thioperamide: A Comparative Guide to Neuronal Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of standard neuronal viability assays used to validate the neuroprotective effects of thioperamide, a selective histamine H3 receptor (H3R) antagonist.[1][2] Experimental data supporting its neuroprotective claims are presented, along with detailed methodologies for key experiments.
Introduction to this compound and Neuroprotection
This compound is a widely used experimental H3R antagonist that has demonstrated neuroprotective properties in various models of neuronal injury.[1][3][4] As an antagonist, it blocks the presynaptic H3 autoreceptors, leading to increased histamine release in the brain. This modulation of the histaminergic system, among other effects, is believed to contribute to its therapeutic potential in conditions like neurodegenerative diseases and ischemic brain injury. Validating the efficacy of potential neuroprotective compounds like this compound heavily relies on robust and reproducible in vitro assays that quantify neuronal viability.
Mechanism of Action: this compound's Neuroprotective Signaling Pathways
This compound's neuroprotective effects are attributed to its ability to modulate several downstream signaling pathways. A key mechanism involves the antagonism of the Gi/o-protein coupled H3R, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and differentiation.
Caption: this compound's neuroprotective signaling pathway.
Validating Neuroprotection: A Comparison of Neuronal Viability Assays
Several assays are commonly employed to assess neuronal viability. Below is a comparison of three widely used methods: the MTT, LDH, and Trypan Blue exclusion assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubate under standard conditions for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and/or a neurotoxic agent for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Experimental Protocol:
-
Cell Culture and Treatment: Plate and treat cells as described for the MTT assay.
-
Supernatant Collection: After treatment, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare an LDH assay reagent by mixing equal volumes of Buffer A and Buffer B with an MPMS supplement. Add 50 µL of this reagent to each well containing the supernatant.
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Stop Reaction and Measurement: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well. Measure the absorbance at 490 nm.
Trypan Blue Exclusion Assay
Principle: This assay is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Experimental Protocol:
-
Cell Suspension: Following experimental treatment, collect the cells and prepare a single-cell suspension.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution and incubate for 1-3 minutes at room temperature.
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.
Quantitative Comparison of this compound's Neuroprotective Effects
The following table summarizes data from studies that have utilized the MTT assay to quantify the neuroprotective effects of this compound under different neurotoxic conditions.
| Cell Type | Neurotoxic Insult | This compound Concentration | Effect on Cell Viability | Reference |
| Primary Neurons | Oxygen-Glucose Deprivation (OGD) | 10⁻⁶ M | Increased viability from 49.92% to 77.37% | |
| Primary Neurons | Aβ-induced injury | 10⁻⁶ M | Increased viability from 66.26% to 86.87% | |
| Primary Neurons | Aβ-induced injury | 10⁻⁵ M | Increased viability to 83.61% | |
| NE-4C Stem Cells | Normal Conditions | 10⁻⁶ M | Increased viability to 150.83% | |
| NE-4C Stem Cells | Oxygen-Glucose Deprivation (OGD) | 10⁻⁶ M | Rescued cell viability |
Experimental Workflow for Validating Neuroprotective Compounds
The following diagram illustrates a general workflow for assessing the neuroprotective effects of a compound like this compound using the viability assays described.
Caption: Experimental workflow for validating neuroprotection.
Alternatives to this compound in Neuroprotection
While this compound shows promise, it is important to consider other neuroprotective agents for comparison. These include:
-
Other Histamine H3 Receptor Antagonists: Ciproxifan and Pitolisant are other H3R antagonists with potential neuroprotective effects.
-
NMDA Receptor Antagonists: Memantine is an example of an NMDA receptor antagonist used in the treatment of Alzheimer's disease.
-
Antioxidants: Compounds like Trolox (a vitamin E analog) and N-acetylcysteine (NAC) protect against oxidative stress-induced neuronal death.
-
Calcium Channel Blockers: Nimodipine is a calcium channel blocker that can reduce excitotoxicity.
Conclusion
The neuroprotective effects of this compound can be effectively validated using a panel of neuronal viability assays. The MTT, LDH, and Trypan Blue exclusion assays provide quantitative data on different aspects of cell health, from metabolic activity to membrane integrity. The experimental evidence presented demonstrates that this compound can significantly enhance neuronal viability under various stress conditions. This comparative guide provides researchers with the necessary information to design and execute robust experiments to evaluate the neuroprotective potential of this compound and other novel compounds.
References
- 1. This compound treats neonatal hypoxic-ischemic encephalopathy by postsynaptic H1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treats neonatal hypoxic-ischemic encephalopathy by postsynaptic H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments [frontiersin.org]
- 4. jpccr.eu [jpccr.eu]
A Comparative Review of Thioperamide Pharmacokinetics in Rats and Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of thioperamide, a potent histamine H3 receptor antagonist, in two common preclinical species: rats and mice. Understanding the species-specific differences in drug disposition is crucial for the interpretation of pharmacological data and the extrapolation of findings to other species, including humans. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and visualizes the experimental workflow.
Pharmacokinetic Parameters
The disposition of this compound has been characterized in rats, revealing rapid clearance and a dose-dependent half-life. Following a single intravenous bolus administration of 10 mg/kg in rats, this compound exhibited a short half-life of 26.9 minutes and an apparent total body clearance of 74.6 mL/min/kg[1]. Another study in rats demonstrated that the pharmacokinetics of this compound are dose-dependent after intraperitoneal administration. At a dose of 10 mg/kg, the plasma half-life was 120 minutes, which increased to 600 minutes at a dose of 60 mg/kg[2]. This dose-dependency also affects its brain penetration, with higher doses leading to greater brain exposure[2].
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dose (mg/kg) | Species | Reference |
| Half-life (t½) | 26.9 min | Intravenous | 10 | Rat | [1] |
| Apparent Total Body Clearance | 74.6 mL/min/kg | Intravenous | 10 | Rat | |
| Half-life (t½) | 120 min | Intraperitoneal | 10 | Rat | |
| Half-life (t½) | 600 min | Intraperitoneal | 60 | Rat |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Dose (mg/kg) | Species | Reference |
| Cmax | Data not available | - | - | Mouse | - |
| Tmax | Data not available | - | - | Mouse | - |
| AUC | Data not available | - | - | Mouse | - |
| Half-life (t½) | Data not available | - | - | Mouse | - |
| Clearance | Data not available | - | - | Mouse | - |
Experimental Protocols
The following are detailed methodologies from key experiments that form the basis of the available pharmacokinetic data for this compound in rats.
Intravenous Pharmacokinetic Study in Rats
-
Subjects: Male Wistar rats.
-
Drug Administration: A bolus intravenous injection of this compound at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Sample Analysis: Plasma concentrations of this compound were determined using a high-performance liquid chromatography (HPLC) method with an ovomucoid-conjugated column.
-
Pharmacokinetic Analysis: Plasma concentration-time data was analyzed to determine the elimination half-life and apparent total body clearance.
Intraperitoneal Dose-Dependent Pharmacokinetic Study in Rats
-
Subjects: Wistar rats (80 g body weight).
-
Drug Administration: Intraperitoneal (i.p.) administration of this compound at doses of 10, 20, 40, and 60 mg/kg.
-
Sample Collection: Plasma and cerebral levels of this compound were measured at different time points.
-
Sample Analysis: Specific analytical methods were used to quantify this compound concentrations in plasma and brain tissue.
-
Pharmacokinetic Analysis: The plasma concentration-time profiles were analyzed to determine the plasma half-life and assess brain penetration at different doses.
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: Workflow of a preclinical pharmacokinetic study.
This compound's Mechanism of Action at the Histaminergic Synapse
References
- 1. The disposition of this compound, a histamine H3-receptor antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma concentration and brain penetration of the H3-receptor antagonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the H3 receptor inverse agonist this compound on cocaine-induced locomotion in mice: role of the histaminergic system and potential pharmacokinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thioperamide and Its Analogs: Potency at the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative potency of thioperamide, a classical histamine H3 receptor antagonist, and its key analogs. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Quantitative Assessment of Potency
The potency of this compound and its analogs is typically determined through radioligand binding assays, which measure the affinity of a compound for the histamine H3 receptor. The inhibition constant (Ki) or its logarithmic transformation (pKi) is a key metric, with lower Ki and higher pKi values indicating greater binding affinity and potency.
Below is a summary of the binding affinities for this compound and several of its analogs at different human histamine H3 receptor (hH3R) isoforms.
| Compound | hH3R-445 (pKi) | hH3R-415 (pKi) | hH3R-365 (pKi) | hH3R-329 (pKi) | Reference(s) |
| This compound | 7.0 ± 0.1 | 7.3 ± 0.1 | 6.8 ± 0.1 | 7.8 ± 0.1 | [1] |
| Clobenpropit | 9.3 ± 0.0 | 9.3 ± 0.1 | 8.9 ± 0.1 | 9.5 ± 0.1 | [1] |
| Pitolisant | 8.0 ± 0.4 | 8.0 ± 0.2 | 6.5 ± 0.1 | 7.6 ± 0.1 | [1] |
| ABT-239 | 8.9 ± 0.0 | 8.8 ± 0.1 | 7.3 ± 0.4 | 8.8 ± 0.1 | [1] |
| Bavisant | 8.7 ± 0.2 | 8.6 ± 0.2 | 7.5 ± 0.1 | 8.7 ± 0.2 | [1] |
| PF-3654746 | 8.4 ± 0.3 | 8.4 ± 0.4 | 6.9 ± 0.3 | 8.2 ± 0.2 | |
| Iodophenpropit | 8.37 ± 1.6 (Ki=4.3 nM) | - | - | - | |
| N,N'-Dibutyl-[S-[3-(imidazol-4-yl)propyl]isothiourea] | 8.82 (Ki=1.5 nM) | - | - | - |
Note: pKi values are presented as mean ± S.D. A '' indicates a significantly different binding affinity compared to the canonical hH3R-445 isoform. Ki values are provided where pKi was not directly available.*
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the potency of histamine H3 receptor ligands. The two primary methods are radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the histamine H3 receptor.
Materials and Reagents:
-
Cell Membranes: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor are utilized.
-
Radioligand: A tritiated H3 receptor ligand, such as [3H]Nα-methylhistamine ([3H]NAMH), is commonly employed.
-
Test Compounds: The unlabeled ligands (this compound and its analogs) for which the binding affinity is to be determined.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2.
-
Wash Buffer: A buffer used to remove unbound radioligand.
-
Scintillation Cocktail: A liquid that generates light upon interaction with the radioactive particles from the bound radioligand.
Procedure:
-
Membrane Preparation: Frozen cell pellets expressing the H3 receptor are thawed and homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and the test compound at varying concentrations.
-
Incubation: The plate is incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity on each filter, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
Functional Assay on Guinea Pig Ileum
This ex vivo assay measures the functional consequence of H3 receptor antagonism, typically by observing the reversal of agonist-induced inhibition of neurotransmitter release.
Procedure:
-
Segments of guinea pig ileum are isolated and mounted in organ baths containing an oxygenated physiological salt solution at 37°C.
-
The tissue is subjected to electrical field stimulation to induce twitch responses, which are primarily due to the release of acetylcholine from enteric neurons.
-
A selective H3 receptor agonist, such as (R)-α-methylhistamine, is added to the bath, which inhibits the electrically induced contractions.
-
The test compound (this compound or its analog) is then added in increasing concentrations to determine its ability to antagonize the agonist-induced inhibition.
-
The concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same level of inhibition is determined, and from this, the pA2 value is calculated, which is a measure of antagonist potency.
Histamine H3 Receptor Signaling Pathways
This compound and its analogs exert their effects by antagonizing the histamine H3 receptor, a G protein-coupled receptor (GPCR). The H3 receptor is primarily coupled to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is the canonical signaling pathway for the H3 receptor.
Activation of the H3 receptor can also lead to the modulation of other signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
Histamine H3 Receptor Signaling.
As presynaptic autoreceptors, H3 receptors inhibit the synthesis and release of histamine. They also function as heteroreceptors, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. By blocking these receptors, this compound and its analogs increase the release of histamine and other neurotransmitters, which is thought to underlie their cognitive-enhancing and wakefulness-promoting effects.
Structure-Activity Relationships and Off-Target Effects
Structure-activity relationship studies have shown that modifications to the thiourea group of this compound can lead to compounds with improved potency and pharmacokinetic properties. However, it is important to note that this compound and some of its analogs are not entirely selective for the H3 receptor. This compound also exhibits affinity for the histamine H4 receptor and can interact with cytochrome P450 enzymes. Some analogs, like iodophenpropit, have shown affinity for the 5-HT3 receptor. These off-target effects should be considered when interpreting experimental results and during the development of new H3 receptor antagonists.
References
A critical comparison of thioperamide and newer generation H3 receptor antagonists
A Critical Comparison of Thioperamide and Newer Generation H3 Receptor Antagonists
The histamine H3 receptor (H3R) has emerged as a significant target in drug discovery for a range of central nervous system (CNS) disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1][2] As a presynaptic autoreceptor, the H3R negatively regulates the synthesis and release of histamine and other neurotransmitters.[3] Antagonists of this receptor, therefore, enhance neurotransmitter release, leading to improved wakefulness and cognitive function.[2][4]
This compound, the first potent and selective H3R antagonist, has been an invaluable research tool. However, its clinical utility has been hampered by hepatotoxicity concerns, likely due to its thiourea group. This has driven the development of newer generation H3R antagonists with improved safety profiles and pharmacokinetic properties. This guide provides a critical comparison of this compound with these newer agents, supported by experimental data, to aid researchers and drug development professionals in this field.
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The H3R can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. The following diagram illustrates the key signaling pathways associated with the H3 receptor.
References
- 1. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Profiles of Thioperamide and Other Histamine H3 Receptor Ligands
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of the histamine H3 receptor (H3R) antagonist thioperamide with other prominent H3R ligands, including ciproxifan, pitolisant, JNJ-5207852, and ABT-239. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.
The histamine H3 receptor, a presynaptic autoreceptor, is a critical modulator of histamine release and the release of other neurotransmitters in the central nervous system. This role has made it a significant target for the development of therapeutics for a range of neurological disorders. While the on-target effects of H3R ligands are well-studied, a comprehensive understanding of their off-target interactions is crucial for predicting potential side effects and ensuring drug safety. This guide aims to provide a comparative overview of the off-target binding profiles of several key H3R ligands.
Off-Target Binding Affinity Profile
The following tables summarize the binding affinities (Ki in nM) of this compound and other selected H3R ligands at various off-target receptors. Lower Ki values indicate higher binding affinity.
Table 1: Off-Target Binding Affinities of this compound and Ciproxifan
| Target Receptor | This compound (Ki, nM) | Ciproxifan (pKi / Ki, nM) |
| Histamine H1 Receptor | >10,000 | 4.6 / >10,000 |
| Histamine H2 Receptor | >10,000 | 4.9 / >10,000 |
| Serotonin 5-HT3 Receptor | 120 ± 30[1] | <5.7 / >200 |
| α2-Adrenoceptor | - | - |
| Sigma Receptor (non-selective) | 180 ± 90[1] | - |
| Muscarinic M3 Receptor | - | 5.5 / >3,162 |
| Adrenergic α1D Receptor | - | 5.4 / >3,981 |
| Adrenergic β1 Receptor | - | 4.9 / >12,589 |
| Serotonin 5-HT1B Receptor | - | <5.0 / >10,000 |
| Serotonin 5-HT2A Receptor | - | 4.8 / >15,849 |
| Serotonin 5-HT4 Receptor | - | <5.7 / >2,000 |
Data for ciproxifan is presented as pKi, with the corresponding Ki value calculated for comparison. A pKi of <5.0 indicates a Ki value greater than 10,000 nM.
Table 2: Off-Target Binding Affinities of Pitolisant
| Target Receptor | Pitolisant (Ki, nM) |
| Sigma-1 | 10[2] |
| Dopamine D1 | >10,000 |
| Dopamine D2 | 1,400 |
| Dopamine D3 | 2,700 |
| Dopamine D4 | 2,000 |
| Serotonin 5-HT1A | >10,000 |
| Serotonin 5-HT2A | 2,800 |
| Serotonin 5-HT2B | 1,300 |
| Serotonin 5-HT3 | >10,000 |
| Adrenergic α1A | 3,100 |
| Adrenergic α1B | 1,600 |
| Adrenergic α2A | 1,400 |
| Adrenergic β1 | >10,000 |
| Muscarinic M1 | >10,000 |
| Muscarinic M2 | >10,000 |
| Muscarinic M3 | >10,000 |
This data is derived from a comprehensive in vitro pharmacology screen.[2]
Table 3: Off-Target Information for JNJ-5207852 and ABT-239
| Ligand | Off-Target Information |
| JNJ-5207852 | Negligible binding to other receptors, transporters, and ion channels at 1 µM.[3] |
| ABT-239 | No inhibition of cytochrome P450 enzymes including CYP1A2, 2A6, 2C19, 3A4, and 2E1. Less than 25% inhibition of CYP2C9 and CYP2D6 activity. |
Interaction with Cytochrome P450 Enzymes
The potential for drug-drug interactions through the inhibition of cytochrome P450 (CYP) enzymes is a critical aspect of a drug's safety profile.
Table 4: Cytochrome P450 and Monoamine Oxidase Inhibition
| Enzyme | This compound | Ciproxifan | ABT-239 |
| Cytochrome P450 (general) | Binds to and inhibits adrenal steroidogenesis via P450. | - | No significant inhibition of major CYP isoforms. |
| Monoamine Oxidase A (MAO-A) | - | IC50 = 11 µM (human), 38 µM (rat) | - |
| Monoamine Oxidase B (MAO-B) | - | IC50 = 2 µM (human), 15 µM (rat) | - |
Experimental Protocols
The data presented in this guide were primarily generated using radioligand binding assays and enzyme inhibition assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Specific Protocol for Sigma-1 Receptor Binding Assay:
-
Radioligand: --INVALID-LINK---pentazocine
-
Membrane Source: Guinea pig brain membrane homogenates.
-
Incubation: 90 minutes at room temperature.
-
Nonspecific Binding Determination: Determined in the presence of 10 µM haloperidol.
-
Termination: The reaction is terminated by rapid filtration.
Cytochrome P450 Inhibition Assay (IC50 Shift Assay)
Objective: To assess the potential of a compound to cause time-dependent inhibition (TDI) of CYP enzymes.
Protocol:
-
Pre-incubation: The test compound is pre-incubated with human liver microsomes (HLMs) for a set period (e.g., 30 minutes) under two conditions: with and without the addition of NADPH, a necessary cofactor for CYP activity.
-
Incubation: Following pre-incubation, a specific substrate for the CYP isoform being tested is added to initiate the metabolic reaction.
-
Metabolite Quantification: The formation of the substrate's metabolite is measured over time, typically using LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation is determined for both the +NADPH and -NADPH conditions.
-
Data Interpretation: A significant shift to a lower IC50 value in the presence of NADPH indicates time-dependent inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to H3R signaling and experimental procedures.
Discussion
This comparative analysis highlights the varied off-target profiles of several key H3R ligands. This compound, the prototypical H3R antagonist, exhibits notable affinity for the 5-HT3 and sigma receptors. Ciproxifan, while highly selective against H1 and H2 receptors, shows some interaction with other aminergic receptors at higher concentrations and also acts as a reversible inhibitor of MAO-A and MAO-B.
Pitolisant, the first H3R antagonist to receive clinical approval, has been extensively profiled and demonstrates a relatively clean off-target profile at therapeutic concentrations, with its most significant off-target interaction being at the sigma-1 receptor. For JNJ-5207852, the available data suggests high selectivity, although a comprehensive public screening profile is lacking. ABT-239 also appears to have a favorable profile with minimal interaction with major CYP450 enzymes.
The interaction of some H3R ligands with the sigma-1 receptor is a recurring theme and warrants further investigation, as this interaction could contribute to either the therapeutic efficacy or the side-effect profile of these compounds. Similarly, the inhibition of CYP enzymes and monoamine oxidases by certain H3R ligands underscores the importance of assessing potential drug-drug interactions during development.
It is important to note that the off-target binding data presented here is compiled from various sources and experimental conditions may differ. Therefore, direct comparisons of Ki values across different studies should be made with caution. For a definitive assessment of selectivity, head-to-head comparisons of these ligands in a standardized panel of off-target assays would be required.
This guide provides a valuable resource for researchers in the field of H3R pharmacology, offering a consolidated overview of the off-target profiles of several important ligands. This information is critical for the rational design of new H3R-targeted therapies with improved selectivity and safety profiles.
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Thioperamide's Efficacy in Preclinical Neurological Disorders: A Comparative Meta-Analysis
For Immediate Release
This guide provides a comprehensive meta-analysis of the efficacy of thioperamide, a histamine H3 receptor antagonist, in preclinical models of several major neurological disorders: Alzheimer's disease, Parkinson's disease, stroke, and epilepsy. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with supporting experimental data.
Executive Summary
This compound has demonstrated significant therapeutic potential across a range of preclinical models of neurological disorders. In models of Alzheimer's disease, it has been shown to improve cognitive function, reduce amyloid-beta plaque burden, and attenuate neuroinflammation. For Parkinson's disease, studies indicate its ability to rescue circadian rhythm disruptions and memory deficits. In the context of stroke, this compound promotes angiogenesis and improves functional recovery. Furthermore, it exhibits robust anticonvulsant properties in preclinical epilepsy models. This guide synthesizes the key quantitative data, details the experimental methodologies used in these critical studies, and visualizes the proposed signaling pathways.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data on this compound's efficacy in various preclinical models of neurological disorders.
Table 1: Efficacy of this compound in a Preclinical Model of Alzheimer's Disease (APP/PS1 Mouse Model)
| Efficacy Endpoint | Vehicle Control Group | This compound-Treated Group | p-value | Citation |
| Cognitive Function | ||||
| Novel Object Recognition (% time with novel object) | 49.70 ± 3.44% | 68.04 ± 2.14% | p < 0.05 | [1] |
| Y-Maze (% spontaneous alternation) | 53.92 ± 5.11% | 75.28 ± 4.35% | p < 0.05 | [1] |
| Morris Water Maze (escape latency, day 5) | Increased Latency | Significantly Reversed Latency | p < 0.01 | [1] |
| Morris Water Maze (platform crossings) | 2.11 ± 0.51 | Not specified, but significantly improved | p < 0.01 | [1] |
| Amyloid-β Pathology | ||||
| Thioflavin-S Plaque Burden (Hippocampus, % area) | 0.1050 ± 0.0060% | 0.0704 ± 0.0064% | p < 0.01 | [1] |
| Thioflavin-S Plaque Burden (Cortex, % area) | 0.1658 ± 0.0056% | 0.1128 ± 0.0076% | p < 0.001 | |
| Neuronal Viability | ||||
| NeuN+ Cells (Hippocampus CA1, % of WT) | 68.30 ± 6.54% | 96.29 ± 6.15% | p < 0.05 | |
| NeuN+ Cells (Cortex, % of WT) | 77.67 ± 2.66% | 98.00 ± 5.27% | p < 0.01 |
Table 2: Efficacy of this compound in a Preclinical Model of Parkinson's Disease (6-OHDA Mouse Model)
| Efficacy Endpoint | 6-OHDA Lesion Group | This compound-Treated 6-OHDA Group | Outcome | Citation |
| Circadian Rhythm | Disrupted rest/activity cycle | Rescued normal rest/activity cycle | Qualitative Improvement | |
| Cognitive Function | ||||
| Novel Object Recognition | Deficit in novel object recognition | Counteracted the deficit | Qualitative Improvement | |
| Hippocampal Gamma Oscillations | Disrupted | Rescued | Qualitative Improvement |
Table 3: Efficacy of this compound in a Preclinical Model of Stroke (Photothrombotic Mouse Model)
| Efficacy Endpoint | Ischemia Group | This compound-Treated Group (10 mg/kg/day) | p-value | Citation |
| Angiogenesis | ||||
| Blood Vessel Density (Lectin staining, day 14) | Significantly Reduced | Dose-dependently Increased | Not specified | |
| Neurological Function | ||||
| Injury Volume (day 28) | Not specified | Reduced | Not specified | |
| Neurological Defects (day 28) | Not specified | Attenuated | Not specified |
Table 4: Efficacy of this compound in Preclinical Models of Epilepsy
| Seizure Model | Efficacy Endpoint | This compound Effect | Antagonism | Citation |
| Pentylenetetrazole (PTZ)-Induced Seizures (Mice) | Clonic Seizures | Dose-dependently protected against seizures | Effect countered by R-alpha-methylhistamine (H3 agonist) | |
| PTZ-Kindling (Rats) | Onset of Kindling | Significantly prolonged | Not Applicable | |
| Seizure Stages | Inhibited | Not Applicable | ||
| Spatial Memory Impairment | Ameliorated | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Alzheimer's Disease Model: APP/PS1 Transgenic Mice
-
Animal Model: 8-month-old male APP/PS1 transgenic mice (expressing mutated human amyloid precursor protein and presenilin-1) and wild-type littermates were used.
-
Drug Administration: this compound (5 mg/kg) or vehicle was administered intraperitoneally once daily for 28 days.
-
Behavioral Assays:
-
Novel Object Recognition (NOR) Test: Mice were habituated to an open field box. During the training session, two identical objects were placed in the box, and the mice were allowed to explore. 24 hours later, one of the objects was replaced with a novel object, and the time spent exploring each object was recorded.
-
Y-Maze Test: The maze consists of three arms. Mice were placed in the center and allowed to explore freely for 8 minutes. The sequence of arm entries was recorded to calculate the percentage of spontaneous alternations.
-
Morris Water Maze (MWM): A circular pool was filled with opaque water. For 5 consecutive days, mice were trained to find a hidden platform. In the probe trial on day 6, the platform was removed, and the time spent in the target quadrant and the number of platform crossings were recorded.
-
-
Histology and Immunohistochemistry: After behavioral testing, mice were euthanized, and brain tissue was collected. Thioflavin-S staining was used to quantify amyloid-beta plaque burden. Immunohistochemistry with an anti-NeuN antibody was used to assess neuronal viability.
Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA) Lesion Model
-
Animal Model: Adult male mice were used.
-
Lesion Induction: Mice were anesthetized, and 6-OHDA was injected bilaterally into the striatum to induce a partial dopamine depletion. Sham-operated control mice received vehicle injections.
-
Drug Administration: this compound (20 mg/kg) was administered intraperitoneally.
-
Circadian Rhythm Analysis: Locomotor activity was monitored continuously using an automated system. Data were analyzed to determine rest/activity patterns under both a 12-hour light/dark cycle and constant darkness.
-
Behavioral Assays:
-
Novel Object Recognition (NOR) Test: Similar to the protocol for the Alzheimer's model, this test was used to assess recognition memory.
-
Stroke Model: Photothrombotic Ischemic Stroke
-
Animal Model: Adult male mice were used.
-
Stroke Induction: The photosensitive dye Rose Bengal was injected intraperitoneally. A cold light source was then focused on a specific area of the skull to induce a focal ischemic lesion in the cortex.
-
Drug Administration: this compound (10 mg/kg/day) was administered intraperitoneally starting one day after the induction of ischemia.
-
Angiogenesis Assessment: At 14 days post-ischemia, mice were perfused, and brain sections were stained with lectin to visualize blood vessels. The density of blood vessels in the ischemic boundary zone was quantified.
-
Neurological Function Assessment: Neurological deficits were evaluated at 28 days post-ischemia using a battery of behavioral tests, and the infarct volume was measured.
Epilepsy Models
-
Pentylenetetrazole (PTZ)-Induced Seizure Model:
-
Animal Model: Male mice were used.
-
Seizure Induction: A sub-convulsive dose of PTZ (35 mg/kg) was injected intraperitoneally to induce clonic seizures.
-
Drug Administration: this compound was administered intracerebroventricularly 30 minutes before PTZ injection.
-
Endpoint Measurement: The latency to the first seizure and the severity of the seizures were recorded.
-
-
PTZ-Kindling Model:
-
Animal Model: Male rats were used.
-
Kindling Protocol: Rats received repeated intraperitoneal injections of a sub-convulsive dose of PTZ (35 mg/kg) every 48 hours for 12 injections to induce a kindled state.
-
Drug Administration: this compound (10 µg or 20 µg) was injected intracerebroventricularly 30 minutes before each PTZ injection.
-
Endpoint Measurement: The development of kindling (seizure stage) and spatial memory (using the Morris water maze) were assessed.
-
Signaling Pathways and Mechanisms of Action
This compound in Alzheimer's Disease: CREB-Mediated Autophagy
In the context of Alzheimer's disease, this compound's therapeutic effects are linked to the activation of the CREB (cAMP response element-binding protein) signaling pathway, which in turn promotes autophagy. Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates, including amyloid-beta.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Thioperamide
For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of thioperamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound should be treated as a hazardous chemical, requiring specific handling and disposal procedures to mitigate potential risks.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While the full SDS is not publicly available, precautionary statements from suppliers indicate that this compound should be considered hazardous.[1] All personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Key Hazard Classifications (Based on a structurally related compound):
| Hazard Class | GHS Hazard Statement | Signal Word | UN Number |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger | UN 2811 |
| Reproductive Toxicity | H361f: Suspected of damaging fertility | Danger | UN 2811 |
This data is based on a Safety Data Sheet for a structurally related compound and should be used as a guideline. Always refer to the specific SDS for this compound.[2]
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the approved procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Materials Required:
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Designated hazardous waste container (clearly labeled)
-
Waste labels
-
Sealable plastic bags
-
Chemical fume hood
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
This compound is incompatible with strong oxidizing agents.[2]
-
-
Disposal of Solid this compound Waste:
-
Carefully place any unused or expired solid this compound into a designated hazardous waste container.
-
This container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid.
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., toxic).
-
-
Disposal of Contaminated Labware:
-
Disposable Items: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper) must be placed in a sealed, labeled plastic bag and then into the solid hazardous waste container.
-
Reusable Glassware: Reusable glassware must be decontaminated.
-
Rinse the glassware three times with a suitable solvent (e.g., ethanol, as this compound is soluble in it).[1]
-
Collect the first rinseate as hazardous waste and place it in a designated liquid hazardous waste container. Subsequent rinses may also need to be collected depending on local regulations.
-
After rinsing, the glassware can be washed according to standard laboratory procedures.
-
-
-
Disposal of this compound Solutions:
-
Aqueous and organic solutions containing this compound must be disposed of as hazardous liquid waste.
-
Pour the waste solution into a designated, sealed, and clearly labeled hazardous waste container.
-
Never dispose of this compound solutions down the drain.[2]
-
-
Waste Container Management:
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Do not overfill the waste container; it should be filled to no more than 90% capacity.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all labeling and documentation are complete as per institutional and local regulations.
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the decision-making and steps involved in the proper disposal of this compound.
Caption: Workflow for the safe disposal of various forms of this compound waste.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, building a foundation of trust in your operational and safety practices.
References
Personal protective equipment for handling Thioperamide
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Thioperamide. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Safety Data
This compound is a potent histamine H3 and H4 receptor antagonist and should be handled as a hazardous compound. The following tables summarize key information.
Table 1: Chemical Properties of this compound Maleate
| Property | Value |
| Chemical Name | N-cyclohexyl-4-(1H-imidazol-5-yl)-1-piperidinecarbothioamide, 2Z-butenedioate |
| Synonyms | MR-12842 maleate |
| Molecular Formula | C₁₅H₂₄N₄S • C₄H₄O₄ |
| Molecular Weight | 408.5 g/mol |
| Appearance | Crystalline solid |
| Storage | -20°C |
| Stability | ≥ 4 years at -20°C |
Table 2: Known Safety Information for this compound
| Hazard | Description |
| Contact | Avoid ingestion, inhalation, and contact with eyes and skin.[1] |
| Handling | Wash hands and any exposed skin thoroughly after handling.[1] |
| Precaution | This material should be considered hazardous until further information becomes available. A complete Safety Data Sheet (SDS) must be reviewed before use.[1] |
Operational Plan: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE.
Table 3: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be removed and disposed of immediately after handling. | To prevent skin contact with the hazardous compound. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes or airborne particles of the compound. |
| Body Protection | A lab coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used. | To prevent inhalation of the compound, which may be harmful. |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a stock solution of this compound maleate for in vitro or in vivo experiments.
Materials:
-
This compound maleate solid
-
Anhydrous ethanol, DMSO, or dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Work in a Ventilated Area: All steps should be performed in a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Equilibrate to Room Temperature: Allow the vial of this compound maleate to warm to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound maleate in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent to the this compound maleate. The solubility is approximately 10 mg/mL in ethanol, 25 mg/mL in DMSO, and 30 mg/mL in dimethylformamide.[1]
-
Purge with Inert Gas: Before capping, briefly purge the headspace of the vial with an inert gas to prevent degradation.[1]
-
Dissolution: Vortex or sonicate the solution until the this compound maleate is completely dissolved.
-
Storage: Store the stock solution at -20°C. For aqueous solutions, it is not recommended to store for more than one day.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a histamine H3 and H4 receptor antagonist.
Caption: Mechanism of action of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: Unused this compound powder, contaminated gloves, pipette tips, and other disposables should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and other liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Labeling:
All waste containers must be labeled with:
-
"Hazardous Waste"
-
"this compound"
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab.
Final Disposal:
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with non-hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
